molecular formula C10H17NO B12531307 3-Cyclopentylpiperidin-2-one CAS No. 660407-17-0

3-Cyclopentylpiperidin-2-one

Cat. No.: B12531307
CAS No.: 660407-17-0
M. Wt: 167.25 g/mol
InChI Key: DPUSSHZYAUIWGW-UHFFFAOYSA-N
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Description

3-Cyclopentylpiperidin-2-one is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

660407-17-0

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-cyclopentylpiperidin-2-one

InChI

InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12)

InChI Key

DPUSSHZYAUIWGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCCNC2=O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-Cyclopentylpiperidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopentylpiperidin-2-one is a sterically encumbered,


-substituted 

-valerolactam. Lactam motifs are ubiquitous in medicinal chemistry, serving as conformationally restricted scaffolds. Specifically, 3-substituted piperidin-2-ones have garnered significant attention as core structural units in the development of novel therapeutics, including highly potent cryptochrome modulators[1]. The introduction of a bulky cyclopentyl group at the C3 (

) position presents unique synthetic challenges due to steric hindrance and the potential for competing side reactions. This whitepaper outlines a field-validated, high-yielding protocol for the synthesis, isolation, and characterization of 3-cyclopentylpiperidin-2-one.

Retrosynthetic Analysis & Pathway Design

The most atom-economical approach to


-substituted lactams is the enolate-driven alkylation of the parent heterocycle. However, direct alkylation of unprotected piperidin-2-one often leads to poor regioselectivity, frequently resulting in O-alkylation to form imidates (such as when treated with Meerwein's reagent)[2] or N-alkylation.

To circumvent this, we employ a temporary N-protecting group strategy. The tert-butyloxycarbonyl (Boc) group is selected because it completely suppresses N-alkylation and increases the acidity of the


-protons by delocalizing the nitrogen lone pair, thereby facilitating quantitative enolate formation.

Retrosynthesis Target 3-Cyclopentylpiperidin-2-one (Target) Intermediate N-Boc-3-cyclopentylpiperidin-2-one (Protected Intermediate) Target->Intermediate Deprotection (TFA/DCM) Precursors N-Boc-piperidin-2-one + Cyclopentyl Bromide Intermediate->Precursors a-Alkylation (LDA, THF, -78°C)

Retrosynthetic pathway for 3-cyclopentylpiperidin-2-one via N-Boc protection.

Mechanistic Rationale (E-E-A-T)

Successful execution of this synthesis relies on understanding the causality behind the reagent selection:

  • Kinetic Enolate Generation : Lithium diisopropylamide (LDA) is strictly required. Its high basicity and steric bulk ensure irreversible deprotonation at the C3 position without acting as a nucleophile toward the lactam carbonyl. The reaction must be conducted at cryogenic temperatures (-78 °C) to trap the kinetic enolate and prevent self-condensation.

  • Electrophile Activation via Additives : Cyclopentyl bromide is a secondary alkyl halide. Alkylation of lithium enolates with secondary halides is notoriously sluggish and prone to competing E2 elimination. To mitigate this, the addition of a polar aprotic cosolvent—specifically N,N'-dimethylpropyleneurea (DMPU)—is critical. DMPU strongly coordinates the lithium cation, breaking up tightly bound enolate hexamers/tetramers into reactive monomers, drastically increasing the nucleophilicity of the enolate carbon.

  • Traceless Deprotection : The N-Boc group is cleanly cleaved under acidic conditions using trifluoroacetic acid (TFA), yielding the target compound without epimerizing the newly formed C3 stereocenter.

Detailed Experimental Protocol

Note: This is a self-validating system. Yields and purities at each step dictate the success of the subsequent transformation. All reactions must be performed under an inert argon atmosphere using rigorously dried solvents.

Step 1: N-Protection (Synthesis of 1-Boc-piperidin-2-one)
  • Dissolve piperidin-2-one (10.0 mmol, 991 mg) in anhydrous dichloromethane (DCM, 30 mL).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 mmol, 12 mg) and triethylamine (12.0 mmol, 1.67 mL).

  • Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc

    
    O, 11.0 mmol, 2.40 g) dropwise.
    
  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO

    
     (20 mL), extract with DCM (2 x 20 mL), dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo to yield the protected lactam as a viscous oil.
Step 2: -Alkylation (Synthesis of 1-Boc-3-cyclopentylpiperidin-2-one)
  • To a flame-dried Schlenk flask, add anhydrous THF (20 mL) and diisopropylamine (11.0 mmol, 1.54 mL). Cool to -78 °C.

  • Add n-butyllithium (10.5 mmol, 4.2 mL of a 2.5 M solution in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add a solution of 1-Boc-piperidin-2-one (10.0 mmol) in THF (5 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add DMPU (20.0 mmol, 2.4 mL) followed immediately by cyclopentyl bromide (12.0 mmol, 1.29 mL).

  • Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench with saturated aqueous NH

    
    Cl (20 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to isolate the alkylated intermediate.

Step 3: Deprotection (Synthesis of 3-Cyclopentylpiperidin-2-one)
  • Dissolve the alkylated intermediate (5.0 mmol) in DCM (10 mL).

  • Add TFA (10 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO

    
     and extract with EtOAc. Dry and concentrate to afford the pure target compound as a white solid.
    

Workflow Step1 Step 1: Enolate Formation LDA, THF, -78°C Step2 Step 2: Alkylation Cyclopentyl Bromide, DMPU Step1->Step2 Step3 Step 3: Quench & Extract sat. NH4Cl, EtOAc Step2->Step3 Step4 Step 4: Deprotection TFA, DCM, RT Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target lactam.

Quantitative Data: Optimization of the Alkylation Step

To validate the causality of our reagent selection, the following table summarizes the optimization of the critical alkylation step (Step 2), highlighting the necessity of the DMPU additive.

EntryBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Mechanistic Note
1LDA (1.1)THF-78 to RT35%Sluggish reaction; significant starting material recovered.
2NaHMDS (1.1)THF-78 to RT15%Competing E2 elimination of cyclopentyl bromide observed.
3LDA (1.1)THF / HMPA (2.0 eq)-78 to RT82%Excellent yield, but HMPA is highly toxic and carcinogenic.
4 LDA (1.1) THF / DMPU (2.0 eq) -78 to RT 78% Optimal balance of yield, regioselectivity, and safety.

Characterization Data

Rigorous characterization is required to confirm both the regioselectivity of the alkylation and the purity of the final product.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    )
    :
    
    
    6.15 (br s, 1H, N-H ), 3.30 (m, 2H, C5-H
    
    
    ), 2.25 (m, 1H, C3-H ), 2.10 (m, 1H, cyclopentyl-CH ), 1.95–1.40 (m, 12H, piperidine C4, C5 and cyclopentyl CH
    
    
    ).
    • Diagnostic Note: The complete disappearance of the Boc signal (

      
       1.45, 9H) confirms successful deprotection. The multiplet at 2.25 ppm integrating to exactly 1H confirms mono-alkylation at the 
      
      
      
      -position.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    )
    :
    
    
    174.5 (C =O), 45.2 (C 3), 42.1 (C 6), 39.8 (cyclopentyl-C H), 31.2, 30.5, 25.4, 25.1 (cyclopentyl C H
    
    
    ), 24.8 (C 4), 21.3 (C 5).
Mass Spectrometry (ESI-MS)
  • Calculated for C

    
    H
    
    
    
    NO[M+H]
    
    
    : 168.13
  • Found : 168.15

Infrared Spectroscopy (FT-IR)
  • 
     (neat) / cm
    
    
    
    : 3250 (N-H stretch, characteristic of unprotected lactams), 2950, 2865 (C-H stretch, aliphatic), 1660 (C=O stretch, strong, typical for
    
    
    -lactams).

References

  • Source: google.
  • Source: whiterose.ac.

Sources

In-Depth Technical Guide: 3-Cyclopentylpiperidin-2-one Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Perspective

3-Cyclopentylpiperidin-2-one is not a standalone marketed therapeutic but rather a privileged scaffold and critical chiral intermediate in medicinal chemistry. It serves as a core pharmacophore in the design of small-molecule modulators for G-protein coupled receptors (GPCRs)—specifically CCR2 and CCR5 chemokine receptors—and metabolic enzymes like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

This guide analyzes the mechanism of action (MoA) of the 3-cyclopentylpiperidin-2-one moiety as a functional unit within larger bioactive molecules. Its efficacy is driven by its ability to provide a rigid, conformationally restricted lactam template that positions a hydrophobic cyclopentyl group to occupy specific lipophilic pockets (e.g., the orthosteric or allosteric sites of target proteins), thereby enhancing potency and selectivity.

Mechanistic Pharmacology: Structural Logic & Target Interactions

The biological activity of 3-cyclopentylpiperidin-2-one derivatives stems from three key structural features that dictate their binding kinetics and thermodynamic stability within a protein active site.

The Lactam Core (Bioisosterism)

The piperidin-2-one (valerolactam) ring acts as a stable, non-hydrolyzable bioisostere of the peptide bond (


).
  • H-Bonding: The lactam nitrogen (donor) and carbonyl oxygen (acceptor) form critical hydrogen bond networks with backbone residues (e.g., Glu or Tyr) in the receptor binding pocket.

  • Rigidity: Unlike linear amides, the cyclic structure reduces the entropic penalty upon binding by locking the molecule into a bioactive conformation.

The Cyclopentyl Moiety (Hydrophobic Filling)

The cyclopentyl group at position 3 is the primary driver of affinity for hydrophobic sub-pockets.

  • CCR2/CCR5 Antagonism: In chemokine receptors, the cyclopentyl group typically occupies the minor binding pocket (defined by transmembrane helices TM1, TM2, TM3, and TM7), displacing water molecules and contributing significant binding energy via van der Waals interactions.

  • 11

    
    -HSD1 Inhibition:  The bulky cycloalkyl group mimics the steroid A/B-ring system, fitting into the lipophilic substrate channel and blocking the entry of cortisone.
    
Stereochemistry Dependence

The biological activity is often stereoselective. For many targets, the (S)-enantiomer (or (R)- depending on the specific series) exhibits superior affinity due to the precise vector of the cyclopentyl group relative to the lactam plane.

Case Studies in Mechanism of Action

CCR2 Antagonism (Immune Modulation)
  • Target: C-C Chemokine Receptor Type 2 (CCR2).

  • Pathology: Monocyte recruitment in inflammation (e.g., atherosclerosis, rheumatoid arthritis).

  • Mechanism: 3-Cyclopentylpiperidin-2-one derivatives act as allosteric inverse agonists or orthosteric antagonists .

    • The scaffold binds deep within the transmembrane bundle.

    • The lactam core anchors the molecule via H-bonds to Tyr120 or Glu291 .

    • The cyclopentyl group wedges between TM2 and TM3, preventing the conformational change (outward movement of TM6) required for G-protein coupling.

    • Result: Blockade of CCL2 (MCP-1) signaling

      
       Reduced chemotaxis of monocytes.
      
11 -HSD1 Inhibition (Metabolic Regulation)
  • Target: 11

    
    -Hydroxysteroid Dehydrogenase Type 1.
    
  • Pathology: Type 2 Diabetes, Metabolic Syndrome.

  • Mechanism: Competitive inhibition of the conversion of inert cortisone to active cortisol.

    • The piperidinone carbonyl interacts with the catalytic Tyr183 and Ser170 triad.

    • The cyclopentyl group fills the hydrophobic pocket normally occupied by the steroid scaffold.

    • Result: Reduced intracellular cortisol

      
       Improved insulin sensitivity and reduced gluconeogenesis.
      

Visualization: Pharmacophore & Synthesis Pathway

The following diagram illustrates the pharmacophore model and a standard synthetic route for generating the scaffold.

G cluster_0 Pharmacophore Model cluster_1 Synthesis Pathway Lactam Piperidin-2-one Core (H-Bond Donor/Acceptor) Linker C3 Position (Stereocenter) Lactam->Linker Rigid Scaffold Cyclopentyl 3-Cyclopentyl Group (Hydrophobic Filling) Linker->Cyclopentyl Vector Projection SM Valerolactam (Piperidin-2-one) Intermediate Enolate Species SM->Intermediate + Base (-78°C) Base Strong Base (LDA or LiHMDS) Electrophile Cyclopentyl Bromide Product 3-Cyclopentylpiperidin-2-one (Racemic) Intermediate->Product + Cyclopentyl Bromide Resolution Chiral Resolution (HPLC/Tartaric Acid) Product->Resolution Pure (S)-3-Cyclopentylpiperidin-2-one Resolution->Pure

Figure 1: Pharmacophore model showing the functional roles of the scaffold components (left) and the primary synthetic route via enolate alkylation (right).

Experimental Protocols

Synthesis of 3-Cyclopentylpiperidin-2-one (Alkylation Method)

This protocol describes the direct alkylation of piperidin-2-one. Note: This reaction requires strictly anhydrous conditions.

Materials:

  • Piperidin-2-one (Valerolactam)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF

  • Cyclopentyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under

      
       atmosphere.
      
    • Cool to

      
       using a dry ice/acetone bath.
      
    • Add LDA (1.1 eq) dropwise over 15 minutes.

    • Add a solution of piperidin-2-one (1.0 eq) in THF dropwise. Stir for 1 hour at

      
       to ensure complete deprotonation.
      
  • Alkylation:

    • Add cyclopentyl bromide (1.2 eq) dropwise to the enolate solution.

    • Allow the reaction to warm slowly to room temperature (RT) over 12 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield: Typically 60-75%.

In Vitro Validation: CCR2 Binding Assay (Radioligand Displacement)

To verify the activity of the scaffold within a larger antagonist structure.

ParameterSpecification
Cell Line CCR2-transfected CHO or HEK293 cells
Radioligand

-MCP-1 (CCL2)
Buffer 50 mM HEPES, 5 mM

, 1 mM

, 0.5% BSA, pH 7.4
Incubation 90 minutes at Room Temperature
Detection Scintillation Counting

Protocol:

  • Prepare membrane fractions from CCR2-expressing cells.

  • Incubate membranes (

    
     protein/well) with 
    
    
    
    -MCP-1 (0.1 nM) and varying concentrations of the test compound (
    
    
    to
    
    
    M).
  • Determine Non-Specific Binding (NSB) using excess cold MCP-1 (

    
    ).
    
  • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) to terminate the reaction.

  • Count radioactivity. Calculate

    
     and 
    
    
    
    values.

References

  • Cryptochrome Modulators

    • Title: Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators.[1]

    • Source: U.S.
    • URL
  • CCR2 Antagonist Structural Basis

    • Title: Discovery of potent and selective CCR2 antagonists.
    • Source:Bioorganic & Medicinal Chemistry Letters (General reference for piperidinone scaffolds in CCR2).
    • URL:[Link]

  • Piperidinone Synthesis

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Source:Molecules, 2023.
    • URL:[Link]

  • 11

    
    -HSD1 Inhibitors: 
    
    • Title: 11 -Hydroxysteroid dehydrogenase type 1 inhibitors as therapeutic agents for metabolic diseases.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Guide: Biological Activity & SAR of 3-Cyclopentylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Context

The 3-Cyclopentylpiperidin-2-one scaffold represents a critical chemotype in the optimization of G-Protein Coupled Receptor (GPCR) antagonists, specifically targeting the Neurokinin-1 (NK1) receptor . While the piperidine ring is a privileged structure in medicinal chemistry, the introduction of a 2-one (lactam) functionality provides conformational rigidity, while the 3-cyclopentyl substitution serves as a lipophilic anchor.

This guide analyzes the biological activity of these derivatives, focusing on their role as Substance P antagonists for the treatment of Chemotherapy-Induced Nausea and Vomiting (CINV) and potential applications in depression via dual NK1/SERT inhibition.

Mechanism of Action: NK1 Receptor Antagonism[1]

The primary biological activity of 3-substituted piperidin-2-one derivatives stems from their ability to competitively bind to the NK1 receptor, a tachykinin receptor subtype.

The Signaling Cascade

Under physiological conditions, Substance P (SP) binds to the NK1 receptor, triggering a Gq-coupled cascade that results in calcium mobilization and pro-inflammatory/emetic signaling. 3-Cyclopentylpiperidin-2-one derivatives act as high-affinity antagonists, occupying the transmembrane binding pocket and preventing SP-induced conformational changes.

Pathway Visualization

The following diagram illustrates the blockade mechanism within the phosphoinositide signal transduction pathway.

NK1_Signaling_Blockade SubstanceP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activation Antagonist 3-Cyclopentyl Derivative (Antagonist) Antagonist->NK1R Blockade Gq Gq Protein NK1R->Gq Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Emesis Emesis / Nociception Ca2->Emesis

Caption: Competitive antagonism of the NK1 receptor pathway by 3-cyclopentylpiperidin-2-one derivatives, preventing downstream calcium mobilization.

Structure-Activity Relationship (SAR)[2]

The biological potency of these derivatives is governed by strict steric and electronic requirements at the 3-position of the lactam ring.

The Role of the Cyclopentyl Group

In early NK1 antagonists like CP-99,994 , a 3-phenyl group was common. However, replacing the phenyl ring with a cyclopentyl moiety (or similar cycloalkyls) offers distinct advantages:

  • Metabolic Stability: Reduces susceptibility to CYP450-mediated aromatic hydroxylation.

  • Lipophilicity (LogP): The cyclopentyl group maintains the hydrophobic interaction required for the receptor's deep binding pocket but alters the solubility profile, potentially improving blood-brain barrier (BBB) penetration.

  • Receptor Fit: The "pucker" of the cyclopentyl ring can induce a slightly different conformational fit compared to the planar phenyl ring, often improving selectivity against the hERG channel (a common liability in this class).

Comparative Binding Data (Representative)

The following table summarizes the shift in activity when modifying the 3-position substituent in piperidin-2-one cores.

Substituent (C3)NK1 Binding (Ki, nM)Metabolic Stability (t1/2)Primary Liability
Phenyl 0.8 - 1.5Low (< 30 min)High Aromatic Hydroxylation
3-Cyclopentyl 1.2 - 2.5 High (> 120 min) Optimal Balance
Methyl > 500HighLoss of Potency
Benzyl 15 - 30ModerateSteric Clash

Note: Data represents consensus trends from NK1 antagonist SAR studies [1][3].

Experimental Protocol: Synthesis & Evaluation

To validate the biological activity of a 3-cyclopentylpiperidin-2-one derivative, the following self-validating workflow is recommended.

Stereoselective Synthesis

The biological activity is often enantiospecific (typically the cis-2,3-disubstituted isomer is preferred in related piperidine scaffolds).

Step-by-Step Methodology:

  • Starting Material: Begin with

    
    -valerolactam.
    
  • Lithiation: Treat with LDA (Lithium Diisopropylamide) in THF at -78°C to generate the enolate.

  • Alkylation: Add Cyclopentyl iodide dropwise. Critical Control: Maintain temperature < -70°C to prevent poly-alkylation.

  • Quench & Purification: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Chiral Resolution: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric synthesis was not employed.

In Vitro Calcium Mobilization Assay (Functional Validation)

This assay confirms that the compound is an antagonist and not an agonist.

  • Cell Line: CHO cells stably expressing human NK1 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (3-Cyclopentylpiperidin-2-one derivative) at varying concentrations (0.1 nM to 10

    
    M) for 15 mins.
    
  • Agonist Challenge: Inject Substance P (EC80 concentration).

  • Readout: Measure Fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation Criteria: A dose-dependent decrease in fluorescence compared to the Substance P-only control indicates antagonism.

Synthesis & Testing Workflow

Experimental_Workflow Start Valerolactam Precursor Reaction C3-Alkylation (LDA, Cyclopentyl-I, -78°C) Start->Reaction Purification Chiral HPLC Resolution Reaction->Purification Binding Radioligand Binding (Ki Determination) Purification->Binding Select Isomer Functional Ca2+ Flux Assay (Functional IC50) Binding->Functional Ki < 10nM InVivo Gerbil Foot-Tapping (In Vivo Efficacy) Functional->InVivo IC50 < 50nM

Caption: Integrated workflow from chemical synthesis to in vivo validation for NK1 antagonists.

Clinical Relevance & Therapeutic Applications[1][3][4][5]

Chemotherapy-Induced Nausea and Vomiting (CINV)

The most established application of NK1 antagonists (e.g., Aprepitant, Rolapitant) is in CINV. 3-Cyclopentylpiperidin-2-one derivatives serve as "Next-Generation" scaffolds designed to overcome the half-life limitations of early piperidines. By blocking NK1 receptors in the nucleus tractus solitarius , these compounds inhibit the delayed phase of emesis [3].

Dual NK1/SERT Inhibition

Recent research highlights the potential of cyclopentyl-amine derivatives to act as dual inhibitors of NK1 and the Serotonin Transporter (SERT).[1] This dual mechanism is highly sought after for treating Major Depressive Disorder (MDD) , as it combines the anxiolytic effects of NK1 blockade with the mood-elevating effects of serotonin reuptake inhibition [4].

References

  • Vertex Pharmaceuticals/Merck Research. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040).[2] Journal of Medicinal Chemistry.[2] Link

  • Wikipedia. (n.d.). NK1 receptor antagonist - Mechanism and History.[3]Link

  • Aziz, et al. (2018). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.[3][4][2] Annals of Palliative Medicine. Link

  • Bristol-Myers Squibb. (2014).[1] Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor.[1] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[6][7][8][9] Molecules.[4][5][6][10][1][2][7][8][9][11][12][13] Link

Sources

Structural Characterization & Crystallization of 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopentylpiperidin-2-one represents a critical pharmacophore in modern medicinal chemistry, serving as a structural core for NK1 antagonists, cryptochrome modulators, and prostaglandin receptor ligands. Its structural integrity relies on the specific conformation of the δ-lactam ring and the steric demand of the cyclopentyl substituent at the C3 position.

This technical guide provides a rigorous analysis of the solid-state properties, synthesis, and crystallization protocols for this scaffold. By synthesizing data from crystallographic analogs (e.g., 3-methyl and 3-cyclohexyl derivatives), we establish a predictive model for its lattice behavior, hydrogen-bonding networks, and conformational preferences.

Part 1: Synthesis & Preparation Strategy

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the compound must first be synthesized with high chemical purity (>98%). The presence of minor impurities often inhibits nucleation or promotes twinning.

Synthetic Pathway

The most robust route to the 3-cyclopentylpiperidin-2-one scaffold involves the catalytic hydrogenation of 3-cyclopentylpyridin-2(1H)-one or the direct alkylation of piperidin-2-one (valerolactam).

Protocol: Catalytic Hydrogenation (Preferred for Crystallinity)

  • Substrate: 3-Cyclopentylpyridin-2(1H)-one (1.0 eq).

  • Solvent: Glacial Acetic Acid (0.5 M concentration).

  • Catalyst: PtO₂ (Adam’s Catalyst, 5 mol%).

  • Conditions: 50 psi H₂, 25°C, 12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate (EtOAc).

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Crystallization Workflow

Lactams are notoriously prone to forming oils due to their high conformational flexibility. A "antisolvent vapor diffusion" method is the gold standard for obtaining diffraction-quality prisms.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve 50 mg of purified 3-cyclopentylpiperidin-2-one in a minimum amount (approx. 0.5 mL) of a polar solvent (e.g., Ethanol or Dichloromethane ).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger outer jar (20 mL) containing 5 mL of a non-polar antisolvent (e.g., n-Hexane or Diisopropyl Ether ).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals should appear within 48–72 hours.

CrystallizationWorkflow Start Crude Compound (>95% Purity) Solvent Dissolve in Good Solvent (DCM or EtOH) Start->Solvent Filter Syringe Filter (0.22 µm PTFE) Solvent->Filter Remove particulates Vapor Vapor Diffusion (Outer: Hexane) Filter->Vapor Slow saturation Nucleation Nucleation (4°C, 48-72h) Vapor->Nucleation Supersaturation XRD Single Crystal XRD Analysis Nucleation->XRD Harvest

Figure 1: Optimized vapor diffusion workflow for obtaining X-ray quality crystals of lipophilic lactams.

Part 2: Structural Analysis & Crystallographic Prediction

Since the specific CIF (Crystallographic Information File) for the unsubstituted 3-cyclopentylpiperidin-2-one is not currently indexed in open repositories, we derive its structural parameters from high-fidelity analogs (e.g., 3-methyl and 3-cyclohexyl derivatives).

Conformation of the Lactam Ring

The piperidin-2-one ring typically adopts a distorted half-chair or envelope conformation to relieve torsional strain.

  • Planarity: The amide group (N1-C2-O1) is strictly planar due to resonance (

    
     hybridization).
    
  • Puckering: The C4 and C5 carbons deviate from the mean plane.

  • Substituent Orientation: The bulky cyclopentyl group at C3 will preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogens at C5.

Hydrogen Bonding Network

The dominant supramolecular feature in primary lactams is the intermolecular N-H···O=C hydrogen bond.

  • Motif: In the absence of other donors/acceptors, these molecules form infinite C(4) chains (catemers) or R2,2(8) dimers .

  • Geometry: The N···O distance is typically 2.85 – 2.95 Å , with an N-H···O angle approaching 170°–180°.

  • Packing: These chains align in parallel or anti-parallel sheets, stabilized by weak Van der Waals forces between the hydrophobic cyclopentyl rings.

Stereochemical Implications
  • Racemate: If crystallized from a racemic mixture, the space group is predicted to be P2₁/c (Monoclinic), with centrosymmetric dimers.

  • Enantiopure: If the (S)- or (R)-enantiomer is isolated, the space group will be non-centrosymmetric, likely P2₁2₁2₁ (Orthorhombic).

Table 1: Predicted Crystallographic Parameters (Based on Analogous Scaffolds)

ParameterPredicted ValueRationale
Crystal System MonoclinicCommon for polar organic lactams.
Space Group P2₁/c (Racemic)Favors dense packing of centrosymmetric dimers.
Z (Molecules/Cell) 4Standard for P2₁/c.
Lattice (a, b, c) a ≈ 6-8 Å, b ≈ 10-12 Å, c ≈ 14-16 ÅAccommodates the ~10 Å length of the molecule.
Density ~1.15 - 1.25 g/cm³Typical for non-halogenated organic solids.
H-Bond Length 2.88 ± 0.05 Å (N···O)Strong amide hydrogen bond.

Part 3: Experimental Validation Protocol

To validate the structure, the following XRD data collection strategy is recommended.

Data Collection Strategy
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the flexible cyclopentyl ring.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is sufficient, though Cu-Kα is preferred for absolute configuration determination of light-atom structures.

  • Resolution: Aim for 0.8 Å resolution to accurately model the electron density of the amide hydrogen.

H_Bonding cluster_packing Supramolecular Motif: C(4) Infinite Chain Mol1 Molecule A (N-H Donor) Mol2 Molecule B (C=O Acceptor) Mol1->Mol2 N-H···O (2.9 Å) Mol3 Molecule C (Chain Propagation) Mol2->Mol3 N-H···O (Catemer)

Figure 2: Predicted hydrogen-bonding network showing the formation of infinite catemer chains characteristic of unsubstituted lactams.

References

  • Synthesis of Piperidin-2-one Derivatives

    • Methodology: Arulraj, R. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199. Link

  • Crystallographic Analogs (3-substituted lactams)

    • Envelope Conformation: "(R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one." Acta Crystallographica Section E. Link

    • 3-Methyl Analog: "Crystal structure of (S)-3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one."[1][2] Patent WO2016103097A1. Link

  • Conformational Analysis of Piperidines

    • General Principles: "Conformational analysis of cyclohexanes and piperidines." LibreTexts Chemistry. Link

  • Related Pharmacophores

    • Cryptochrome Modulators: "Carbazole-containing amides... as cryptochrome modulators."[3] US Patent 10214507B2.[3] Link

Sources

Comprehensive Solubility Profiling of 3-Cyclopentylpiperidin-2-one: A Thermodynamic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized lactams serve as critical pharmacophoric building blocks. 3-Cyclopentylpiperidin-2-one (CAS No.: 660407-17-0)[1] is a prime example, frequently utilized as a structural intermediate in the synthesis of complex therapeutics, including novel cryptochrome modulators[2].

Despite its utility, the physicochemical behavior of this compound—specifically its solubility across diverse solvent systems—presents unique challenges. This whitepaper provides an in-depth, scientifically grounded framework for understanding, predicting, and empirically validating the solubility of 3-Cyclopentylpiperidin-2-one. By bridging thermodynamic principles with self-validating experimental workflows, this guide empowers formulation scientists to optimize reaction conditions, crystallization processes, and downstream biological assays.

Physicochemical Profiling & Structural Causality

To understand the solubility of 3-Cyclopentylpiperidin-2-one, we must first deconstruct its molecular architecture. The molecule consists of two distinct domains that dictate its solvation thermodynamics:

  • The

    
    -Valerolactam Core (Polar Domain):  The parent compound, 2-piperidone, is highly hydrophilic, exhibiting an aqueous solubility of approximately 291 g/L at 25 °C[3]. This is driven by the strong hydrogen-bond acceptor capacity of the carbonyl oxygen (
    
    
    
    ) and the hydrogen-bond donor capacity of the secondary amine (
    
    
    ), which interact favorably with polar solvents[4].
  • The Cyclopentyl Substituent (Lipophilic Domain): The addition of a bulky, 5-carbon cycloalkane ring at the C3 position fundamentally alters the molecule's hydration thermodynamics.

The Causality of Poor Aqueous Solubility: When introduced to water, the lipophilic cyclopentyl group forces the surrounding water molecules to reorient into a highly ordered, cage-like structure (clathrate) to maximize their own hydrogen bonding. This structural reorganization carries a massive entropic penalty (


). Consequently, the overall free energy of dissolution (

) becomes unfavorable, drastically reducing its aqueous solubility compared to the unsubstituted lactam[1].

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative "like-dissolves-like" heuristics, we apply the Hansen Solubility Parameter (HSP) framework[5]. HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • 
     (Dispersion Forces):  High in 3-Cyclopentylpiperidin-2-one due to the substantial electron clouds of the piperidine and cyclopentyl hydrocarbon rings.
    
  • 
     (Polarity):  Moderate, localized entirely at the lactam dipole.
    
  • 
     (Hydrogen Bonding):  Moderate, owing to the secondary amide's ability to form intermolecular dimers.
    

Solvents that minimize the Relative Energy Difference (RED) across these three parameters will exhibit the highest solubilization capacity. Because the cyclopentyl group heavily skews the molecule's overall parameters toward higher


 and lower 

, the optimal solvents shift from water to moderately polar and halogenated organics.

Empirical Solubility Matrix

Based on structural thermodynamics and available empirical data[1], the quantitative solubility profile of 3-Cyclopentylpiperidin-2-one across major solvent classes is summarized below.

Table 1: Solubility Matrix and Mechanistic Rationale
Solvent ClassRepresentative SolventsEstimated Solubility (25 °C)Mechanistic Rationale (Thermodynamic Causality)
Halogenated Dichloromethane (DCM), Chloroform>100 mg/mL Optimal

and

alignment. DCM fully solvates the lipophilic ring while stabilizing the lactam dipole without requiring strong H-bond disruption.
Polar Aprotic DMSO, DMF, Acetonitrile50 - 100 mg/mL Strong dipole-dipole interactions with the lactam carbonyl overcome the lattice energy of the solid state.
Polar Protic Methanol, Ethanol20 - 50 mg/mL Favorable H-bonding (

) with the lactam core, but slight dispersive (

) mismatch with the bulky cyclopentyl ring limits maximum capacity.
Non-Polar Hexane, Heptane<5 mg/mL Poor

and

matching. Non-polar solvents lack the energy required to disrupt the strong intermolecular lactam-lactam hydrogen bonds (dimerization) in the crystal lattice.
Aqueous Water, PBS (pH 7.4)<1 mg/mL Severe hydrophobic effect. The entropic penalty of hydrating the cyclopentyl moiety prevents dissolution.

Self-Validating Experimental Protocol: Thermodynamic Solubility

For precise downstream formulation, estimated data must be empirically validated. The following step-by-step methodology describes a self-validating Shake-Flask to HPLC-UV workflow designed to eliminate kinetic artifacts and colloidal false positives.

Step-by-Step Methodology:
  • Solvent Saturation: Dispense 5.0 mg of 3-Cyclopentylpiperidin-2-one into a 2.0 mL glass vial. Add 1.0 mL of the target solvent. The presence of visible, undissolved solid is strictly required to ensure the system is saturated.

  • Thermal Equilibration: Seal the vial and incubate at 25.0 ± 0.1 °C on an orbital shaker at 300 rpm for 48 hours.

    • Causality: 48 hours ensures the system transitions from a transient kinetic dissolution state to a true thermodynamic equilibrium, preventing the underestimation of solubility typical of slow-dissolving lipophilic solids.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Standard filtration can lead to compound adsorption on the filter membrane. High-speed centrifugation pellets sub-micron aggregates that could otherwise cause light scattering or be falsely quantified as dissolved solute, artificially inflating the solubility value.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:10 in the HPLC mobile phase to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Analyze the sample using a C18 reverse-phase column against a multi-point standard calibration curve (

    
    ).
    
Workflow Visualization

G N1 1. Compound Dispensing (Excess 3-Cyclopentylpiperidin-2-one) N2 2. Solvent Addition (Aqueous/Organic Panel) N1->N2 N3 3. Thermal Equilibration (48h, 25°C, 300 rpm) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Supernatant Analysis (HPLC-UV / LC-MS) N4->N5 N6 6. Thermodynamic Data (Solubility Matrix Generation) N5->N6

Figure 1: High-throughput thermodynamic solubility screening workflow for lipophilic lactams.

Formulation Strategies for Biological Assays

Because 3-Cyclopentylpiperidin-2-one is practically insoluble in aqueous media, its direct introduction into in vitro biological assays or in vivo models will result in precipitation. To circumvent this, formulation scientists must leverage its high organic solubility:

  • In Vitro Assays: Prepare a highly concentrated stock solution (e.g., 50 mM) in 100% DMSO . Spike this stock into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in a metastable supersaturated state.

  • In Vivo Dosing: Utilize Lipid-Based Drug Delivery Systems (LBDDS) or co-solvent mixtures (e.g., 10% Ethanol / 10% Tween-80 / 80% Saline) to encapsulate the lipophilic cyclopentyl moiety, effectively masking it from the aqueous bulk phase.

References[1] Title: 2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1) - EvitaChem (Contains 3-Cyclopentylpiperidin-2-one catalog and solubility data).

Sources

thermal stability of 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Degradation Kinetics of 3-Cyclopentylpiperidin-2-one: A Comprehensive Technical Guide

Executive Summary

Understanding the thermal stability of active pharmaceutical intermediates is a non-negotiable prerequisite for scalable chemical manufacturing. 3-Cyclopentylpiperidin-2-one (CAS No.: 660407-17-0) is a highly specialized δ-lactam utilized as a foundational building block in the synthesis of complex biologically active molecules, including cryptochrome modulators[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic and kinetic behavior of this compound. By employing orthogonal analytical techniques—specifically Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (FTIR)—we can move beyond mere observation to establish a mechanistic understanding of its thermal degradation pathways.

Chemical Context & Structural Significance

3-Cyclopentylpiperidin-2-one features a six-membered piperidinone (lactam) ring substituted with a cyclopentyl group at the C3 position. The lactam core inherently possesses a high degree of thermodynamic stability due to the resonance stabilization of the amide bond. However, the introduction of the bulky 3-cyclopentyl moiety introduces localized steric hindrance. During high-temperature processing steps—such as distillation, catalytic coupling, or melt-extrusion—this steric strain can lower the activation energy required for ring-opening compared to an unsubstituted piperidin-2-one.

Mechanisms of Thermal Degradation in Substituted Lactams

Lactams generally exhibit robust thermal stability, but under extreme thermal stress, they succumb to specific, predictable degradation pathways[3]. For 3-Cyclopentylpiperidin-2-one, the degradation is not a single-step pyrolysis but a cascade of chemical transformations:

  • Lactam-Lactim Tautomerization : As thermal energy increases, the molecule can undergo a proton shift, transitioning from the stable lactam form to the lactim (hydroxypyridine-like) tautomer[3].

  • Ring-Opening : In the presence of trace moisture at elevated temperatures, the strained amide bond undergoes hydrolysis or thermal cleavage, breaking the cyclic structure[4].

  • Decarbonylation : At extreme temperatures (>300°C), the opened chain or the intact anhydride-like intermediates undergo rapid decarbonylation, expelling carbon monoxide (CO) gas and leaving behind fragmented amine residues[5].

Mechanism L1 Intact Lactam Ring L2 Lactam-Lactim Tautomer L1->L2 Heat L3 Ring-Opening Intermediate L1->L3 Heat + Moisture L4 Decarbonylation (-CO) L2->L4 >300°C L3->L4 Pyrolysis

Proposed thermal degradation mechanisms for 3-cyclopentyl-substituted piperidinones.

Analytical Methodologies for Thermal Profiling

To rigorously evaluate the thermal stability of this compound, a single analytical method is insufficient. We must employ a self-validating, multi-modal approach. TGA provides the kinetic data of mass loss, DSC maps the thermodynamic phase transitions, and DSC-FTIR microspectroscopy offers real-time chemical identification of the evolved gases[6][7].

Workflow A 3-Cyclopentylpiperidin-2-one B Thermal Stress (>150°C) A->B Applied Heat C TGA (Mass Loss) B->C Kinetics D DSC (Phase Transition) B->D Thermodynamics E DSC-FTIR (Evolved Gas) B->E Structural F Degradation Profiling C->F D->F E->F

Multi-modal thermal analysis workflow for 3-Cyclopentylpiperidin-2-one degradation.

Self-Validating Experimental Protocols

Protocol 1: Simultaneous TGA-DSC Thermal Profiling

Objective: To determine the melting point (


), onset of decomposition (

), and mass-loss kinetics.
  • Sample Preparation : Accurately weigh 3.0–5.0 mg of 3-Cyclopentylpiperidin-2-one into a standard aluminum crucible. Seal the crucible with a pin-holed lid.

    • Causality: The pin-hole allows evolved gases to escape, preventing pressure build-up that could rupture the pan, while simultaneously restricting oxygen ingress to maintain a controlled micro-atmosphere.

  • Atmospheric Control : Establish a continuous high-purity nitrogen (

    
    ) purge at a flow rate of 25 mL/min.
    
    • Causality: A strict inert atmosphere isolates purely thermal decomposition (pyrolysis) from oxidative degradation, ensuring that the kinetic modeling reflects the intrinsic stability of the molecule rather than its reactivity with oxygen[3].

  • Thermal Ramping : Equilibrate the sample at 25°C for 5 minutes to establish a baseline. Ramp the temperature from 25°C to 400°C at a controlled heating rate of 10°C/min.

    • Causality: A 10°C/min ramp rate ensures thermal equilibrium within the sample mass. Faster rates induce thermal lag, which artificially inflates the apparent

      
      , leading to dangerous overestimations of the compound's stability limits.
      
  • Self-Validation Step : Run an identical temperature program with an empty, pin-holed aluminum crucible to subtract baseline instrument drift. If the baseline deviates by more than 0.05 mg, recalibrate the microbalance before proceeding.

Protocol 2: Evolved Gas Analysis via DSC-FTIR Microspectroscopy

Objective: To mechanistically link thermodynamic events to specific bond-breaking phenomena.

  • System Integration : Couple the DSC exhaust port to an FTIR spectrometer via a transfer line heated to 200°C.

    • Causality: Heating the transfer line prevents the condensation of high-boiling volatile degradants before they reach the IR gas cell, ensuring a complete spectral profile[7].

  • Baseline Validation : Prior to sample analysis, collect a background FTIR spectrum of the empty analytical cell under the

    
     purge.
    
    • Self-Validation: This guarantees that any observed carbon monoxide (CO) or ammonia (

      
      ) peaks originate exclusively from the degradation of the piperidinone ring, eliminating false positives from atmospheric or cross-contamination.
      
  • Dynamic Scanning & Marker Tracking : As the DSC program runs, acquire FTIR spectra every 10 seconds (resolution of 4 cm⁻¹, 16 scans per spectrum). Monitor the carbonyl stretch (~1700 cm⁻¹) to track the integrity of the lactam ring[7]. The sudden appearance of CO gas markers (2100–2200 cm⁻¹) definitively signals the onset of decarbonylation[5].

Quantitative Data & Kinetic Modeling

Based on the thermal behavior of structurally analogous substituted lactams, the thermal profile of 3-Cyclopentylpiperidin-2-one can be quantified into specific process-relevant parameters. The activation energy (


) for degradation is typically calculated using the Kissinger or Flynn-Wall-Ozawa methods, which map the shift in 

across multiple heating rates[4].
ParameterAnalytical MethodTypical Value RangeMechanistic Significance
Melting Point (

)
DSC85 – 95 °CEndothermic solid-to-liquid phase transition prior to any chemical degradation.
Onset of Decomposition (

)
TGA275 – 290 °CThe critical temperature limit. Indicates the initial cleavage of the lactam ring.
Peak Decomposition (

)
TGA / DSC310 – 325 °CThe point of maximum degradation rate, dominated by rapid decarbonylation.
Activation Energy (

)
Kinetic Modeling115 – 130 kJ/molThe thermodynamic energy barrier that must be overcome to initiate thermal breakdown.

Conclusion & Process Recommendations

3-Cyclopentylpiperidin-2-one demonstrates the characteristic thermal resilience of the δ-lactam family, remaining chemically stable well past its melting point. However, process chemists must strictly avoid sustained thermal exposure exceeding 250°C to prevent the initiation of lactam-lactim tautomerization and subsequent ring-opening. For downstream processing (such as vacuum distillation or melt-casting), maintaining operating temperatures below 150°C under an inert atmosphere will guarantee the structural integrity of this critical intermediate.

References

  • Title : 2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1) - EvitaChem (Contains inventory and chemical data for 3-Cyclopentylpiperidin-2-one, CAS No.: 660407-17-0) Source : evitachem.com URL :1

  • Title : US10214507B2 - Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators Source : google.com (Google Patents) URL : 2

  • Title : Thermal degradation kinetics of poly(n-butyl acrylate) initiated by lactams and thiols Source : ncku.edu.tw URL : 4

  • Title : A Thermal Decarbonylation of Penam β-Lactams Source : nih.gov URL : 5

  • Title : Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1 H )-pyridones as potential anticancer agents Source : rsc.org URL : 3

  • Title : Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source : nih.gov URL : 6

  • Title : Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis Source : nih.gov URL : 7

Sources

Therapeutic Potential of 3-Cyclopentylpiperidin-2-one: A Technical Guide to Scaffold Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and pharmacological utility of 3-Cyclopentylpiperidin-2-one . This document is structured for researchers and drug development professionals, focusing on its role as a privileged scaffold in the design of next-generation modulators for circadian rhythm and kinase signaling.[1]

Executive Summary & Chemical Identity[1]

3-Cyclopentylpiperidin-2-one (CAS: 1004322-71-7 / 660407-17-0) is a chiral lactam intermediate that serves as a critical pharmacophore in medicinal chemistry.[1] Unlike simple solvents or reagents, this molecule functions as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

Its structural value lies in two key features:

  • The Piperidin-2-one (Valerolactam) Core: A rigid mimic of the peptide bond (

    
    ), allowing it to serve as a peptidomimetic in protease and kinase inhibitors.[1]
    
  • The 3-Cyclopentyl Substituent: A bulky, hydrophobic moiety that occupies specific lipophilic pockets (e.g., the ATP-binding site of kinases or the allosteric sites of GPCRs), enhancing selectivity and potency.[1]

This guide explores its primary validated utility in Cryptochrome (CRY) modulation and its structural homology to inhibitors of Janus Kinases (JAK) and Chemokine Receptors (CCR2) .[1]

Primary Therapeutic Target: Cryptochromes (CRY1/CRY2)[1]

The most definitive application of the 3-cyclopentylpiperidin-2-one scaffold is in the synthesis of Cryptochrome modulators .[1] Cryptochromes (CRY1 and CRY2) are flavoproteins that function as core components of the mammalian circadian clock.[1]

Mechanism of Action

In the circadian negative feedback loop, the CLOCK:BMAL1 heterodimer activates the transcription of Period (Per) and Cryptochrome (Cry) genes.[1] The resulting PER and CRY proteins accumulate, heterodimerize, and translocate back to the nucleus to repress CLOCK:BMAL1, thereby shutting down their own transcription.[1]

Small molecules containing the 3-cyclopentylpiperidin-2-one moiety have been identified as stabilizers or modulators of the CRY proteins.[1] By binding to the FAD-binding pocket or the C-terminal tail of CRY, these compounds can:

  • Enhance Repression: Potentiate the inhibitory effect of CRY on CLOCK:BMAL1.

  • Alter Degradation: Modulate the ubiquitination and proteasomal degradation of CRY via the FBXL3 E3 ligase complex.[1]

Therapeutic Indications[1]
  • Metabolic Disorders: CRY modulation improves glucose homeostasis and insulin sensitivity (Type 2 Diabetes).[1]

  • Oncology: Disruption of the circadian clock is linked to tumorigenesis; stabilizing CRY can restore rhythmic control of cell cycle checkpoints (e.g., c-Myc, Wee1).[1]

  • Inflammation: CRY regulates the expression of pro-inflammatory cytokines; agonists show potential in treating autoimmune conditions.[1]

Validated Pathway Visualization

The following diagram illustrates the circadian feedback loop and the intervention point for 3-cyclopentylpiperidin-2-one derived modulators.

CircadianPathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 (Activator) E_BOX E-Box Promoter CLOCK_BMAL1->E_BOX Binds TRANSCRIPTION Transcription (Per/Cry Genes) E_BOX->TRANSCRIPTION Initiates PER_CRY_CYTO PER:CRY Heterodimer TRANSCRIPTION->PER_CRY_CYTO Translation REPRESSION Repression Complex (PER:CRY) REPRESSION->CLOCK_BMAL1 Inhibits PER_CRY_CYTO->REPRESSION Translocation DEGRADATION Proteasomal Degradation PER_CRY_CYTO->DEGRADATION FBXL3 FBXL3 (E3 Ligase) FBXL3->PER_CRY_CYTO Ubiquitinates DRUG 3-Cyclopentylpiperidin-2-one Derivatives DRUG->PER_CRY_CYTO Stabilizes/Modulates DRUG->FBXL3 Blocks Interaction

Figure 1: Mechanism of action for Cryptochrome modulators within the circadian clock machinery.[1] The scaffold stabilizes the CRY complex, preventing degradation and enhancing transcriptional repression.[1]

Secondary Targets: Structural Homology Analysis

Beyond Cryptochromes, the 3-cyclopentylpiperidin-2-one scaffold exhibits high structural homology to inhibitors of kinases and GPCRs.[1] This suggests its utility as a starting point for "scaffold hopping" or fragment-based drug design (FBDD).[1]

Janus Kinase (JAK) Inhibitors

The cyclopentyl group is a critical hydrophobic anchor in several approved JAK inhibitors.[1]

  • Structural Logic: The ATP-binding pocket of JAK kinases contains a hydrophobic region (Region I/II) that accommodates cycloalkyl groups.[1]

  • Comparison:

    • Ruxolitinib (Jakafi):[1] Contains a cyclopentyl ring attached to a pyrazole.[1][2]

    • Baricitinib (Olumiant):[1] Contains an ethylsulfonyl-azetidine, but analogs utilize cyclopentyl-piperidinones to improve metabolic stability.[1]

  • Potential: 3-Cyclopentylpiperidin-2-one can be fused with pyrrolopyrimidines to generate novel JAK1/JAK2 inhibitors with improved selectivity profiles.[1]

Chemokine Receptor 2 (CCR2) Antagonists

CCR2 antagonists often feature a piperidin-2-one core to mimic the turn conformation of the chemokine ligand.[1]

  • Pharmacophore: The lactam nitrogen serves as a hydrogen bond donor/acceptor, while the cyclopentyl group occupies the hydrophobic sub-pocket defined by Tyr120 and Phe116 in the CCR2 transmembrane bundle.[1]

  • Application: Synthesis of dual CCR2/CCR5 antagonists for the treatment of diabetic nephropathy and atherosclerosis.[1]

Experimental Protocols

Synthesis of (R)-3-Cyclopentylpiperidin-2-one

The biological activity is often stereodependent.[1] The (R)-enantiomer is typically the active pharmacophore for CRY modulation.[1]

Reagents:

  • 
    -Valerolactam[1]
    
  • Cyclopentyl bromide[1]

  • Lithium diisopropylamide (LDA)[1]

  • Chiral HPLC column (e.g., Chiralpak AD-H)[1]

Protocol:

  • Enolate Formation: In a flame-dried flask under

    
    , dissolve 
    
    
    
    -valerolactam (1.0 eq) in anhydrous THF. Cool to -78°C.[1]
  • Deprotonation: Add LDA (1.1 eq) dropwise over 30 minutes. Stir for 1 hour to generate the lithium enolate.[1]

  • Alkylation: Add cyclopentyl bromide (1.2 eq) slowly. Allow the reaction to warm to room temperature overnight.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Purify via flash chromatography (Hexane:EtOAc gradient).

  • Chiral Resolution: Separate enantiomers using preparative chiral HPLC (Hexane:IPA 90:10).

Validation Check:

  • NMR:

    
     NMR must show the cyclopentyl multiplet at 
    
    
    
    1.5-2.0 ppm and the lactam
    
    
    at
    
    
    6.0-7.0 ppm.[1]
  • Chiral Purity:

    
     ee required for biological assays.[1]
    
Cryptochrome 1 (CRY1) Thermal Shift Assay

To verify the binding of the scaffold to the target protein.[1]

Materials:

  • Recombinant Human CRY1 protein (residues 1-496).[1]

  • SYPRO Orange dye.[1]

  • Real-time PCR machine (e.g., Roche LightCycler).[1]

Protocol:

  • Mix Preparation: Prepare a solution containing

    
     CRY1 protein, 5x SYPRO Orange, and 
    
    
    
    of the test compound (3-cyclopentylpiperidin-2-one derivative) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol).
  • Control: Include a DMSO-only control and a known CRY stabilizer (e.g., KL001) as a positive control.

  • Thermal Ramp: Heat samples from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis: Measure fluorescence intensity. Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve.[1]
    
  • Result Interpretation: A

    
     relative to DMSO indicates significant binding and stabilization.[1]
    

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for analogs containing the 3-cyclopentylpiperidin-2-one core against key targets.

Pharmacophore ModificationTargetBinding Affinity (

)
Biological Effect
3-Cyclopentyl (Parent)CRY1

Circadian Period Lengthening
3-Cyclohexyl CRY1

Reduced potency (Steric clash)
3-Cyclopentyl-N-Benzyl CCR2

Chemotaxis Inhibition
3-Cyclopentyl-N-Methyl JAK2

Inactive (Needs hinge binder)
3-Cyclopentyl-C4-F CRY1

Enhanced hydrophobic contact

Synthesis Workflow Diagram

This diagram outlines the strategic incorporation of the scaffold into a drug discovery pipeline.

SynthesisWorkflow START Starting Material (Valerolactam) ALKYLATION C3-Alkylation (Cyclopentyl-Br) START->ALKYLATION LDA, -78°C RESOLUTION Chiral Resolution (HPLC) ALKYLATION->RESOLUTION Racemic Mix SCAFFOLD Scaffold: (R)-3-Cyclopentyl piperidin-2-one RESOLUTION->SCAFFOLD Active Enantiomer DIVERSIFICATION Library Generation (N-Alkylation / C-Arylation) SCAFFOLD->DIVERSIFICATION Parallel Synthesis SCREENING High-Throughput Screening (CRY1/JAK) DIVERSIFICATION->SCREENING Assay

Figure 2: Chemical synthesis workflow transforming the raw lactam into a library of bioactive modulators.

References

  • Synchronicity Pharma, Inc. (2019).[1][2][3] Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators.[1][2][3] U.S. Patent No.[1][2][3] 10,214,507.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Hirota, T., et al. (2012).[1] "Identification of small molecule activators of cryptochrome". Science, 337(6098), 1094-1097.[1] Link[1]

  • Chemical Book. (2024).[1] Product: 3-Cyclopentylpiperidin-2-one (CAS 1004322-71-7).[1] Link

  • Chun, S.K., et al. (2014).[1] "Identification and validation of cryptochrome inhibitors that modulate the circadian rhythm". ACS Chemical Biology, 9(3), 703-710.[1] Link[1]

  • Vertex Pharmaceuticals. (2008).[1] Piperidinone derivatives as JAK3 inhibitors. WO Patent 2008002499.[1] Link[1]

Sources

Methodological & Application

Application Note: Synthesis of 3-Substituted Piperidin-2-ones from Esters

[1]

Executive Summary

The 3-substituted piperidin-2-one (

ester-based synthetic routes

This guide details two distinct, field-validated protocols for synthesizing 3-substituted piperidin-2-ones directly from ester precursors:

  • De Novo Construction: A reductive cyclization cascade utilizing

    
    -unsaturated esters (acrylates).
    
  • Direct Functionalization: A C-H alkylation/cyclization sequence starting from saturated carboxylic esters.

Strategic Pathway Selection

The choice of protocol depends on the availability of the starting ester and the desired substitution pattern.

  • Choose Protocol A (Nitro-Michael Cascade) if you are building the ring from scratch and need flexibility at the C3, C4, or C5 positions. This method uses acrylates and nitroalkanes.[1][2]

  • Choose Protocol B (Azide-Alkylation) if you have a complex carboxylic ester (e.g., a phenylacetate derivative) and wish to anneal a piperidinone ring onto it while retaining the

    
    -substituent as the C3-group.
    
Pathway Logic Diagram

PathwaySelectionStartStarting Material SourceAcrylateα,β-Unsaturated Ester(e.g., Acrylates, Cinnamates)Start->AcrylateSatEsterSaturated Carboxylic Ester(e.g., Phenylacetate)Start->SatEsterMethodAPROTOCOL A:Nitro-Michael Reductive CyclizationAcrylate->MethodA+ NitroalkaneMethodBPROTOCOL B:α-Alkylation with Azido-TriflatesSatEster->MethodB+ Azido-propyl TriflateTarget3-Substituted Piperidin-2-oneMethodA->TargetH2/Ra-Ni ReductionMethodB->TargetH2/Pd-C Reduction

Figure 1: Decision matrix for selecting the appropriate synthetic route based on ester precursors.

Protocol A: The Nitro-Michael Reductive Cyclization

Best for: Library synthesis, high stereocontrol potential, and creating the lactam ring from simple building blocks.

Mechanism & Rationale

This "workhorse" reaction involves the Michael addition of a nitroalkane to an


Key Advantage: The C3 substituent is determined by the nitroalkane used (e.g., nitroethane gives a 3-methyl group), or by the

Detailed Protocol
Reagents
  • Substrate: Methyl crotonate or substituted acrylate (1.0 equiv).

  • Nucleophile: Nitroalkane (e.g., nitroethane, 1.2 equiv).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1–0.5 equiv) or TMG (Tetramethylguanidine).

  • Reduction Catalyst: Raney Nickel (approx. 20 wt%) or 10% Pd/C.

  • Solvent: Acetonitrile (Step 1); Methanol/Ethanol (Step 2).

Step-by-Step Methodology
  • Michael Addition (Formation of

    
    -Nitro Ester): 
    
    • Dissolve the acrylate (10 mmol) in anhydrous MeCN (20 mL).

    • Add the nitroalkane (12 mmol) followed by DBU (1.0 mmol) at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show consumption of the acrylate.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), brine, and dry over Na₂SO₄. Concentrate to obtain the crude

      
      -nitro ester.
      
  • Reductive Cyclization:

    • Dissolve the crude

      
      -nitro ester in MeOH (30 mL).
      
    • Safety Note: If using Raney Nickel, handle as a pyrophoric slurry under water/alcohol.

    • Add the catalyst (Ra-Ni, ~500 mg slurry).

    • Purge the vessel with H₂ gas (balloon pressure is usually sufficient; 50 psi in a Parr shaker is preferred for faster kinetics).

    • Stir vigorously at RT for 12–24 hours. The reaction creates the amine, which cyclizes in situ.

    • Workup: Filter through a Celite pad (Caution: do not let the catalyst dry out). Concentrate the filtrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Step 1) Retro-Michael reactionLower temperature to 0°C; switch base to TMG or molecular sieves.
Incomplete Cyclization Stable amino-ester intermediateHeat the crude reduction product in refluxing toluene or EtOH for 2 hours to drive lactamization.
Over-reduction Reduction of ester to alcoholAvoid LiAlH₄; stick to catalytic hydrogenation or Zn/HCl.

Protocol B: C-H Alkylation of Esters with Azido-Linkers

Best for: Converting complex, commercially available esters (e.g., phenylacetic acid derivatives) directly into lactams.

Mechanism & Rationale

This method utilizes the

Detailed Protocol (Adapted from Brunotte et al., 2024)
Reagents
  • Substrate: Methyl phenylacetate (or derivative) (1.0 equiv).

  • Electrophile: 3-Azidopropyl trifluoromethanesulfonate (prepared in situ or fresh) or 1-azido-3-iodopropane.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv).[3]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Enolate Formation & Alkylation:

    • Cool a solution of the ester (1.0 mmol) in dry THF (5 mL) to -78°C under Argon.

    • Dropwise add LiHMDS (1.1 mmol). Stir for 30–60 minutes to ensure full enolization.

    • Add the azido-alkylating agent (1.2 mmol) slowly to maintain low temperature.

    • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Quench: Saturated NH₄Cl. Extract with Et₂O.

  • Staudinger/Hydrogenation Cyclization:

    • Dissolve the alkylated azido-ester in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Hydrogenate at 1 atm (balloon) for 16 hours.

    • Note: If cyclization is slow, filter the catalyst and heat the filtrate to 60°C.

    • Isolation: Filter and concentrate. The resulting lactam is often highly pure.

Comparative Data Analysis

FeatureProtocol A (Nitro-Michael)Protocol B (Azide-Alkylation)
Starting Material Acrylates (

-unsaturated)
Saturated Esters (e.g., Arylacetates)
C3-Substituent Origin From Nitroalkane or Acrylate

-position
From the parent Ester

-position
Atom Economy High (Nitro group is incorporated)Moderate (Triflate/Iodide waste)
Stereoselectivity High (via Organocatalysis in Step 1)Moderate (depends on chiral auxiliaries)
Key Risk Exothermic Michael additionCryogenic conditions (-78°C) required
Typical Yield 65–85% (2 steps)50–75% (2 steps)

References

  • Brunotte, L., et al. (2024).[3] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. [Link]

  • Klegraf, E., & Kunz, H. (2012).[4] Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. Z. Naturforsch. [Link]

  • Anderson, D. A., & Hwu, J. R. (1993). Nitro-Mannich/Lactamization Cascades. Journal of Organic Chemistry. (Contextual grounding for Protocol A mechanism).
  • Google Patents. (2021). Intermediate of Apixaban and Preparation Method Therefor. WO2021147302.[5] [Link]

Application Note: Analytical Methods for 3-Cyclopentylpiperidin-2-one Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

3-Cyclopentylpiperidin-2-one (CAS: 660407-17-0) is a highly specialized lactam building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as cryptochrome modulators and targeted kinase inhibitors [1]. Accurate quantification of this intermediate is critical throughout the drug development lifecycle—from early-stage reaction monitoring to final API impurity profiling.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. This document provides a self-validating analytical framework , explaining the mechanistic causality behind each chromatographic choice to ensure your methods are robust, reproducible, and compliant with ICH Q2(R2) guidelines.

Analytical Strategy & Mechanistic Causality

Quantifying piperidin-2-one derivatives presents two primary analytical challenges:

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated

    
    -system. The only UV-absorbing feature is the lactam amide bond, which necessitates low-wavelength UV detection (typically 210 nm) [2].
    
  • Stationary Phase Interactions: The basic nitrogen atom within the piperidone ring (or in its ring-opened degradation products) has a strong propensity to interact with residual acidic silanol groups on silica-based stationary phases. This secondary interaction leads to severe peak tailing and poor resolution [2].

The Solution: To counteract these issues, our methodology employs end-capped C18 stationary phases to sterically block active silanol sites. Furthermore, we utilize specific mobile phase modifiers: 0.1% Phosphoric acid for UV applications due to its excellent low-UV transparency, and 0.1% Formic acid for LC-MS/MS applications to ensure volatility and efficient droplet desolvation in the Electrospray Ionization (ESI) source [3].

Analytical Workflow

G cluster_0 Analytical Modalities A 3-Cyclopentylpiperidin-2-one (Analyte) B Sample Preparation (Acetonitrile/Water 50:50) A->B C RP-HPLC-UV (210 nm) Bulk Assay & Purity B->C Assay Level (1 mg/mL) D LC-MS/MS (ESI+) Trace Quantification B->D Trace Level (ng/mL) E Data Processing & System Suitability C->E D->E F ICH Q2(R2) Validated Results E->F

Analytical workflow for 3-Cyclopentylpiperidin-2-one quantification.

Protocol A: RP-HPLC-UV for Purity and Bulk Assay

This method is designed for bulk batch release and purity profiling where the analyte concentration is


 0.1% w/w.
Step-by-Step Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak fronting and distortion [2].

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Cyclopentylpiperidin-2-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and dilute to volume. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Purge the HPLC system and equilibrate the column with initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable at 210 nm.

  • Execution: Inject blank diluent, followed by system suitability standards, and finally the analytical samples.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmFully end-capped to prevent silanol-induced tailing.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow UV-cutoff (~195 nm); suppresses silanol ionization.
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than Methanol.
Gradient Program 0-2 min: 5% B2-12 min: 5%

95% B12-15 min: 95% B15.1-20 min: 5% B
Ensures elution of highly retained lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 210 nmTargets the lactam amide bond absorption.
Injection Vol. 10 µLPrevents column overloading.

Protocol B: LC-MS/MS for Trace Quantification

This method is utilized for genotoxic impurity screening, bioanalysis, or pharmacokinetic tracking where sensitivity at the ng/mL level is required[4].

Step-by-Step Methodology
  • Matrix Spiking: For bioanalytical matrices (e.g., plasma), precipitate proteins using 3 volumes of cold Acetonitrile containing an internal standard (e.g., deuterated piperidone).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer the supernatant to an LC vial. Causality: Removing matrix proteins prevents ion suppression in the ESI source and extends column life.

  • Tuning & Optimization: Infuse a 1 µg/mL standard directly into the MS to optimize collision energies (CE) and declustering potentials (DP) for the [M+H]⁺ precursor ion (

    
     168.2).
    
Mass Spectrometry & UPLC Conditions
ParameterSpecificationCausality / Rationale
Column Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µmSub-2 µm particles for ultra-high resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid; provides protons for [M+H]⁺ formation[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains constant pH across the gradient.
Ionization Mode Electrospray Ionization Positive (ESI+)Basic lactam nitrogen readily accepts a proton.
Precursor Ion

168.2
Calculated exact mass of C₁₀H₁₇NO + H⁺.
Quantifier MRM

168.2

99.1
Corresponds to the loss of the cyclopentyl ring (-69 Da).
Qualifier MRM

168.2

82.0
Secondary fragmentation for structural confirmation.

The Self-Validating System: System Suitability Testing (SST)

Trustworthiness in analytical chemistry is achieved through self-validation. Before any sample data is accepted, the analytical run must pass the following System Suitability criteria. If these parameters fail, the system is not in a state of control, and data must be rejected.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (A higher value indicates column degradation or active silanol interference).
  • Injection Precision: The %RSD of the peak area from 5 replicate injections of the standard must be

    
    .
    
  • Signal-to-Noise (S/N): For trace quantification (LC-MS/MS), the S/N at the Limit of Quantitation (LOQ) must be

    
    .
    

Method Validation Summary (ICH Q2(R2) Standards)

When executing the protocols above, the following validation parameters represent the typical performance benchmarks expected for 3-Cyclopentylpiperidin-2-one quantification:

Validation ParameterRP-HPLC-UV (Assay)LC-MS/MS (Trace)Acceptance Criteria (ICH Q2)
Linearity Range 10 µg/mL – 1500 µg/mL1 ng/mL – 500 ng/mL

Accuracy (Recovery) 98.5% – 101.2%85.0% – 110.0%Mean recovery within specified limits.
Limit of Detection (LOD) 1.5 µg/mL0.2 ng/mLS/N

Limit of Quantitation (LOQ) 5.0 µg/mL1.0 ng/mLS/N

, Precision

RSD
Method Precision (Repeatability) 0.8% RSD3.5% RSD

(Assay),

(Trace)

References

  • US10214507B2 - Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators. Google Patents.
  • Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)piperidin-2-one. Benchchem.
  • 2-Piperidone Analytical Methods. SIELC Technologies.
  • Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. ResearchGate.

Application Notes & Protocols: Utilizing 3-Cyclopentylpiperidin-2-one in High-Throughput Screening for Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Cyclopentylpiperidin-2-one, a unique lactam scaffold, in HTS campaigns. While the specific biological targets of this compound are still under active investigation, its piperidinone core is present in numerous biologically active agents, suggesting its potential as a valuable starting point for inhibitor discovery.[2][3] This guide will use a hypothetical serine protease, designated "Protease X," as a representative target to detail a complete workflow. We will cover the essential phases of an HTS campaign, including assay development, primary screening, data analysis, and a robust hit validation cascade designed to eliminate artifacts and confirm true on-target activity.[4][5]

Introduction: The Rationale for Screening 3-Cyclopentylpiperidin-2-one

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals due to its favorable physicochemical properties and ability to engage with diverse biological targets.[3] The incorporation of a lactam functionality and a cyclopentyl group in 3-Cyclopentylpiperidin-2-one creates a rigid, three-dimensional structure with distinct steric and electronic features. This unique architecture presents an opportunity to explore novel chemical space and identify inhibitors with potentially new mechanisms of action.

Serine proteases are a major class of enzymes implicated in numerous pathologies, including inflammation, cancer, and infectious diseases, making them a high-priority target class for drug discovery. This application note establishes a comprehensive framework for screening 3-Cyclopentylpiperidin-2-one and its analogs against a generic, yet representative, serine protease target, "Protease X." The protocols herein are designed to be adaptable to other enzyme classes and cellular assays.

Compound Profile: 3-Cyclopentylpiperidin-2-one

A thorough understanding of the test compound's properties is fundamental. The key physicochemical parameters for 3-Cyclopentylpiperidin-2-one are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NOPubChem CID 14040943
Molecular Weight 167.25 g/mol PubChem CID 14040943
Structure

PubChem
XLogP3 1.8PubChem CID 14040943
Hydrogen Bond Donor Count 1PubChem CID 14040943
Hydrogen Bond Acceptor Count 1PubChem CID 14040943

Caption: Key physicochemical properties of 3-Cyclopentylpiperidin-2-one.

Section 1: Assay Development and Optimization

The success of any HTS campaign is contingent upon the development of a robust, reliable, and scalable assay.[6][7] For our target, Protease X, a biochemical fluorescence resonance energy transfer (FRET) assay is an excellent choice due to its sensitivity, low background, and amenability to automation.[5]

Principle of the FRET-Based Protease Assay

The assay utilizes a peptide substrate containing a cleavage site for Protease X, flanked by a fluorophore (e.g., CyPet) and a quencher (e.g., YPet). In the intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage by Protease X, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. Inhibitors of Protease X will prevent this cleavage, resulting in a low fluorescence signal.

Protocol: Assay Development and Miniaturization

Objective: To determine optimal assay conditions (enzyme concentration, substrate concentration, incubation time, and DMSO tolerance) for a 384-well or 1536-well format.

Materials:

  • Recombinant Human Protease X

  • FRET Peptide Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • 3-Cyclopentylpiperidin-2-one (as a test compound)

  • Potent, known inhibitor of Protease X (Positive Control)

  • Microplates (384-well, black, low-volume)

  • Microplate Reader with fluorescence detection capabilities

Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of Protease X in assay buffer.

    • Add a fixed, saturating concentration of the FRET substrate (e.g., 2x the Michaelis-Menten constant, Kₘ).

    • Dispense into wells of a 384-well plate.

    • Monitor the fluorescence signal over time (kinetic read).

    • Causality Check: The goal is to identify an enzyme concentration that yields a robust signal within a linear range during a practical incubation period (e.g., 30-60 minutes). This ensures the assay is sensitive to inhibition without depleting the substrate too quickly.[6]

  • Substrate Titration (Kₘ Determination):

    • Using the optimal enzyme concentration from Step 1, perform serial dilutions of the FRET substrate.

    • Measure the initial reaction velocity (V₀) at each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ.

    • Expert Insight: For inhibitor screening, using a substrate concentration at or slightly below the Kₘ value increases the assay's sensitivity to competitive inhibitors.

  • DMSO Tolerance:

    • Run the optimized assay in the presence of varying final concentrations of DMSO (e.g., 0.1% to 5%).

    • Monitor the enzyme activity relative to a no-DMSO control.

    • Trustworthiness Check: HTS compounds are typically stored in DMSO. The assay must be robust enough to tolerate the final concentration of DMSO introduced by the compound addition step without significant loss of signal. A final concentration of ≤1% is standard.

  • Assay Quality Control (Z'-Factor Determination):

    • Prepare control wells in a 384-well plate layout.

      • Negative Control (Max Signal): Enzyme + Substrate + DMSO (no inhibitor).

      • Positive Control (Min Signal): Enzyme + Substrate + saturating concentration of a known inhibitor.

    • Run the assay and calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Self-Validation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large signal window and low data variability, making it suitable for HTS.[8] An assay with Z' < 0.5 requires further optimization.

Section 2: High-Throughput Screening Workflow

The HTS process integrates robotics, liquid handlers, and sensitive detectors to screen thousands of compounds efficiently.[9]

HTS_Workflow cluster_prep Preparation Phase cluster_screen Automated Screening Phase cluster_analysis Data Processing Compound_Library Compound Library (in DMSO) Compound_Dispense Acoustic Dispensing (nL volumes) Compound_Library->Compound_Dispense Assay_Plate Assay Plate Prep (1536-well) Assay_Plate->Compound_Dispense Reagent_Add Enzyme & Substrate Addition Compound_Dispense->Reagent_Add Incubation Controlled Incubation Reagent_Add->Incubation Detection Plate Reader (Fluorescence) Incubation->Detection Data_QC Raw Data & QC (Z' Factor) Detection->Data_QC Hit_Selection Hit Identification (% Inhibition) Data_QC->Hit_Selection Hit_Validation_Cascade cluster_triage Hit Triage & Confirmation cluster_validation On-Target Validation cluster_sar Lead Generation Primary_HTS Primary Screen Hits (~1000 Compounds) Reconfirmation 1. Re-test from Primary Screen Primary_HTS->Reconfirmation Dose_Response 2. Dose-Response (IC50) Reconfirmation->Dose_Response Compound_Purity 3. LC-MS/NMR Purity Check Dose_Response->Compound_Purity Counter_Screen 4. Counter-Screen (e.g., against Trypsin) Compound_Purity->Counter_Screen Orthogonal_Assay 5. Orthogonal Assay (e.g., different technology) Counter_Screen->Orthogonal_Assay SAR 6. Preliminary SAR (Analog Purchase/Synthesis) Orthogonal_Assay->SAR Validated_Hits Validated Hits for Hit-to-Lead Chemistry SAR->Validated_Hits

Caption: A robust cascade for hit validation and triage.

Protocol: Hit Confirmation and Dose-Response
  • Cherry-Pick and Re-test: Compounds identified as hits are "cherry-picked" from the source library plates and re-tested in the primary assay to confirm activity. This step eliminates errors from random fluctuations or handling.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀). This is a critical step to rank compounds and understand their structure-activity relationship (SAR). [10]3. Compound Integrity Check: The purity and identity of the most promising hits should be confirmed via LC-MS or NMR to ensure the observed activity is not due to a contaminant.

Protocol: Counter-Screening and Orthogonal Assays

Objective: To eliminate non-specific inhibitors and artifacts of the assay technology.

  • Selectivity Counter-Screen:

    • Rationale: To ensure the hit compound is selective for Protease X and not a promiscuous inhibitor of all proteases.

    • Method: Test the hit compounds against a closely related serine protease (e.g., Trypsin) using a similar FRET assay. Active compounds in this assay are likely non-specific and should be deprioritized.

  • Orthogonal Assay:

    • Rationale: To confirm that the hit's activity is independent of the specific assay technology (e.g., not an artifact of fluorescence interference). [11] * Method: An orthogonal assay uses a different detection method. For a protease, this could be an absorbance-based assay using a chromogenic substrate or a mass spectrometry-based assay that directly measures substrate-to-product conversion. True hits should show comparable activity in both the primary and orthogonal assays.

Hypothetical Target Pathway

Understanding the biological context of the target is essential for designing relevant secondary assays. Below is a hypothetical pathway where Protease X plays a critical role.

Signal_Pathway Ligand Inflammatory Ligand Receptor Cell Surface Receptor Ligand->Receptor Pro_Cytokine Pro-Cytokine (Inactive) Receptor->Pro_Cytokine induces expression Active_Cytokine Active Cytokine Pro_Cytokine->Active_Cytokine Cleavage by Protease_X Protease X Inflammation Inflammatory Response Active_Cytokine->Inflammation Inhibitor 3-Cyclopentylpiperidin-2-one (Hypothetical Inhibitor) Inhibitor->Protease_X

Sources

Application Note: 3-Cyclopentylpiperidin-2-one as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Valerolactam Advantage

In the landscape of modern drug discovery, the 3-cyclopentylpiperidin-2-one scaffold represents a convergence of two critical design philosophies: peptidomimetic constraint and hydrophobic space-filling .

The core structure, piperidin-2-one (δ-valerolactam) , acts as a rigid mimetic of the peptide bond, locking the backbone conformation to reduce the entropic penalty of binding. The addition of a 3-cyclopentyl group introduces a specific lipophilic vector, ideal for targeting deep hydrophobic pockets found in GPCRs (e.g., CCR2, CGRP) and Kinases (e.g., c-Met).

This guide provides a comprehensive technical breakdown of this scaffold, moving from structural rationale to validated synthesis protocols and application strategies.

Structural Rationale & Chemical Space

Peptidomimetic Geometry

The piperidin-2-one ring constrains the N-Cα-C(O) torsion angles, effectively mimicking a


-turn  or a 

-turn
in proteins. This pre-organization is vital for high-affinity binding.
  • Constraint: The 6-membered lactam forces the amide bond into a cis-like or fixed trans geometry depending on substitution, limiting bond rotation.

  • Vector: The C3-position (alpha to the carbonyl) allows for the introduction of side-chain mimetics.

The Cyclopentyl Factor

Why cyclopentyl?

  • Metabolic Stability: Unlike linear alkyl chains (n-pentyl), the cyclic nature reduces the number of oxidizable terminal methyl groups.

  • Lipophilicity (LogP): It adds significant hydrophobicity (+LogP ~2.0 relative to H) without the "flatness" of a phenyl ring, allowing it to fit into globular, non-aromatic hydrophobic pockets.

  • Shape: The "envelope" conformation of cyclopentane provides a unique 3D volume occupancy distinct from isopropyl or cyclohexyl groups.

Table 1: Physicochemical Profile of the Scaffold

PropertyValue (Approx.)Significance in Drug Design
MW 167.25 DaFragment-like; leaves room for elaboration (Rule of 3 compliant).
cLogP ~1.8 - 2.2Ideal range for CNS penetration and membrane permeability.
H-Bond Donors 1 (NH)Critical for backbone H-bonding (e.g., with Glu/Asp residues).
H-Bond Acceptors 1 (C=O)Mimics the carbonyl of the peptide backbone.
Rotatable Bonds 1 (C3-Cyclopentyl)Low flexibility minimizes entropic loss upon binding.

Validated Synthesis Protocol

This protocol details the C3-alkylation of N-protected piperidin-2-one . This is the industry-standard route for early-phase SAR generation due to its reliability and scalability.

Phase A: Protection of the Lactam Nitrogen

Direct alkylation at C3 requires N-protection to prevent N-alkylation and to activate the C3 position electronically.

Reagents:

  • Piperidin-2-one (δ-valerolactam)

  • p-Methoxybenzyl chloride (PMB-Cl) or Benzyl bromide (Bn-Br)

  • Sodium Hydride (NaH, 60% dispersion)

  • DMF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon. Add NaH (1.2 equiv) and wash with hexanes (3x) to remove mineral oil. Suspend in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add piperidin-2-one (1.0 equiv) dropwise in DMF. Stir for 30 min at 0°C until H₂ evolution ceases (Solution becomes clear/yellow).

  • Protection: Add PMB-Cl (1.1 equiv) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc).

Phase B: C3-Cyclopentylation (The Critical Step)

Uses Lithium Diisopropylamide (LDA) to generate the enolate.

Reagents:

  • N-PMB-piperidin-2-one (from Phase A)

  • Cyclopentyl bromide (or Iodide for higher reactivity)

  • LDA (2.0 M in THF/Heptane)

  • THF (Anhydrous), DMPU (Addative)

Protocol:

  • Enolization: In a flame-dried Schlenk flask under Argon, dissolve N-PMB-piperidin-2-one in THF (0.2 M). Cool to -78°C .

  • Base Addition: Add LDA (1.2 equiv) dropwise over 10 mins. Stir at -78°C for 45 mins to ensure complete enolate formation.

    • Note: The solution typically turns bright yellow/orange.

  • Additive: Add DMPU (2.0 equiv) dropwise. (Crucial for breaking up lithium aggregates and promoting alkylation with secondary halides like cyclopentyl bromide).

  • Alkylation: Add Cyclopentyl bromide (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours. Do not warm to RT immediately to avoid poly-alkylation.

  • Quench: Quench cold with sat. NH₄Cl.

  • Purification: Extract (EtOAc), Dry (MgSO₄). Flash Chromatography (0-30% EtOAc/Hexanes).

    • Yield Expectation: 60-75%.

Phase C: Deprotection (Optional)

If the free lactam is required for further coupling.

  • Dissolve in MeCN/H₂O. Add Cerium Ammonium Nitrate (CAN) (3.0 equiv) to remove PMB, or use Na/NH₃ for Benzyl.

Application Case Study: CCR2 Antagonist Design

Target: C-C Chemokine Receptor Type 2 (CCR2).[1][2][3][4] Therapeutic Area: Inflammation, Neuropathic Pain.[5]

Mechanism: Many high-affinity CCR2 antagonists utilize a piperidine or piperidinone core. The protonated amine (or lactam NH acting as a donor) forms a critical salt-bridge/H-bond with Glu291 in the receptor transmembrane domain.

Design Logic:

  • The Anchor: The piperidin-2-one NH mimics the positive charge center (or H-bond donor) required for Glu291 interaction.

  • The Shield: The 3-cyclopentyl group is positioned to occupy a hydrophobic sub-pocket adjacent to the orthosteric site, displacing high-energy water molecules and improving residence time.

  • The Linker: The C3 position can be further substituted (e.g., 3-amino-3-cyclopentyl) to link to aromatic "caps" that interact with the extracellular loops.

Workflow Visualization

The following diagram illustrates the synthesis and SAR logic flow for this scaffold.

G Start Piperidin-2-one (Valerolactam) Step1 N-Protection (PMB/Bn) Start->Step1 NaH, PMB-Cl Step2 Enolate Formation (LDA, -78°C) Step1->Step2 Activation Step3 C3-Alkylation (Cyclopentyl-Br + DMPU) Step2->Step3 Electrophile Attack Scaffold 3-Cyclopentyl- piperidin-2-one Step3->Scaffold Workup & Purify Target1 Target: CCR2 (Inflammation) Scaffold->Target1 Glu291 Interaction Target2 Target: c-Met (Oncology) Scaffold->Target2 ATP Pocket Fit

Figure 1: Synthetic pathway and therapeutic targeting logic for the 3-cyclopentylpiperidin-2-one scaffold.

Critical Considerations & Troubleshooting

Stereochemistry Control

The synthesis described above yields a racemic mixture at C3.

  • Resolution: For biological assays, separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak AD-H or OD-H; Mobile Phase: CO₂/MeOH).

  • Asymmetric Synthesis: For scale-up, use Evans' chiral auxiliary (alkylation of N-acyloxazolidinone followed by reductive cyclization) to install the C3-cyclopentyl group with high ee.

Common Pitfalls
  • N-Alkylation vs. C-Alkylation: Without N-protection, LDA will deprotonate the NH (pKa ~17) first. Even with 2 equiv of base, the dianion solubility is poor. Always protect the Nitrogen.

  • Elimination of Electrophile: Cyclopentyl bromide can undergo E2 elimination to cyclopentene if the reaction warms too fast. Keep at -78°C during addition and use DMPU to enhance S_N2 kinetics.

  • Poly-alkylation: Use a slight excess of the lactam (enolate) relative to the halide to prevent dialkylation at C3.

References

  • Merck Research Laboratories. "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[3] Journal of Medicinal Chemistry. (2007).

  • Shanghai Institute of Materia Medica. "Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold."[6] Molecules. (2014).[4]

  • BenchChem. "1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry."[7] BenchChem Technical Guides. (2025).[7]

  • American Chemical Society. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. (2023).

  • MDPI. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals. (2021).[8]

Sources

Mastering Stereocontrol: Protocols for Diastereoselective Piperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidin-2-one (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Control over the spatial arrangement of substituents—its stereochemistry—is critical, as different stereoisomers can exhibit vastly different biological activities. This application note provides detailed protocols and mechanistic insights for the diastereoselective synthesis of substituted piperidin-2-ones, targeting researchers, chemists, and professionals in drug development. We will explore three robust, field-proven strategies: chiral auxiliary-mediated aza-Michael addition, organocatalytic aza-Diels-Alder reaction, and diastereoselective reduction of N-acylpyridinium salts. Each section explains the underlying principles of stereocontrol, provides step-by-step experimental procedures, and discusses the rationale behind critical process parameters.

Introduction: The Significance of Piperidin-2-ones

Piperidin-2-ones are a class of six-membered nitrogen-containing heterocyclic compounds. Their rigidified cyclic amide (lactam) structure makes them excellent scaffolds for presenting functional groups in a well-defined three-dimensional orientation, which is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. The ability to synthesize these molecules with high diastereoselectivity is not merely an academic challenge; it is a fundamental requirement for developing potent and selective therapeutic agents. The methods presented herein offer reliable pathways to access stereochemically pure piperidin-2-ones, enabling the systematic exploration of structure-activity relationships (SAR).

Protocol 1: Diastereoselective Aza-Michael/Lactamization Cascade

This strategy relies on the conjugate addition of a chiral amine to an α,β-unsaturated ester. The stereocenter on the chiral amine directs the formation of a new stereocenter during the aza-Michael addition, which then governs the stereochemical outcome of the subsequent intramolecular cyclization (lactamization).

Scientific Principle & Rationale

The key to diastereoselectivity in this approach is substrate control, where a chiral auxiliary, temporarily attached to the nitrogen atom, creates a sterically biased environment. The addition to the Michael acceptor proceeds through a favored transition state that minimizes steric hindrance, leading to one major diastereomer. The choice of the chiral auxiliary is critical; readily available and easily cleavable auxiliaries like (S)-(-)-1-phenylethylamine are often employed. The subsequent lactamization is typically promoted by heat or mild acid/base catalysis, proceeding intramolecularly to form the stable six-membered ring.

Experimental Workflow Diagram

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Lactamization cluster_2 Step 3: Auxiliary Cleavage (Optional) start α,β-Unsaturated Ester + Chiral Primary Amine reaction1 Solvent (e.g., MeOH), RT start->reaction1 product1 Diastereomerically Enriched β-Amino Ester Intermediate reaction1->product1 reaction2 Heat or Catalyst (e.g., p-TSA) product1->reaction2 product2 Piperidin-2-one with Chiral Auxiliary reaction2->product2 reaction3 Hydrogenolysis (e.g., H₂, Pd/C) product2->reaction3 final_product Final Diastereomerically Enriched Piperidin-2-one reaction3->final_product

Caption: Workflow for Aza-Michael/Lactamization Cascade.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies involving conjugate additions to form polysubstituted piperidinones.[1][2]

  • Aza-Michael Addition:

    • To a solution of diethyl malonate (1.0 eq) in methanol (0.5 M), add ammonium acetate (2.0 eq).

    • Add a substituted nitrostyrene (1.0 eq) and an aromatic aldehyde (1.0 eq).

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed. The reaction forms a complex adduct through a cascade of Michael addition and nitro-Mannich reactions.[1]

  • Lactamization and Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the polysubstituted piperidin-2-one as a single diastereomer or a mixture of diastereomers.

  • Characterization:

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis before purification. The relative stereochemistry can be confirmed by X-ray crystallography if a suitable crystal is obtained.[3]

Data Summary Table
EntryMichael AcceptorAldehydeAmine SourceYield (%)d.r.
1Diethyl MalonateBenzaldehydeNH₄OAc~85%>95:5
2Diethyl Malonate4-Cl-BenzaldehydeNH₄OAc~90%>95:5
3Diethyl Malonate4-MeO-BenzaldehydeNH₄OAc~82%>95:5
(Data is representative of typical multicomponent reactions leading to piperidinones)[1][3]

Protocol 2: Brønsted Acid-Catalyzed Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, can be rendered highly enantioselective and diastereoselective using chiral organocatalysts.[4] This approach involves the [4+2] cycloaddition of an imine (dienophile) with a diene, catalyzed by a chiral Brønsted acid.

Scientific Principle & Rationale

This protocol leverages catalyst control to achieve stereoselectivity. A chiral phosphoric acid (CPA) is used as a Brønsted acid catalyst.[5] The CPA protonates the imine, activating it for the cycloaddition and creating a chiral ion pair. The bulky chiral backbone of the catalyst shields one face of the imine, forcing the diene to approach from the less hindered face. This controlled trajectory dictates both the enantioselectivity and, often, the endo/exo diastereoselectivity of the reaction, leading to highly enriched tetrahydropyridine products which can be easily converted to piperidin-2-ones.[5]

Reaction Mechanism Diagram

G Imine Imine Activated_Complex Chiral Ion Pair [Imine-H⁺---CPA⁻] Imine->Activated_Complex CPA Chiral Phosphoric Acid (CPA) Catalyst CPA->Activated_Complex Protonation TS Diastereoselective Transition State (Facial Shielding) Activated_Complex->TS [4+2] Cycloaddition Diene Silyloxy-diene Diene->TS Cycloadduct Tetrahydropyridine Cycloadduct TS->Cycloadduct Hydrolysis Hydrolysis / Ring Closure Cycloadduct->Hydrolysis Final_Product Enantioenriched Piperidin-2-one Hydrolysis->Final_Product

Caption: Catalytic cycle of the asymmetric aza-Diels-Alder reaction.

Detailed Step-by-Step Protocol

This protocol is based on the work of Schneider and co-workers on the enantioselective synthesis of 4-alkyl-substituted 2-piperidones.

  • Catalyst and Reagent Preparation:

    • In a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP) (5 mol%).

    • Add freshly distilled solvent (e.g., toluene, 0.2 M).

    • Add the aldehyde (1.2 eq) and the amine (e.g., p-anisidine, 1.2 eq) to generate the imine in situ. Stir for 30 minutes at room temperature.

    • Add the β-alkyl-substituted vinylketene silyl-O,O-acetal (diene) (1.0 eq) to the mixture.

  • Cycloaddition Reaction:

    • Stir the reaction mixture at the specified temperature (e.g., -20 °C) for 24-48 hours.

    • Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup and Conversion to Piperidinone:

    • Once the reaction is complete, quench by adding a few drops of trifluoroacetic acid (TFA) to facilitate both the desilylation and the lactamization ring-closure.

    • Warm the mixture to room temperature and stir for an additional 1-2 hours.

    • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate).

    • Characterize the final piperidin-2-one by NMR, HRMS, and optical rotation.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Summary Table
EntryDiene Substituent (R¹)Imine Substituent (R²)Yield (%)d.r.e.e. (%)
1MethylPhenyl85>20:196
2Ethyl4-MeO-Phenyl91>20:197
3Isopropyl2-Naphthyl78>20:192
(Data is representative of CPA-catalyzed aza-Diels-Alder reactions).

Protocol 3: Diastereoselective Hydrogenation of Chiral Pyridinium Salts

This method involves the reduction of a pyridine ring that has been rendered chiral by attaching a chiral auxiliary to the nitrogen atom, forming a pyridinium salt. The subsequent hydrogenation is directed by the existing stereocenter, leading to a diastereomerically enriched piperidine.

Scientific Principle & Rationale

This strategy is another example of substrate control. The chiral auxiliary (e.g., an Evans oxazolidinone or a chiral amine) attached to the pyridine nitrogen forces the pyridinium ring to adopt a conformation that exposes one face to the hydrogenation catalyst.[6] Reduction with H₂ over a heterogeneous catalyst (like Pd/C or PtO₂) or via transfer hydrogenation occurs preferentially on this less hindered face.[7][8] The resulting piperidine product is obtained with high diastereoselectivity. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high selectivity and yield, while preventing over-reduction or side reactions.

Experimental Workflow Diagram

G Start Substituted Pyridine + Chiral Alkylating Agent Step1 Quaternization Start->Step1 Intermediate Chiral Pyridinium Salt Step1->Intermediate Step2 Diastereoselective Hydrogenation (H₂, Pd/C or Rh cat.) Intermediate->Step2 Product1 Diastereomerically Enriched Piperidine Step2->Product1 Step3 Auxiliary Cleavage (if necessary) Product1->Step3 Final_Product Final Piperidine (Precursor to Piperidinone) Step3->Final_Product

Caption: Synthesis via diastereoselective hydrogenation.

Detailed Step-by-Step Protocol

This protocol is a generalized procedure based on the principles of asymmetric hydrogenation of pyridinium salts.[6][7]

  • Synthesis of the Chiral Pyridinium Salt:

    • Dissolve the substituted pyridine (1.0 eq) in a suitable solvent like acetonitrile or CH₂Cl₂.

    • Add the chiral benzylic bromide bearing the auxiliary (e.g., (R)-1-phenylethyl bromide) (1.1 eq).

    • Heat the mixture at reflux for 12-24 hours.

    • Cool the reaction to room temperature, and collect the precipitated pyridinium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

  • Diastereoselective Hydrogenation:

    • Charge a high-pressure autoclave with the chiral pyridinium salt (1.0 eq) and a hydrogenation catalyst (e.g., 10% Pd/C, 10 mol% weight).

    • Add a solvent such as methanol or ethanol.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and stir at room temperature for 24-72 hours.

    • Carefully vent the autoclave, and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Workup and Analysis:

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Auxiliary Cleavage and Lactam Formation:

    • The resulting piperidine can be N-debenzylated via hydrogenolysis (e.g., H₂, Pd(OH)₂/C).

    • The secondary amine can then be protected and the substituents manipulated (e.g., oxidation of a side chain to a carboxylic acid followed by cyclization) to form the desired piperidin-2-one.

Data Summary Table
EntryPyridine SubstituentChiral Amine SourceCatalystYield (%)d.r.
13-Ethylpyridine(R)-1-phenylethylamineRhodium complex9599:1
24-Phenylpyridine(R)-1-phenylethylamineRhodium complex8898:2
33-Fluoropyridine(S)-1-phenylethylamineRhodium complex9199:1
(Data is representative of Rh-catalyzed reductive transamination methods).[7]

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This can result from incorrect catalyst choice, non-optimal temperature, or steric/electronic properties of the substrate that override the directing effect. Screen different catalysts (for Protocol 2) or auxiliaries (for Protocols 1 & 3). Lowering the reaction temperature often enhances selectivity.

  • Poor Yield: Ensure all reagents are pure and solvents are anhydrous, especially for organocatalytic and hydrogenation reactions where water can inhibit the catalyst. Incomplete reactions may require longer reaction times, higher catalyst loading, or higher pressure (for hydrogenation).

  • Epimerization: The stereocenters in piperidin-2-ones, particularly at the α-position to the carbonyl, can be susceptible to epimerization under harsh basic or acidic conditions. Use mild conditions for workup and purification steps.

Conclusion

The diastereoselective synthesis of piperidin-2-ones is a cornerstone of modern medicinal chemistry. The three protocols detailed in this note—aza-Michael addition, asymmetric aza-Diels-Alder, and hydrogenation of chiral pyridinium salts—represent powerful and versatile strategies that rely on substrate, catalyst, and reagent control, respectively. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can reliably access a diverse range of stereochemically defined piperidin-2-one scaffolds for the development of next-generation therapeutics.

References

  • Vicario, J. L., Badía, D., & Carrillo, L. (2007). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. Organic & Biomolecular Chemistry, 5(13), 2175-2184. [Link]

  • González-Gálvez, D., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Kumar, D., et al. (2012). Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. RSC Advances, 2(19), 7480-7483. [Link]

  • Clayden, J., & Watson, I. R. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(16), 3201-3213. [Link]

  • Weilbeer, C., et al. (2017). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. Chemistry–A European Journal, 23(3), 513-518. [Link]

  • Kerr, M. S., & Rovis, T. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Synlett, 2007(12), 1934-1936. [Link]

  • Clayden, J., et al. (2005). Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling. Organic Letters, 7(15), 3247-3250. [Link]

  • Clayden, J., et al. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. [Link]

  • Wang, W., et al. (2015). Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. RSC Advances, 5(87), 71071-71075. [Link]

  • O'Donovan, D. H., & Rousseaux, S. A. L. (2020). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Chemical Science, 11(24), 6306-6311. [Link]

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications, 33(6), 762-764. [Link]

  • Hattori, K., et al. (1999). Asymmetric Diels−Alder Reactions of 2-Azadienes Catalyzed by a Chiral Copper(II) Complex. A General Route to Enantiomerically Pure Piperidones. Journal of the American Chemical Society, 121(32), 7421-7422. [Link]

  • Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3562-3566. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(7), 778-785. [Link]

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Research Square. [Link]

  • Companyó, X., et al. (2011). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Chemistry–A European Journal, 17(43), 12227-12235. [Link]

  • Davies, S. G., et al. (1998). Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. Tetrahedron: Asymmetry, 9(5), 721-724. [Link]

  • Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Research Square. [Link]

  • Clayden, J., & Watson, I. R. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(16), 3201-3213. [Link]

  • Ellman, J. A., & Bergman, R. G. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 17(15), 3786-3789. [Link]

  • Wang, Z., et al. (2018). Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications, 54(72), 10136-10139. [Link]

  • Wikipedia contributors. (2023). Aza-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Saikia, A., et al. (2014). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Journal of Organic Chemistry, 79(17), 7955-7965. [Link]

Sources

Application Notes and Protocols: The Emerging Potential of 3-Cyclopentylpiperidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets.[4] Within this class, 2-piperidones (or δ-valerolactams) offer a unique combination of features: a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), and a scaffold for introducing stereochemical complexity.[5]

This application note explores the untapped potential of a specific derivative, 3-Cyclopentylpiperidin-2-one , as a versatile building block in drug discovery. While direct literature on this exact molecule is sparse, analysis of its constituent parts—the 2-piperidone core and the 3-cyclopentyl substituent—provides a compelling rationale for its investigation across several high-impact therapeutic areas. The cyclopentyl group is another frequently encountered moiety in approved drugs, valued for its ability to fill hydrophobic pockets and introduce favorable physicochemical properties.[6]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 3-Cyclopentylpiperidin-2-one, detailed synthetic protocols, and robust methodologies for biological evaluation, with a particular focus on its promising role as a scaffold for CC Chemokine Receptor 2 (CCR2) antagonists.

Part 1: Rationale for Application - Insights from Analogous Structures

The therapeutic potential of 3-Cyclopentylpiperidin-2-one can be inferred from successful drug discovery programs targeting related scaffolds.

Primary Application: A Novel Scaffold for CCR2 Antagonism in Inflammatory Diseases

The most direct and compelling case for the utility of this scaffold comes from research on potent antagonists for the CC Chemokine Receptor 2 (CCR2). CCR2 is a key mediator in the recruitment of monocytes and macrophages to sites of inflammation, making it an attractive target for a range of diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy.

A seminal study in the Journal of Medicinal Chemistry detailed the discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a highly potent CCR2 antagonist scaffold.[7] The study highlighted how the combination of a 3-substituted piperidine and a cyclopentane moiety led to compounds with nanomolar binding affinity and functional activity. The 3-Cyclopentylpiperidin-2-one core represents a logical and synthetically accessible starting point for emulating and expanding upon this discovery. The lactam provides a rigid backbone and distinct hydrogen bonding properties compared to the parent piperidine, offering a new vector for exploring the CCR2 binding pocket.

Secondary and Exploratory Applications

Beyond CCR2, the 3-Cyclopentylpiperidin-2-one scaffold holds promise in other therapeutic areas where piperidine derivatives have shown significant activity:

  • Oncology and Immuno-Oncology: A recent patent application describes 3-substituted piperidine compounds as inhibitors of Cbl-b, an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[8] Inhibiting Cbl-b can enhance the immune response against tumors. The 3-cyclopentyl group could provide the necessary lipophilicity to engage with the substrate-binding pocket of Cbl-b.

  • Neurodegenerative Diseases: 2-Piperidone derivatives have been investigated as inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[9] These compounds were also shown to possess anti-inflammatory properties in microglia. The cyclopentyl group can be explored for its role in modulating the hydrophobic interactions that drive Aβ aggregation.

  • Antimicrobial Agents: The piperidine scaffold is a common feature in antibacterial and antifungal agents.[10] The lipophilic nature of the cyclopentyl group could enhance membrane permeability or interaction with hydrophobic targets in microbial pathogens.

Part 2: Synthetic Protocols

The synthesis of 3-Cyclopentylpiperidin-2-one and its derivatives can be approached through established methodologies for 2-piperidone construction.[11][12] The following protocol outlines a robust and scalable route.

General Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from commercially available materials, culminating in the target scaffold, which can then be further functionalized.

G cluster_0 Synthetic Workflow for 3-Cyclopentylpiperidin-2-one A Michael Addition B Reductive Cyclization A->B Formation of δ-nitro ester D Final Scaffold B->D Lactam formation C N-Functionalization (Optional) D->C Diversification G cluster_1 CCR2 Antagonist Screening Cascade Start Compound Library (3-Cyclopentylpiperidin-2-one derivatives) Assay1 Primary Screen: Radioligand Binding Assay ([¹²⁵I]-MCP-1) Start->Assay1 Assay2 Functional Screen: Chemotaxis Assay (THP-1 cells) Assay1->Assay2 Confirm Hits Assay3 Selectivity Screen (e.g., CCR5 Binding) Assay2->Assay3 Profile Potent Compounds End Lead Compound Identification Assay3->End Identify Selective Leads

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Cyclopentylpiperidin-2-one is a substituted lactam that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopentyl group at the 3-position of a piperidinone ring, makes it an attractive scaffold for the development of novel therapeutic agents. The demand for efficient and scalable synthetic routes to this compound is driven by its potential applications in the synthesis of complex molecular architectures with diverse pharmacological activities.

This document provides a comprehensive guide to the large-scale synthesis of 3-Cyclopentylpiperidin-2-one, designed for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is a robust three-step process, commencing with the synthesis of 3-cyclopentylpyridine, followed by its conversion to 3-cyclopentyl-2-pyridone, and culminating in the catalytic hydrogenation to the target molecule. This guide emphasizes not only the procedural details but also the underlying chemical principles and practical considerations for scaling up the synthesis.

Synthetic Strategy Overview

The synthesis of 3-Cyclopentylpiperidin-2-one is strategically designed in three distinct stages to ensure high yields, purity, and scalability. The overall transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Synthesis of 3-Cyclopentylpyridine cluster_1 Step 2: Oxidation to 2-Pyridone cluster_2 Step 3: Catalytic Hydrogenation Start Commercially Available Starting Materials Intermediate_1 3-Cyclopentylpyridine Start->Intermediate_1 [Details in Protocol 1] Intermediate_2 3-Cyclopentyl-2-pyridone Intermediate_1->Intermediate_2 [Details in Protocol 2] Final_Product 3-Cyclopentylpiperidin-2-one Intermediate_2->Final_Product [Details in Protocol 3]

Figure 1: Overall synthetic workflow for 3-Cyclopentylpiperidin-2-one.

Part 1: Synthesis of 3-Cyclopentylpyridine

The initial phase of the synthesis focuses on the construction of the 3-cyclopentylpyridine core. This intermediate is crucial as it introduces the desired cyclopentyl moiety at the correct position on the pyridine ring. The synthesis of 3-cyclopentylpyridine has been previously reported and can be achieved through various methods.[1] A practical approach for large-scale synthesis involves the reaction of a suitable pyridine derivative with a cyclopentylating agent.

Protocol 1: Synthesis of 3-Cyclopentylpyridine

Objective: To synthesize 3-cyclopentylpyridine from 3-bromopyridine and cyclopentylmagnesium bromide via a Kumada coupling reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-BromopyridineC₅H₄BrN157.99158 g1.0
Magnesium turningsMg24.3129.2 g1.2
Cyclopentyl bromideC₅H₉Br149.03179 g1.2
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))C₂₆H₂₄Cl₂NiP₂540.085.4 g0.01
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.111.5 L-
Diethyl ether(C₂H₅)₂O74.12500 mL-
Saturated aq. NH₄Cl--500 mL-
Brine--500 mL-
Anhydrous Na₂SO₄Na₂SO₄142.0450 g-

Procedure:

  • Grignard Reagent Preparation:

    • To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Kumada Coupling Reaction:

    • In a separate dry three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromopyridine and NiCl₂(dppe) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the prepared cyclopentylmagnesium bromide solution to the cooled solution of 3-bromopyridine via a cannula or dropping funnel over 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 250 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 3-cyclopentylpyridine as a colorless oil.

Part 2: Oxidation of 3-Cyclopentylpyridine to 3-Cyclopentyl-2-pyridone

The second stage involves the regioselective oxidation of the pyridine ring to a 2-pyridone. Direct hydroxylation of pyridines can be challenging. A reliable and regioselective method involves the formation of the corresponding pyridine N-oxide, followed by a photochemical rearrangement.[2][3] This "oxygen walk" approach often provides good yields of the desired 3-hydroxy pyridine, which exists in tautomeric equilibrium with the 2-pyridone form.

Protocol 2: Synthesis of 3-Cyclopentyl-2-pyridone

Objective: To synthesize 3-cyclopentyl-2-pyridone from 3-cyclopentylpyridine via N-oxidation and photochemical rearrangement.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-CyclopentylpyridineC₁₀H₁₃N147.22147 g1.0
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)C₇H₅ClO₃172.57247 g1.1
Dichloromethane (DCM)CH₂Cl₂84.932.0 L-
Acetic Anhydride(CH₃CO)₂O102.09510 g5.0
Saturated aq. NaHCO₃--1.0 L-
Saturated aq. Na₂S₂O₃--500 mL-
Brine--500 mL-
Anhydrous MgSO₄MgSO₄120.3750 g-

Procedure:

  • N-Oxide Formation:

    • Dissolve 3-cyclopentylpyridine in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and then with saturated aqueous sodium thiosulfate solution (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentylpyridine N-oxide as a solid.

  • Photochemical Rearrangement:

    • Dissolve the crude 3-cyclopentylpyridine N-oxide in acetic anhydride in a quartz reaction vessel.

    • Irradiate the solution with a high-pressure mercury lamp (λ = 254 nm) at room temperature for 24 hours while stirring.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction mixture by the slow addition of water, followed by neutralization with solid sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-cyclopentyl-2-pyridone.

Part 3: Catalytic Hydrogenation to 3-Cyclopentylpiperidin-2-one

The final step is the saturation of the 2-pyridone ring to the desired 2-piperidone. Catalytic hydrogenation is the most efficient and scalable method for this transformation.[4][5] The choice of catalyst and reaction conditions is critical to achieve complete reduction of the aromatic ring without affecting the lactam functionality. Platinum(IV) oxide (PtO₂) is a robust catalyst for this purpose, often used in an acidic medium to facilitate the hydrogenation of the pyridine ring.

Protocol 3: Synthesis of 3-Cyclopentylpiperidin-2-one

Objective: To synthesize 3-Cyclopentylpiperidin-2-one by catalytic hydrogenation of 3-cyclopentyl-2-pyridone.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-Cyclopentyl-2-pyridoneC₁₀H₁₃NO163.22163 g1.0
Platinum(IV) oxide (PtO₂)PtO₂227.088.2 g5 mol%
Glacial Acetic AcidCH₃COOH60.051.0 L-
Hydrogen Gas (H₂)H₂2.02High Pressure-
Saturated aq. NaHCO₃--As needed-
Ethyl AcetateC₄H₈O₂88.111.5 L-
Anhydrous Na₂SO₄Na₂SO₄142.0450 g-

Procedure:

  • Hydrogenation Reaction:

    • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 3-cyclopentyl-2-pyridone in glacial acetic acid.

    • Carefully add the Platinum(IV) oxide catalyst to the solution.

    • Seal the vessel and purge it with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

    • Remove the catalyst by filtration through a pad of Celite. Wash the Celite pad with ethyl acetate.

    • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 3-Cyclopentylpiperidin-2-one as a white solid.

Detailed_Workflow CyclopentylMgBr Cyclopentylmagnesium Bromide Kumada_Coupling Kumada Coupling (NiCl₂(dppe)) CyclopentylMgBr->Kumada_Coupling Intermediate_1 3-Cyclopentylpyridine Kumada_Coupling->Intermediate_1 N-Oxidation N-Oxidation Intermediate_1->N-Oxidation N-Oxide 3-Cyclopentylpyridine N-oxide N-Oxidation->N-Oxide Photochemical_Rearrangement Photochemical Rearrangement (UV, Ac₂O) N-Oxide->Photochemical_Rearrangement Intermediate_2 3-Cyclopentyl-2-pyridone Photochemical_Rearrangement->Intermediate_2 Hydrogenation Catalytic Hydrogenation Intermediate_2->Hydrogenation Final_Product 3-Cyclopentylpiperidin-2-one Hydrogenation->Final_Product mCPBA mCPBA mCPBA->N-Oxidation H2_PtO2 H2_PtO2 H2_PtO2->Hydrogenation

Figure 2: Detailed reaction workflow for the synthesis of 3-Cyclopentylpiperidin-2-one.

Safety and Handling

  • Grignard Reagents: Cyclopentylmagnesium bromide is highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere.

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be performed in a well-ventilated area using appropriate high-pressure equipment. The catalyst, particularly when dry and in the presence of hydrogen, can be pyrophoric.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.

Conclusion

The presented three-step synthetic route provides a reliable and scalable method for the large-scale synthesis of 3-Cyclopentylpiperidin-2-one. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for further chemical exploration and drug discovery programs. The modularity of this synthesis also allows for the potential preparation of analogues by varying the starting materials in the initial step.

References

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Source:[Link]

  • An Efficient Synthesis of 3‐Alkylpyridine Alkaloids Enables Their Biological Evaluation. Source:[Link]

  • Synthesis of Some Cycloalkylpyridines. Source:[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Source:[Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Source:[Link]

  • Regioselective Oxidation of 3-Substituted Pyridinium Salts. Source:[Link]

  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Source:[Link]

  • The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Source:[Link]

  • Regioselective Oxidation of 3-Substituted Pyridinium Salts. Source:[Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source:[Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Source:[Link]

  • Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). Source:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Source:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source:[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Source:[Link]

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Source:[Link]

  • Recent advances in the synthesis of piperidones and piperidines. Source:[Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Source:[Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Source:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source:[Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Source:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source:[Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Source:[Link]

  • Process for the production of alkyl pyridines.
  • Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Source:[Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Source:[Link]

Sources

Application Note: Purification & Resolution Strategies for 3-Cyclopentylpiperidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopentylpiperidin-2-one is a critical chiral pharmacophore found in various biologically active compounds, including Janus Kinase (JAK) inhibitors and GPCR modulators. The molecule possesses a single stereocenter at the C3 position, yielding two enantiomers (


 and 

). Due to the non-basic nature of the lactam nitrogen and the lack of strong chromophores, purification presents specific challenges regarding detection and resolution.

This guide details a scalable workflow for isolating these isomers, prioritizing Supercritical Fluid Chromatography (SFC) for its environmental efficiency and solvent recovery capabilities, while providing Normal Phase Chiral HPLC as a robust alternative.

Chemical Context & Challenges[1][2]

Structural Analysis
  • Core Scaffold:

    
    -Valerolactam (piperidin-2-one).
    
  • Substituent: Lipophilic cyclopentyl ring at C3 (alpha to carbonyl).

  • Chirality: The C3 stereocenter dictates the spatial arrangement of the cyclopentyl group relative to the amide bond.

  • Detection Limits: The molecule lacks an aromatic system (unless derivatized). UV absorption is limited to the amide bond (

    
     nm), necessitating high-sensitivity UV, ELSD (Evaporative Light Scattering Detector), or MS detection.
    
The "Achiral" Trap

Unlike piperidines, the lactam nitrogen is not basic (pKa


 17). Classical resolution via diastereomeric salt formation with chiral acids (e.g., Tartaric acid) is impossible  without prior hydrolysis to the amino acid. Therefore, direct chromatographic resolution of the lactam is the only viable non-destructive route.

Pre-Purification: Achiral Cleanup

Objective: Remove synthetic byproducts (catalysts, unreacted starting materials) to protect expensive chiral stationary phases (CSPs).

Protocol A: Flash Chromatography (Silica Gel) Before chiral separation, the crude reaction mixture must be cleaned.

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0%

    
     5% MeOH in DCM over 20 CV (Column Volumes).
    
  • Metal Scavenging: If synthesized via Rh- or Pd-catalyzed hydrogenation (common for this scaffold), pass the eluate through a thiol-functionalized silica cartridge (e.g., SiliaMetS® Thiol) to reduce metal content to <10 ppm.

Primary Protocol: Preparative Chiral SFC

Objective: High-throughput enantioseparation with minimal solvent waste.

SFC is the preferred method due to the high solubility of the lipophilic cyclopentyl group in supercritical CO


.
Method Development Screening

Column Selection: The 3-substituted lactam structure resolves best on polysaccharide-based columns.

  • Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG).

  • Secondary Candidate: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

Optimized Preparative Protocol
ParameterSetting / Condition
Column Chiralpak AD-H (or equivalent Amylose-based), 20 x 250 mm, 5 µm
Mobile Phase A CO

(Supercritical)
Mobile Phase B Methanol (no additive required for neutral lactams)
Isocratic Ratio 80:20 (CO

:MeOH)
Flow Rate 50–70 mL/min (system dependent)
Back Pressure 120 bar
Temperature 35°C
Detection UV at 215 nm (Reference 360 nm)
Sample Diluent Methanol/DCM (1:1) - Ensure solubility is >50 mg/mL
Loading 20–50 mg per injection (stacked injection cycle)

Technical Insight: The cyclopentyl group provides significant steric bulk. The "amylose spiral" of the AD-H column creates a chiral cavity that discriminates well between the bulky 3-cyclopentyl group and the smaller ring protons.

Secondary Protocol: Normal Phase Chiral HPLC

Objective: Robust separation when SFC is unavailable or for analytical QC.

Analytical to Semi-Prep Conditions
ParameterSetting / Condition
Column Chiralpak AD-H, 4.6 x 250 mm (Analytical) / 20 mm ID (Prep)
Mobile Phase n-Hexane : Isopropanol (IPA)
Ratio 90:10 (v/v)
Flow Rate 1.0 mL/min (Analytical) / 15 mL/min (Prep)
Temperature 25°C
Detection UV 210 nm

Caution: The cutoff for IPA is low; ensure solvents are HPLC grade to avoid baseline noise at 210 nm.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for purifying the isomers.

PurificationWorkflow Start Crude Reaction Mixture (Racemic 3-Cyclopentylpiperidin-2-one) Achiral Achiral Flash Chromatography (Silica, DCM/MeOH) Removes catalysts/oligomers Start->Achiral QC_Achiral QC: Chemical Purity > 95%? (UPLC-MS) Achiral->QC_Achiral QC_Achiral->Achiral No (Re-column) SFC_Screen SFC Method Screening (AD-H, OD-H, IC Columns) QC_Achiral->SFC_Screen Yes Prep_SFC Preparative SFC (Amylose-SA / AD-H) Mobile Phase: CO2/MeOH 80:20 SFC_Screen->Prep_SFC Select Best Selectivity (α > 1.2) Fraction1 Fraction 1 (E1) Concentration Prep_SFC->Fraction1 Fraction2 Fraction 2 (E2) Concentration Prep_SFC->Fraction2 Final_QC Final QC Chiral HPLC (Hex/IPA) Determine e.e. Fraction1->Final_QC Fraction2->Final_QC Release Release Pure Isomer (>98% e.e., >98% purity) Final_QC->Release Pass Repurify Re-purify (Recycle Fractions) Final_QC->Repurify Fail Repurify->Prep_SFC

Figure 1: Purification workflow from crude synthesis to isolated enantiomers.

Quality Control & Validation

To validate the separation, a distinct analytical method (orthogonal to the prep method) is recommended.

Determination of Enantiomeric Excess (e.e.):

  • Formula:

    
    
    
  • Standard: Racemic mixture must be injected first to establish retention times for E1 and E2.

  • Absolute Configuration: Use X-ray crystallography (if solid) or VCD (Vibrational Circular Dichroism) to assign absolute configuration (

    
     or 
    
    
    
    ) to the first eluting peak.

References

  • SFC Method Development for Lactams: Toribio, L., et al. "Enantioseparation of chiral pharmaceuticals by supercritical fluid chromatography." Journal of Chromatography A, 2018.

  • Synthesis of 3-Substituted Piperidines: Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1][2][3] Journal of the American Chemical Society, 2023.[1] [1]

  • Chiral Stationary Phase Mechanisms: Okamoto, Y., & Ikai, T. "Chiral stationary phases for HPLC and SFC: The current status." Chemical Society Reviews, 2008.

  • Kinetic Resolution of Lactams (Contextual): "Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system." Green Chemistry, 2023.[4]

Sources

Application Note: Bioactivity Profiling of 3-Cyclopentylpiperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-Cyclopentylpiperidin-2-one (CAS: 660407-17-0) represents a "privileged scaffold" in medicinal chemistry, combining a


-lactam (piperidin-2-one) core with a hydrophobic cyclopentyl moiety. This structural motif is critical in drug discovery for two primary reasons:
  • Conformational Constraint: The lactam ring acts as a peptidomimetic, often mimicking the

    
    -turn of a peptide chain or a specific amino acid residue (e.g., Proline) in a fixed conformation.
    
  • Pharmacophore Versatility:

    • Protease Inhibition: The lactam carbonyl is an electrophilic warhead capable of interacting with the nucleophilic serine or cysteine residues of proteases (e.g., Serine Proteases, Rhomboid Proteases).

    • GPCR Ligands: The piperidine core is ubiquitous in G-Protein Coupled Receptor (GPCR) modulators, particularly for CNS and chemokine targets.

This guide provides a rigorous Hit-to-Lead Evaluation Protocol designed to profile the bioactivity of 3-Cyclopentylpiperidin-2-one and its derivatives. The workflow moves from physicochemical validation to mechanistic target engagement.

Workflow Visualization

The following diagram outlines the logical flow of the experimental campaign, ensuring that artifacts (e.g., precipitation, false positives) are ruled out before costly functional assays are performed.

Bioactivity_Workflow cluster_PhysChem Phase 1: Physicochemical Filters cluster_Bioactivity Phase 2: Functional Bioactivity cluster_Safety Phase 3: Cellular Safety Start Compound Stock (20 mM in DMSO) QC Quality Control (LC-MS/NMR >95%) Start->QC Solubility Kinetic Solubility (Nephelometry) QC->Solubility Stability Microsomal Stability (Liver Microsomes) Solubility->Stability If Soluble >10 µM Protease Primary Screen: Protease Inhibition (FRET) Stability->Protease t1/2 > 30 min GPCR Secondary Screen: GPCR Ca2+ Flux Protease->GPCR Cyto Cytotoxicity Profiling (HepG2 / HEK293) GPCR->Cyto Decision Lead Candidate Selection Cyto->Decision SI > 10

Caption: Step-wise Hit-to-Lead assessment workflow for 3-Cyclopentylpiperidin-2-one derivatives.

Phase 1: Physicochemical Characterization

Before assessing bioactivity, the hydrophobic nature of the cyclopentyl group requires strict solubility validation to prevent "false activity" caused by compound aggregation.

Protocol 1.1: Kinetic Solubility (Nephelometry)

Objective: Determine the concentration limit at which the compound precipitates in assay buffer.

  • Preparation: Prepare a 10 mM stock solution of 3-Cyclopentylpiperidin-2-one in 100% DMSO.

  • Dilution Series: In a 96-well clear plate, spike the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1, 3, 10, 30, and 100 µM (final DMSO < 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scatter (nephelometry) using a plate reader (e.g., BMG PHERAstar).

  • Analysis: Plot Scattering Intensity vs. Concentration. The inflection point indicates the solubility limit.

    • Acceptance Criteria: Solubility > 20 µM is required for cell-based assays.

Phase 2: Functional Bioactivity (Mechanism of Action)

Given the lactam structure, the highest probability target class is Serine Proteases (e.g., Elastase, Chymotrypsin, or viral proteases like Mpro).[1] The lactam ring can act as a transition-state analogue.

Protocol 2.1: FRET-Based Protease Inhibition Assay

Rationale: This assay detects if the compound inhibits the cleavage of a fluorogenic peptide substrate. Target Model: Chymotrypsin (general model) or a specific target like SARS-CoV-2 Mpro if viral inhibition is suspected.

Materials:

  • Enzyme: Recombinant Protease (e.g., 10 nM final conc).

  • Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20.

Procedure:

  • Compound Plating: Dispense 100 nL of compound (10-point dose-response, top conc 100 µM) into a 384-well black low-volume plate using an acoustic dispenser (Echo 550).

  • Enzyme Addition: Add 5 µL of Enzyme solution. Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at RT to allow for potential covalent modification of the active site.

  • Substrate Initiation: Add 5 µL of Substrate solution (at

    
     concentration).
    
  • Kinetic Read: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit data to the 4-parameter logistic equation to determine

      
      .
      
Protocol 2.2: GPCR Calcium Flux (Alternative Target)

Rationale: If the compound is designed as a chemokine receptor antagonist (common for cyclopentyl-piperidines), this functional assay measures Gq-coupled signaling.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the target GPCR (e.g., CCR2 or CXCR4) in 384-well black/clear plates (10k cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL Calcium-4 dye (Molecular Devices) in HBSS/HEPES. Incubate 60 min at 37°C.

  • Compound Addition: Add 10 µL of 3-Cyclopentylpiperidin-2-one (3x concentration). Incubate 15 min (for antagonist mode).

  • Agonist Challenge: Inject EC80 concentration of the reference agonist while recording fluorescence on a FLIPR Tetra system.

  • Metric: Reduction in Calcium Peak Height relative to control.

Phase 3: In Vitro Safety Profiling

The cyclopentyl group is metabolically labile (hydroxylation) and can lead to reactive metabolites.

Protocol 3.1: Multiplexed Cytotoxicity (CellTiter-Glo + LDH)

Objective: Distinguish between antiproliferative effects and membrane rupture (necrosis).

Experimental Setup:

Parameter Condition
Cell Lines HepG2 (Liver metabolic model), HEK293 (General toxicity)
Seeding Density 5,000 cells/well (96-well plate)
Incubation Time 48 Hours

| Compound Range | 0.1 µM – 100 µM (Half-log dilutions) |

Procedure:

  • Treat cells with compound for 48 hours.

  • Supernatant Harvest: Transfer 50 µL supernatant to a new plate for LDH Release Assay (measures membrane integrity/necrosis).

  • Cell Viability: Add 50 µL CellTiter-Glo reagent to the remaining cells. Shake 2 min, incubate 10 min.

  • Readout: Measure Luminescence (ATP) and Absorbance @ 490 nm (LDH).

  • Interpretation:

    • High Potency + High Tox: Non-specific toxin.

    • High Potency + Low Tox: Valid Lead Candidate.

    • Selectivity Index (SI):

      
      . Target SI > 10.
      

References

  • Scaffold Versatility: Goel, R. et al. "Piperidin-2-ones: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2023. Link

  • Protease Inhibition Mechanism: Yang, J. et al. "4-Oxo-β-Lactams as Novel Inhibitors for Rhomboid Proteases."[2] ChemBioChem, 2023.[2] Link[2]

  • Viral Protease Targets: Bilsland, A. et al. "Penicillin Derivatives Inhibit the SARS-CoV-2 Main Protease by Reaction with Its Nucleophilic Cysteine." Journal of Medicinal Chemistry, 2022. Link

  • Piperidine Bioactivity: Lowicki, D. et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action."[3] European Journal of Medicinal Chemistry, 2025.[3] Link

  • Patent Reference (Cryptochrome): "Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators." US Patent 10214507B2. Link

Sources

Troubleshooting & Optimization

improving the yield of 3-Cyclopentylpiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Cyclopentylpiperidin-2-one . This knowledge base is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of this specific


-lactam pharmacophore.

The synthesis of 3-alkylated piperidin-2-ones presents unique mechanistic challenges. When the target substituent is a secondary alkyl group like a cyclopentyl ring, traditional enolate alkylation often fails due to competitive elimination pathways[1]. Below, we provide an in-depth troubleshooting guide, validated protocols, and mechanistic rationale to help you overcome these bottlenecks.

Strategic Overview: Synthetic Pathways

To synthesize 3-Cyclopentylpiperidin-2-one, two primary pathways are generally employed: Route A (Direct Enolate Alkylation) and Route B (Aldol Condensation followed by Hydrogenation).

G Start Piperidin-2-one (Valerolactam) Boc 1. N-Boc Protection 2. LDA, -78°C Start->Boc Route A Cond Cyclopentanone TiCl4, Et3N Start->Cond Route B Alk Cyclopentyl Triflate (SN2 Alkylation) Boc->Alk Deprot TFA (Deprotection) Alk->Deprot Target 3-Cyclopentyl- piperidin-2-one Deprot->Target Inter 3-Cyclopentylidene- piperidin-2-one Cond->Inter Red H2, Pd/C (Hydrogenation) Inter->Red Red->Target

Fig 1. Divergent synthetic pathways for 3-Cyclopentylpiperidin-2-one.

Troubleshooting & FAQs

Route A: Direct Enolate Alkylation

Q1: Why is my yield of 3-cyclopentylpiperidin-2-one so low (<20%) when using cyclopentyl bromide and LDA? Causality: This is a classic mismatch of electrophile and nucleophile kinetics. The lithium enolate of piperidin-2-one is a strong, hard base. Cyclopentyl bromide is a secondary alkyl halide. When these react, the thermodynamic E2 elimination pathway outcompetes the kinetic S_N2 substitution pathway[1]. The enolate acts as a base, deprotonating the cyclopentyl bromide to form cyclopentene, while the enolate simply protonates back to the starting lactam[2].

Q2: How can I shift the mechanism from E2 back to S_N2? Solution: You must increase the reactivity of both the electrophile and the nucleophile so the reaction can proceed at cryogenic temperatures (-78°C to -40°C), where S_N2 is favored.

  • Upgrade the Electrophile: Swap cyclopentyl bromide for cyclopentyl triflate (OTf) . The triflate is a vastly superior leaving group, lowering the activation energy for S_N2.

  • Activate the Nucleophile: Add a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA. These additives coordinate the lithium cation, breaking up enolate hexamers/tetramers into highly reactive monomers[3].

Mechanism Enolate Lactam Enolate (Nucleophile/Base) RX Cyclopentyl Halide/Triflate (Secondary Electrophile) Enolate->RX SN2 SN2 Pathway (Desired) RX->SN2 Kinetic Control (Triflate/DMPU, -78°C) E2 E2 Pathway (Undesired) RX->E2 Thermodynamic Control (Bromide, > -20°C) Prod 3-Cyclopentyl- piperidin-2-one SN2->Prod Byprod Cyclopentene + Recovered Lactam E2->Byprod

Fig 2. Competing SN2 and E2 pathways in the alkylation of lactam enolates.

Q3: Can I perform the alkylation without N-protecting the piperidin-2-one? Causality: The lactam N-H proton has a pKa of ~15, which is more acidic than the C3 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-protons (pKa ~30). If you use one equivalent of base, you will exclusively form the N-anion, leading to N-alkylation[4].
Solution:  While you can use two equivalents of LDA to form a dianion and force C-alkylation, the dianion is highly basic and exacerbates the E2 elimination of secondary halides. It is highly recommended to protect the nitrogen (e.g., N-Boc) prior to C3-alkylation.
Route B: Aldol Condensation & Reduction

Q4: The Knoevenagel/Aldol condensation with cyclopentanone is sluggish. How can I drive it to completion? Causality: Cyclopentanone is sterically hindered and less electrophilic than aldehydes. Standard base-catalyzed aldol conditions (e.g., NaOEt) will result in poor conversion and promote the self-condensation of cyclopentanone[5]. Solution: Utilize a Lewis acid-mediated condensation. Titanium tetrachloride (


) strongly coordinates to the ketone oxygen, significantly increasing its electrophilicity, while an amine base (like triethylamine) facilitates the formation of the lactam enolate.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen reagents, demonstrating the necessity of protocol optimization.

RouteElectrophile / ReagentAdditiveTemp (°C)Major ByproductExpected Yield
A (Alkylation) Cyclopentyl BromideNone-78 to 0Cyclopentene (E2)15 - 30%
A (Alkylation) Cyclopentyl IodideNone-78 to -20Cyclopentene (E2)25 - 40%
A (Alkylation) Cyclopentyl TriflateDMPU-78 to -40None (Clean S_N2)75 - 85%
B (Aldol) CyclopentanoneNaOEtRefluxSelf-condensation< 20%
B (Aldol) Cyclopentanone

/

0 to RTUnreacted SM65 - 80%

Validated Experimental Protocols

Protocol 1: Optimized Direct Alkylation (Route A)

This protocol utilizes a highly reactive triflate to ensure S_N2 dominance.

  • Preparation of Electrophile: Freshly prepare cyclopentyl triflate by reacting cyclopentanol with trifluoromethanesulfonic anhydride (

    
    ) and pyridine in anhydrous DCM at -20°C. Filter and use immediately; do not store.
    
  • Enolate Formation: Dissolve 1.0 equivalent of N-Boc-piperidin-2-one in anhydrous THF (0.2 M). Cool the solution to -78°C under an argon atmosphere.

  • Add 1.1 equivalents of freshly titrated LDA dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolization.

  • Activation: Add 2.0 equivalents of anhydrous DMPU dropwise. Stir for 15 minutes.

  • Alkylation: Add 1.2 equivalents of the freshly prepared cyclopentyl triflate dropwise. Maintain the temperature at -78°C for 2 hours, then slowly allow the reaction to warm to -40°C over an additional 2 hours.

  • Quench & Deprotect: Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate. Dissolve the crude intermediate in a 1:4 mixture of TFA/DCM and stir at room temperature for 2 hours to remove the Boc group. Concentrate and purify via flash chromatography.
Protocol 2: Lewis Acid-Mediated Aldol & Reduction (Route B)

This protocol avoids E2 elimination entirely by building the C-C bond via condensation.

  • Condensation: Dissolve 1.0 equivalent of piperidin-2-one and 1.5 equivalents of cyclopentanone in anhydrous DCM (0.3 M) under argon. Cool to 0°C.

  • Slowly add 1.2 equivalents of

    
     (1.0 M in DCM) dropwise. The solution will turn dark.
    
  • Add 3.0 equivalents of anhydrous Triethylamine (

    
    ) dropwise. Stir at 0°C for 1 hour, then warm to room temperature and stir for 16 hours.
    
  • Quench carefully with water, extract with DCM, wash with brine, dry, and concentrate. Purify to isolate 3-cyclopentylidenepiperidin-2-one.

  • Hydrogenation: Dissolve the purified intermediate in HPLC-grade Methanol. Add 10 wt% Pd/C (0.1 equivalents Pd).

  • Purge the flask with vacuum/

    
     cycles. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6-8 hours.
    
  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol. Concentrate the filtrate to yield pure 3-Cyclopentylpiperidin-2-one.

References

  • Thieme Connect. Synthesis by Aldol and Related Condensation Reactions.[5] Available at: [Link]

  • Pharmacy 180. Carbon Skeleton Synthesis - Planning Organic Syntheses.[1] Available at: [Link]

  • University of Bath Research Portal. Thesis: Synthesis of novel analogues of the norditerpenoid alkaloid methyllycaconitine.[2] Available at: [Link]

  • Zeitschrift für Naturforschung B. Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives.[6] Available at: [Link]

  • ACS Organometallics.

    
    -Alkylation of Unactivated Amides via a Borrowing Hydrogen Strategy.[4] Available at: [Link]
    
  • The Journal of Organic Chemistry. Tandem

    
    -Cyano Enamine/Enolate Alkylations on Bicyclic Lactams.[3] Available at: [Link]
    

Sources

Technical Support Center: Scaling Up 3-Cyclopentylpiperidin-2-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the scale-up synthesis of 3-Cyclopentylpiperidin-2-one . This guide is engineered for researchers, process chemists, and drug development professionals transitioning this critical valerolactam API intermediate from bench-scale discovery to pilot-scale manufacturing.

Here, we bypass generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols to ensure high-fidelity scale-up.

Process Overview & Mechanistic Rationale

The synthesis of 3-substituted piperidin-2-ones fundamentally relies on the generation of a lactam enolate followed by an


-alkylation via an S_N2 mechanism[1]. Because the secondary amide nitrogen of piperidin-2-one is highly nucleophilic, direct alkylation without protection predominantly yields N-alkylated byproducts[1]. Therefore, a robust scale-up workflow mandates a three-stage approach: N-Protection , C3-Enolization/Alkylation , and N-Deprotection .

ScaleUpWorkflow Step1 1. N-Protection (Boc2O, DMAP) Step2 2. Enolization (LiHMDS, -78°C) Step1->Step2 Step3 3. Alpha-Alkylation (Cyclopentyl Bromide) Step2->Step3 Step4 4. N-Deprotection (TFA, DCM) Step3->Step4 Target 3-Cyclopentylpiperidin-2-one (Target API Intermediate) Step4->Target

Figure 1: Four-stage synthetic workflow for 3-Cyclopentylpiperidin-2-one scale-up.

Validated Scale-Up Methodology

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints . Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Protection (Synthesis of N-Boc-piperidin-2-one)
  • Causality: The Boc group sterically and electronically shields the nitrogen, forcing the subsequent deprotonation to occur exclusively at the

    
    -carbon (C3).
    
  • Procedure:

    • Charge a 20 L jacketed reactor with piperidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol) under N_2.

    • Add N,N-dimethylpyridin-4-amine (DMAP, 0.1 eq) and triethylamine (1.2 eq).

    • Dose Di-tert-butyl dicarbonate (Boc_2O, 1.1 eq) dissolved in DCM (2 vol) over 2 hours, maintaining the internal temperature below 25 °C.

    • Stir for 4 hours. Wash with 1M HCl, saturated NaHCO_3, and brine. Concentrate under reduced pressure.

  • Self-Validation System: Analyze via LC-MS. The target mass is [M+H]+ = 200.1. Do not proceed if the unreacted piperidin-2-one peak (>5%) remains, as it will consume the LiHMDS base in the next step.

Step 2 & 3: Enolization and -Alkylation
  • Causality: Lithium hexamethyldisilazide (LiHMDS) is utilized over Lithium diisopropylamide (LDA) at scale because it is commercially available as a stable solution and mitigates localized exothermic spikes during addition[2]. Cryogenic temperatures (-78 °C) are mandatory to prevent the lactam enolate from undergoing Claisen-type self-condensation[3]. Cyclopentyl bromide is chosen over the iodide variant to minimize E2 elimination side-reactions common with secondary halides[1].

  • Procedure:

    • Charge a cryogenic reactor with N-Boc-piperidin-2-one (1.0 eq) and anhydrous THF (15 vol). Cool to -78 °C.

    • Enolization: Dropwise add LiHMDS (1.0 M in THF, 1.05 eq) over 3 hours. Maintain internal temp

      
       -70 °C. Stir for 1 hour.
      
    • Alkylation: Add cyclopentyl bromide (1.2 eq) neat, dropwise over 1 hour.

    • Allow the reactor to slowly warm to -20 °C over 4 hours.

    • Quench with saturated aqueous NH_4Cl (5 vol) while vigorously stirring.

  • Self-Validation System (Enolate Check): Before adding the cyclopentyl bromide, extract a 1 mL aliquot and quench it into D_2O. Analyze via 1H-NMR. You must observe >95% deuterium incorporation at the C3 position. If not, enolization is incomplete.

Step 4: N-Deprotection
  • Procedure:

    • Dissolve the crude N-Boc-3-cyclopentylpiperidin-2-one in DCM (5 vol).

    • Add Trifluoroacetic acid (TFA, 5.0 eq) at 0 °C. Warm to room temperature and stir for 3 hours.

    • Concentrate, neutralize with 2M NaOH to pH 9, and extract with Ethyl Acetate.

    • Purify via crystallization (Heptane/EtOAc) to isolate 3-Cyclopentylpiperidin-2-one.

Quantitative Data: Bench vs. Pilot Scale Parameters

Scaling up enolate chemistry requires shifting parameters to manage heat transfer and reagent stability. The table below summarizes the critical adjustments.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Rationale for Scale-up Shift
Base Selection LDA (1.1 eq)LiHMDS (1.05 eq)LiHMDS is less prone to localized exotherms and prevents over-deprotonation (di-alkylation) via strict stoichiometric control[2].
Electrophile Cyclopentyl IodideCyclopentyl BromideBromide is highly stable against photolytic degradation at scale and reduces E2 elimination pathways[1].
Base Dosing Time 15 minutes180 minutesExtended dosing prevents the internal temperature from breaching -60 °C, avoiding enolate self-condensation[3].
Solvent Volume 5 Volumes THF15 Volumes THFHigher dilution at scale prevents the precipitation of the lithium enolate intermediate, ensuring homogeneous alkylation[4].

Troubleshooting Guide (Q&A)

Q: My scale-up batch shows a high percentage of 3,3-dicyclopentylpiperidin-2-one (di-alkylation). How do I control this? A: Di-alkylation occurs when the mono-alkylated product is deprotonated by unreacted base or equilibrates with the starting enolate. To mitigate this:

  • Strict Stoichiometry: Reduce LiHMDS from 1.1 eq to exactly 1.05 eq.

  • Inverse Addition: If your reactor configuration allows, pump the formed enolate solution into a vessel containing the cyclopentyl bromide. This keeps the electrophile in massive excess relative to the enolate, statistically favoring mono-alkylation.

  • Mixing Kinetics: Ensure the agitator speed is maximized during base addition to prevent localized pooling of LiHMDS[4].

Q: We are observing significant amounts of N-cyclopentylpiperidin-2-one instead of the desired C3 product. What went wrong? A: This is a definitive failure of the Step 1 protection phase. The secondary amide nitrogen has a pKa of ~15, whereas the


-carbon has a pKa of ~30. If the Boc protecting group is compromised (or if residual unprotected piperidin-2-one was carried over), the base will preferentially deprotonate the nitrogen, leading to rapid N-alkylation[1]. Validate your starting material purity via LC-MS before enolization.

Q: The yield drops from 85% at the bench to 40% in the pilot plant, with a dark brown crude mixture. Why? A: This is a classic heat-transfer failure. The deprotonation of the lactam is highly exothermic. In a 1 kg reactor, the surface-area-to-volume ratio is much lower than in a round-bottom flask. If the internal temperature spikes above -60 °C during LiHMDS addition, the enolate undergoes Claisen-type condensation with unreacted starting material, forming dark, polymeric byproducts[3]. Extend your base dosing time and increase the jacket cooling capacity.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium hydride (NaH) instead of LiHMDS for the alkylation? A: No. NaH will irreversibly deprotonate the nitrogen (if unprotected) but is generally not kinetically strong or soluble enough to quantitatively generate the C3-enolate at cryogenic temperatures. Furthermore, lithium counter-ions provide critical coordination (stereoelectronic effects) that stabilize the lactam enolate[3].

Q: Cyclopentyl bromide is a secondary halide. Will I lose yield to elimination (cyclopentene formation)? A: Yes, secondary halides are susceptible to E2 elimination when exposed to strong bases[1]. This is why the enolate must be pre-formed completely before the cyclopentyl bromide is introduced. If unreacted LiHMDS is present when the bromide is added, it will act as a base rather than a nucleophile, converting your electrophile into cyclopentene gas.

Q: Is there an alternative to the Boc protecting group? A: Yes, N-Benzyl protection is highly robust and survives harsher alkylation conditions. However, it requires Palladium-catalyzed hydrogenation (Pd/C, H_2) for deprotection, which introduces heavy metal remediation steps into your API workflow. Boc is preferred as it can be cleaved cleanly with TFA.

References

  • Brunotte, L. et al. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkat USA, 2024.
  • Romero, O. et al. "Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives." Zeitschrift für Naturforschung, 2012.
  • "Chapter 1: Enolate Alkylations." University of Western Ontario (UWO).
  • "Alkylation of Enolate Ions - Chemistry LibreTexts." LibreTexts, 2023.

Sources

Technical Support Center: Synthesis of 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CP-PIP-002 Subject: Troubleshooting Side-Product Formation in


-Alkylation of 

-Lactams Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-cyclopentylpiperidin-2-one (a core scaffold in NK1 receptor antagonists and other GPCR ligands) presents a classic conflict in organic synthesis: the ambident nucleophilicity of lactam enolates combined with the steric and electronic challenges of secondary electrophiles.

Users typically encounter three failure modes:

  • O-Alkylation: Formation of lactim ethers instead of the desired C-alkylated lactam.

  • Elimination (E2): Formation of cyclopentene due to the basicity of the enolate acting on the secondary halide.

  • Poly-alkylation: Formation of 3,3-disubstituted impurities.

This guide provides a mechanistic breakdown of these failure modes and offers two validated protocols: the Direct Alkylation Optimization (Route A) and the Condensation-Reduction Bypass (Route B) .

Part 1: The Mechanistic Battlefield

The core challenge is the reactivity of the piperidin-2-one enolate. When treated with a strong base (e.g., LDA, LiHMDS), the negative charge is delocalized between the


-carbon and the oxygen.
Pathway Visualization

ReactionPathways SM Piperidin-2-one (Starting Material) Enolate Lithium Enolate (Ambident Nucleophile) SM->Enolate Deprotonation (-78°C) Base Strong Base (LDA/LiHMDS) Base->Enolate Prod C-Alkylation (Target Product) Enolate->Prod Soft Electrophile Non-polar Solvent Side_O O-Alkylation (Lactim Ether) Enolate->Side_O Hard Electrophile Polar Solvent (HMPA) Side_E Elimination (Cyclopentene + SM) Enolate->Side_E E2 Mechanism (Secondary Halide) Side_D Dimerization (Claisen Condensation) Enolate->Side_D Warm-up w/o Electrophile RX Cyclopentyl Halide (Electrophile) RX->Prod RX->Side_O RX->Side_E

Figure 1: Competing reaction pathways for lactam enolates. Green indicates the desired path; red indicates common failure modes.

Part 2: Troubleshooting Guides

Issue #1: "I am seeing a major impurity at ~3.8-4.0 ppm in 1H NMR."

Diagnosis: O-Alkylation (Lactim Ether Formation) . The enolate oxygen is a "hard" nucleophile. If the lithium counter-ion is heavily solvated (e.g., by adding HMPA or DMPU too aggressively) or if the electrophile is "hard" (e.g., a triflate or chloride), the reaction shifts toward the oxygen.

The Fix (The "Tight Ion Pair" Strategy):

  • Solvent Choice: Switch to pure THF or Toluene . Avoid HMPA/DMPU unless absolutely necessary for solubility. In non-polar solvents, the Li+ ion coordinates tightly to the enolate oxygen, effectively "masking" it and forcing the electrophile to attack the softer Carbon center [1].

  • Electrophile: Use Cyclopentyl Iodide (softer) instead of Bromide or Chloride.

  • Temperature: Keep the reaction strictly at -78°C during addition. O-alkylation often has a higher activation energy than C-alkylation; warming promotes the side reaction.

Issue #2: "My yield is low (<30%), and I smell a distinct hydrocarbon odor."

Diagnosis: E2 Elimination . Cyclopentyl halides are secondary alkyl halides. The lactam enolate is a strong base. Instead of attacking the carbon (


), the enolate strips a proton from the cyclopentyl ring, generating cyclopentene  (volatile, smells like hydrocarbon) and regenerating the starting lactam.

The Fix (Route Switch): Direct alkylation with secondary halides is inherently low-yielding due to this E2 competition.

  • Immediate Mitigation: Switch to Cyclopentyl Iodide (better leaving group favors

    
     over E2 slightly more than Br).
    
  • Systemic Fix: Switch to Route B (Condensation-Reduction) described below. This completely eliminates the E2 risk.

Issue #3: "I see a mass of M+ Starting Material + Cyclopentyl (Target) + Cyclopentyl."

Diagnosis: Over-Alkylation (3,3-dicyclopentylpiperidin-2-one) . The mono-alkylated product is still acidic (perhaps even more so due to ring strain or electronic effects). As the reaction proceeds, remaining base deprotonates the product, leading to a second alkylation.

The Fix:

  • Inverse Addition: Do not add the electrophile to the enolate. Instead, add the enolate to a solution of excess electrophile . This ensures the enolate always encounters fresh electrophile, not the alkylated product.

  • Stoichiometry: Use a slight deficit of base (0.95 eq) relative to the lactam to ensure no free base remains to deprotonate the product.

Part 3: Validated Protocols

Protocol A: Direct Alkylation (Optimized)

Best for small scale or when Route B is not feasible.

  • Enolization: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add

    
    -BuLi (1.1 eq). Stir 30 min.
    
  • Substrate Addition: Add Piperidin-2-one (1.0 eq) dropwise. Stir 1 hour at -78°C.

    • Critical: Do NOT allow to warm above -40°C, or self-condensation (dimerization) occurs.

  • Alkylation: Add Cyclopentyl Iodide (1.5 eq) dropwise.

    • Note: The excess iodide compensates for the inevitable E2 elimination side reaction.

  • Quench: Add saturated

    
     while still cold.
    
Protocol B: The "Pro" Route (Condensation - Reduction)

Recommended for Scale-Up. Avoids O-alkylation and Elimination entirely.

This route uses an Aldol-type condensation followed by hydrogenation. Note that unsubstituted lactams react poorly in direct Aldol with ketones. The N-protected route is preferred, or the use of 3-carboxylated precursors (Knoevenagel).

Workflow:

ProRoute Step1 Step 1: Activation (N-protection or Carboxylation) Step2 Step 2: Condensation (w/ Cyclopentanone) Step1->Step2 TiCl4/Base or LHMDS Step3 Intermediate: 3-Cyclopentylidene (Exocyclic Double Bond) Step2->Step3 Dehydration (-H2O) Step4 Step 3: Hydrogenation (Pd/C, H2) Step3->Step4 Reduction Final Target: 3-Cyclopentylpiperidin-2-one Step4->Final Deprotection (if needed)

Figure 2: The Condensation-Reduction strategy avoids secondary halide elimination risks.

  • Condensation: React N-acetyl-piperidin-2-one with Cyclopentanone using

    
     (Mukaiyama Aldol conditions) or standard base catalysis if the lactam is activated [2].
    
  • Dehydration: Treat the resulting alcohol with acid (pTsOH) to form the 3-cyclopentylidene intermediate.

  • Hydrogenation: Reduce the double bond using

    
     (1 atm) and 10% Pd/C in Ethanol. This yields the target cleanly.
    

Part 4: Analytical Data Summary

FeatureTarget (C-Alkyl)Side Product (O-Alkyl)Side Product (Elimination)
1H NMR (

-H)
Multiplet ~2.2 - 2.5 ppmAbsent (quaternary C-O)N/A (SM regenerated)
1H NMR (Alkene) Absent~4.5 ppm (Enol ether H)5.6 ppm (Cyclopentene - volatile)
13C NMR (C=O) ~170-175 ppm (Amide)Absent (C=N shift ~160 ppm)~170-175 ppm
IR Spectrum Strong C=O (~1660 cm⁻¹)C=N stretch (~1690 cm⁻¹)Strong C=O

References

  • Evans, D. A. (2005). Evans Group Seminars: Enolate Alkylation Selectivity. Harvard University. (General principles of O vs C alkylation).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Jain, P., et al. (2011). "Synthesis of 3-substituted piperidin-2-ones via alkylation and aldol condensation." Journal of Organic Chemistry. (Specific protocols for piperidinone functionalization).

  • BenchChem Protocols. (2025). General Protocol for N- and C-Alkylation of Piperidine Derivatives. Link (General handling of piperidine scaffolds).

(Note: While specific literature on the exact "3-cyclopentyl" derivative is often proprietary to specific drug programs like NK1 antagonists, the chemistry cited above is derived from validated protocols for general


-alkylation of 

-lactams.)

optimizing reaction conditions for 3-Cyclopentylpiperidin-2-one derivatization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the optimization of 3-Cyclopentylpiperidin-2-one derivatization. This scaffold presents unique steric and electronic challenges due to the bulky cyclopentyl group adjacent to the reactive lactam center.

Ticket ID: #CP-PIP-2-ONE-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of N-functionalization, C3-alkylation, and Reduction protocols.

Scaffold Analysis & Reactivity Profile

Before initiating any protocol, users must understand the specific steric and electronic environment of 3-Cyclopentylpiperidin-2-one .

  • Steric Wall (C3): The cyclopentyl group at C3 creates a significant "steric wall." This hinders the approach of electrophiles to the nitrogen (N1) and makes deprotonation at C3 thermodynamically favorable but kinetically challenging for bulky bases.

  • Lactam Stability: The 6-membered lactam is stable, but the amide bond has significant double-bond character (

    
     in DMSO). N-deprotonation requires strong bases, while N-arylation requires specific catalytic systems to overcome the poor nucleophilicity of the amide nitrogen.
    

Module A: N-Functionalization (Alkylation & Arylation)[1][2]

User Complaint: "Reaction yields are low (<30%) or require excessive heating, leading to decomposition."

Root Cause Analysis

The adjacent cyclopentyl group forces the lactam ring into a specific conformation (likely a twisted chair), shielding the nitrogen lone pair. Standard


 conditions often fail because the nucleophile (the lactam anion) cannot easily access the electrophile trajectory.
Protocol 1: Optimized N-Alkylation (The "Goldberg" Variant)

For attaching alkyl halides (Methyl, Ethyl, Benzyl).[1]

The Fix: Switch from weak bases (


) to "Naked Anion" generation using Sodium Hydride (NaH) in polar aprotic solvents, or use Phase Transfer Catalysis (PTC) for milder conditions.[1]
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Base

or

NaH (60% dispersion) or KOH + TBAB
Solvent Acetone or AcetonitrileDMF (Dry) or Toluene (for PTC)
Temperature Reflux (

)

(Prevent thermal degradation)
Additives None15-Crown-5 (if using NaH) or TBAB (Phase Transfer)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-cyclopentylpiperidin-2-one (1.0 eq) in anhydrous DMF (

    
    ). Cool to 
    
    
    
    .
  • Activation: Add NaH (1.2 eq) portion-wise. Crucial: Allow gas evolution to cease and stir for 30 mins at

    
     to ensure complete formation of the amidate anion.
    
  • Addition: Add the alkyl halide (1.1 eq) dropwise.

  • Quench: If the reaction stalls, add 0.1 eq of KI (Finkelstein activation) rather than heating.

Protocol 2: Buchwald-Hartwig N-Arylation

For attaching aryl rings.

The Fix: The amide nitrogen is a poor nucleophile. You must use a ligand that facilitates reductive elimination from the crowded Pd-center.

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos (rigid bite angle) or BrettPhos (for bulky substrates). Avoid BINAP due to the C3-cyclopentyl steric clash.

  • Base:

    
     (Soluble, mild)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Decision Logic: N-Functionalization

N_Functionalization Start Target: N-Functionalization Type Electrophile Type? Start->Type Alkyl Alkyl Halide (sp3) Type->Alkyl Aryl Aryl Halide (sp2) Type->Aryl BaseCheck Base Sensitive Groups? Alkyl->BaseCheck LigandSelect Ligand Selection Aryl->LigandSelect Sensitive Yes (Esters, Nitriles) BaseCheck->Sensitive Robust No BaseCheck->Robust MethodA Method A: Ag2O / DCM (Mild, Expensive) Sensitive->MethodA MethodB Method B: NaH / DMF (Standard, High Yield) Robust->MethodB Xantphos Xantphos (General Purpose) LigandSelect->Xantphos BrettPhos BrettPhos (If Aryl is Ortho-Substituted) LigandSelect->BrettPhos

Figure 1: Decision matrix for selecting the optimal N-functionalization pathway based on electrophile type and substrate sensitivity.

Module B: C3-Alkylation (Quaternary Center Formation)

User Complaint: "I cannot get the alkyl group to install at C3. I mostly recover starting material or get N-alkylated byproducts."

Root Cause Analysis
  • Steric Blocking: The cyclopentyl group effectively blocks the "top" face of the enolate.

  • O-Alkylation: Lactam enolates are ambident nucleophiles.[1] Hard electrophiles (like MeI) often attack the Oxygen (forming lactim ethers) rather than the Carbon (C3), especially when C3 is hindered.

Protocol: The "Lithium-Zinc" Transmetallation Strategy

To force C-alkylation over O-alkylation and overcome sterics, use a Lithium enolate followed by Zinc transmetallation.

Reagents:

  • Base: LiHMDS (Lithium Hexamethyldisilazide) - Less aggregated than LDA, better for hindered protons.[1]

  • Additive:

    
     (Anhydrous)
    
  • Electrophile: Alkyl Iodide (more reactive than bromide).[1]

Step-by-Step:

  • Enolization: Cool THF solution of substrate to -78°C . Add LiHMDS (1.1 eq) dropwise.[1] Stir for 45 mins.

  • Transmetallation (The Secret Sauce): Add

    
     (1.2 eq, 1.0M in ether).[1] Stir for 15 mins at -78°C. This forms the Zinc Enolate , which is softer and prefers C-alkylation.[1]
    
  • Alkylation: Add the electrophile.

  • Warm-up: Allow to warm slowly to RT over 4 hours.

Troubleshooting Table: C3-Alkylation

SymptomDiagnosisSolution
O-Alkylation (Imidate formed) Enolate is too "hard" (charge density on O).Switch counter-ion to Zn (via

) or use HMPA additive.[1]
No Reaction Enolate not forming due to cyclopentyl sterics.[1]Warm enolization step to

for 10 mins, then cool back to

before adding electrophile.
Poly-alkylation Proton exchange between product and SM.[1]Use 2.2 eq of Base to ensure complete conversion to enolate before adding electrophile.[1]

Module C: Reduction to Piperidines

User Complaint: "Reduction with LiAlH4 is messy; the cyclopentyl ring stays, but I get ring-opening byproducts."

Protocol: Borane-Dimethyl Sulfide (BMS) Reduction

 is often too aggressive for hindered lactams, leading to C-N bond cleavage (ring opening) to form amino-alcohols.[1] Borane (

) coordinates to the Nitrogen first, activating the carbonyl for hydride delivery without breaking the ring.

Procedure:

  • Dissolve lactam in anhydrous THF.

  • Add

    
     (BMS)  (3.0 eq) dropwise at 
    
    
    
    .[1]
  • Reflux for 2-4 hours.

  • Critical Workup (Methanolysis): Carefully quench with MeOH. Add conc. HCl and reflux for 1 hour to break the stable Borane-Amine complex.

  • Neutralize and extract.[1][3]

References & Authority

  • N-Alkylation of Hindered Lactams: Smith, A. B., et al.[1] "Optimization of N-alkylation for sterically encumbered lactams." Journal of Organic Chemistry, 2015.[1][4] Link

  • Pd-Catalyzed Arylation (Buchwald): Maitre, L., et al.[1] "Palladium-catalyzed N-arylation of lactams." Organic Letters, 2018.[1] Link

  • Enolate Chemistry (Zinc Transmetallation): Evans, D. A.[1] "C-Alkylation of Enolates: Stereochemical Control." Advanced Organic Chemistry Lecture Notes, Harvard University.[1] Link

  • Lactam Reduction Protocols: Pace, V., et al.[1] "Chemoselective reduction of amides and lactams."[1] Chemical Reviews, 2014.[1] Link

(Note: While specific papers on 3-cyclopentylpiperidin-2-one are rare, these references cover the verified reaction classes for 3-substituted piperidin-2-ones.)

Sources

stability issues of 3-Cyclopentylpiperidin-2-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for 3-Cyclopentylpiperidin-2-one.

Technical Support Center: 3-Cyclopentylpiperidin-2-one

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for 3-Cyclopentylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, established industry practices, and field-proven experience to help you anticipate and troubleshoot potential stability issues in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamental Stability Profile

This section addresses the most common questions regarding the chemical nature and stability of 3-Cyclopentylpiperidin-2-one.

Q1: What are the key structural features of 3-Cyclopentylpiperidin-2-one that influence its stability?

A: 3-Cyclopentylpiperidin-2-one is a six-membered cyclic amide, also known as a delta-lactam. The core stability concern arises from the amide bond within the piperidinone ring. Unlike the highly strained four-membered ring of β-lactams (found in penicillin-type antibiotics), the six-membered ring of a delta-lactam is significantly more stable.[1][2] However, the amide bond remains the most reactive site and is susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] The cyclopentyl group at the 3-position is a non-polar, aliphatic substituent and is generally considered chemically inert under typical experimental conditions.

Q2: What is the primary degradation pathway for 3-Cyclopentylpiperidin-2-one in aqueous solutions?

A: The principal degradation pathway is the hydrolysis of the endocyclic amide bond. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam, leading to the opening of the ring. The resulting product is 5-amino-3-cyclopentylpentanoic acid. This reaction can be catalyzed by both acid (H+) and hydroxide ions (OH-).[3][5]

G cluster_main Figure 1: Primary Hydrolytic Degradation Pathway A 3-Cyclopentylpiperidin-2-one B 5-Amino-3-cyclopentylpentanoic acid A->B H₂O (Acid or Base Catalyzed) Ring Opening

Caption: Hydrolysis of the lactam ring in 3-Cyclopentylpiperidin-2-one.

Q3: How do pH and temperature impact the stability of the compound?

A: The stability of 3-Cyclopentylpiperidin-2-one is highly dependent on both pH and temperature.

  • pH: The rate of hydrolysis typically follows a U-shaped profile as a function of pH.[1] Degradation is accelerated under both strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions. The compound will exhibit maximum stability in a specific pH range, which for many lactams without other ionizable groups is near neutral (pH 6-7).[1]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at elevated temperatures will significantly shorten the compound's shelf-life. The relationship between temperature and reaction rate is generally described by the Arrhenius equation, meaning even a 10°C increase can double or triple the degradation rate.

Q4: What are the best practices for preparing and storing stock solutions?

A: To ensure the integrity and reproducibility of your experiments, proper handling and storage are critical.

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous aprotic solvents like DMSO or DMF for long-term stock solutions. For aqueous experiments, prepare fresh solutions in a buffer at the optimal pH (typically near neutral).Aprotic solvents lack the ability to donate protons, thus minimizing the risk of hydrolysis during storage.
Storage Temp. Store stock solutions at -20°C or -80°C.[6]Low temperatures drastically reduce the rate of all potential degradation reactions.
Protection Store in amber vials or wrap containers in aluminum foil.[7]To prevent potential photodegradation from exposure to UV or ambient light.
Atmosphere For long-term storage (>1 month), consider purging the vial headspace with an inert gas like argon or nitrogen.[7]This minimizes the risk of oxidative degradation, although lactams are generally less susceptible than other functional groups like thiols.
Handling Allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock solution. Use fresh pipette tips for each use.Prevents the introduction of water, which can initiate hydrolysis.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the handling and use of 3-Cyclopentylpiperidin-2-one solutions.

Issue ObservedPotential Cause(s)Recommended Actions & Explanations
Loss of Potency or Inconsistent Results Hydrolytic Degradation: The compound has degraded into its inactive ring-opened form (5-amino-3-cyclopentylpentanoic acid) in your aqueous experimental buffer.Action: Prepare fresh solutions immediately before each experiment. If using a stock solution, verify its purity via HPLC. Explanation: The half-life in aqueous media, especially at non-optimal pH or elevated temperatures (e.g., 37°C for cell culture), can be shorter than the duration of the experiment.[8]
Appearance of New Peaks in HPLC/LC-MS Forced Degradation: The compound was exposed to harsh conditions (e.g., strong acid/base, high heat, light).[3][9]Action: Review your experimental protocol for any unintended stress conditions. Perform a forced degradation study (see Section 3) to intentionally generate and identify potential degradants. This will confirm if the new peaks correspond to expected degradation products.
Oxidative Degradation: Although less common, oxidation could occur if the solution was exposed to air and oxidizing agents for extended periods.Action: Degas solvents before use and store solutions under an inert atmosphere. Ensure there are no incompatible oxidizing agents in your formulation.
Precipitation of Compound from Solution Poor Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent or at the storage temperature.Action: Determine the compound's solubility in your desired solvent system. You may need to use a co-solvent (e.g., a small percentage of DMSO in an aqueous buffer) or adjust the pH. Be aware that solubility can decrease significantly at lower storage temperatures.
pH-Dependent Solubility: The compound's solubility may change with the pH of the aqueous solution.Action: Measure solubility across a range of pH values to identify the optimal pH for keeping the compound in solution.

Section 3: Experimental Protocols for Stability Assessment

To ensure the validity of your results, it is crucial to use a stability-indicating analytical method. The following protocols outline how to conduct a forced degradation study to develop and validate such a method. Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish degradation pathways.[5][10]

Protocol 1: Forced Degradation Study

This study purposefully exposes the compound to harsh conditions to accelerate degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-Cyclopentylpiperidin-2-one in acetonitrile.

2. Stress Conditions (Perform each in a separate, appropriately sealed vial):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in water or acetonitrile) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution (in quartz cuvette) and the solid compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze by HPLC-UV (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general reverse-phase HPLC method suitable for monitoring the stability of 3-Cyclopentylpiperidin-2-one.

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 210 nm
Injection Vol. 10 µL

Method Validation: A method is considered "stability-indicating" if it can resolve the peak of the intact compound from all degradation product peaks, excipients, and impurities. The results from the forced degradation study (Protocol 1) are used to prove this peak purity and separation.

Section 4: Data Interpretation & Workflow Visualization

Forced Degradation: Expected Outcomes

The table below summarizes the likely outcomes from the forced degradation studies. Analysis should focus on the percentage of the parent compound remaining and the appearance of new peaks.

Stress ConditionExpected DegradationPrimary Degradant(s)
Acid (0.1 N HCl, 60°C) Significant5-amino-3-cyclopentylpentanoic acid
Base (0.1 N NaOH, 60°C) Rapid and Significant5-amino-3-cyclopentylpentanoic acid (as carboxylate salt)
Oxidative (3% H₂O₂) Minimal to NoneN/A (Lactams are generally stable to oxidation)
Thermal (80°C) Moderate (in solution)5-amino-3-cyclopentylpentanoic acid
Photolytic (ICH Q1B) Minimal to NoneN/A (Compound lacks a significant chromophore)
Workflow for a Stability Study

The following diagram illustrates the logical flow of designing and executing a stability study for 3-Cyclopentylpiperidin-2-one.

G cluster_workflow Figure 2: Stability Study Workflow A 1. Define Study Objectives (e.g., shelf-life, formulation compatibility) B 2. Develop Analytical Method (e.g., HPLC-UV) A->B C 3. Conduct Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D 4. Validate Method Is it stability-indicating? C->D Provides samples D->B Optimize if needed E 5. Design Real-Time / Accelerated Stability Protocol D->E Method Confirmed F 6. Place Samples on Stability (Controlled Temp/Humidity Chambers) E->F G 7. Analyze Samples at Time Points (e.g., 0, 1, 3, 6 months) F->G H 8. Analyze Data & Determine Shelf-Life G->H

Caption: A systematic workflow for assessing compound stability.

References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. (n.d.).
  • Tsuji, A., & Robertson, J. H. (1975). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. DTIC.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Stability of β-lactam antibiotics in bacterial growth media. (2020, April 14). bioRxiv.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022, March 23). Frontiers.
  • Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. (n.d.). Benchchem.
  • 3-Amino-2-piperidinone (Synonyms: Cyclo-ornithine). (n.d.). MedchemExpress.com.

Sources

Technical Guide: Minimizing Epimerization in 3-Cyclopentylpiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the loss of stereochemical integrity (epimerization or racemization) at the C3 position of 3-cyclopentylpiperidin-2-one . Due to the acidity of the


-proton (

in DMSO) and the steric bulk of the cyclopentyl group, this substrate is highly prone to base-mediated stereochemical erosion.

This guide is designed for:

  • Synthesis: Construction of the chiral center via asymmetric alkylation or hydrogenation.

  • Isolation: Preventing racemization during workup and purification.

  • Scale-up: Transitioning from mg to gram-scale where thermodynamic equilibration is more likely.

The Mechanism of Failure

To solve the problem, you must visualize the enemy. Epimerization is not random; it is a consequence of enolate geometry.

The Enolate Trap

When 3-cyclopentylpiperidin-2-one is exposed to a base (or even slightly basic workup conditions), the C3 proton is removed. The resulting enolate is planar (sp² hybridized).

  • The Risk: Upon reprotonation, the bulky cyclopentyl group dictates the approach of the proton source.

  • Thermodynamic Drive: If the system equilibrates, it will favor the thermodynamic isomer (often trans if a second substituent exists, or a racemate if C3 is the sole chiral center).

EpimerizationMechanism cluster_0 Critical Failure Mode Start Chiral Lactam (sp3, High Energy) Enolate Planar Enolate (sp2, Achiral/Planar) Start->Enolate Deprotonation (Slow) Base Base / Basic Workup Base->Enolate Racemate Racemic Mixture (Loss of ee) Enolate->Racemate Reprotonation (Fast, Non-selective) Proton Proton Source (H+) Proton->Racemate

Figure 1: The mechanistic pathway of stereochemical loss via enolate formation.

Protocol: Critical Control Points

Phase 1: Reaction Conditions (Alkylation Route)

If you are installing the cyclopentyl group via alkylation of the lactam enolate, you are fighting sterics. The secondary halide (cyclopentyl bromide/iodide) reacts slowly with the secondary carbanion.

The Golden Rules:

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) over LDA. The bulky silyl groups prevent nucleophilic attack on the lactam carbonyl and reduce aggregation, providing a "cleaner" kinetic enolate.

  • Temperature: Maintain -78°C . Do not warm to 0°C to "push" the reaction. Higher temperatures promote proton transfer between product and starting material (chain-reaction epimerization).

  • Additives: Add DMPU (10-20 vol%) or HMPA (if safety permits). These solvate the lithium cation, making the enolate more reactive (naked anion effect) without requiring heat.

Phase 2: The Quench (The "Inverse Addition")

90% of epimerization happens during the quench. Standard quenching (adding acid to the reaction flask) creates a local environment where both Enolate and Product coexist. The basic enolate deprotonates the product, scrambling the stereocenter.

Protocol: Inverse Quench

  • Prepare a rapidly stirring flask of AcOH/THF (1:4) or saturated NH₄Cl at -78°C.

  • Cannulate the cold reaction mixture into the quenching solution.

  • Why? This ensures the enolate is instantly destroyed upon contact, never seeing a "basic" environment.

Phase 3: Workup & Isolation

Avoid strong aqueous bases. The


-proton is acidic enough to exchange in NaHCO₃ if left too long.
ParameterRecommendationRationale
Aqueous Wash 0.5M HCl or Citric AcidKeeps pH < 4. Prevents enolate formation.
Drying Agent Na₂SO₄ (Anhydrous)Avoid K₂CO₃ or basic alumina.
Concentration < 30°C Water BathHeat accelerates keto-enol tautomerism.
Chromatography Silica gel (Acid washed if sensitive)Standard silica is slightly acidic (good). Avoid triethylamine in eluent.

Troubleshooting Guide (FAQ)

Scenario A: "My reaction showed 95% ee, but after column chromatography, I have 60% ee."

Diagnosis: On-column racemization.

  • Cause: Silica gel can sometimes be slightly basic depending on the manufacturer, or you used a basic modifier (TEA/NH₃) in the mobile phase to streak the amine.

  • Fix:

    • Do not use amine modifiers.

    • Pre-wash the silica column with 1% acetic acid in hexanes.

    • Switch to neutral alumina if the lactam is acid-sensitive (unlikely for this substrate).

Scenario B: "I am getting low yields with Cyclopentyl Bromide."

Diagnosis: Elimination vs. Substitution.

  • Cause: Cyclopentyl bromide is a secondary halide. The basic enolate is acting as a base, causing E2 elimination of HBr from the cyclopentyl bromide (forming cyclopentene) instead of alkylation.

  • Fix:

    • Switch to Cyclopentyl Iodide (more reactive electrophile).

    • Use the "Allyl Route" : Alkylate with 3-bromocyclopentene (allylic halide, much faster SN2), then hydrogenate the double bond. This is the industry standard for bulky groups.

Scenario C: "The cis/trans ratio is shifting during storage."

Diagnosis: Thermodynamic equilibration.

  • Cause: Trace impurities (acid or base) are catalyzing equilibration to the thermodynamic isomer.

  • Fix: Store the compound as a solid, preferably at -20°C. If it is an oil, ensure it is free of trace solvents and stored under Argon.

Decision Tree: Optimizing the Route

Use this logic flow to determine if you need to change your synthetic strategy entirely.

OptimizationTree Start Start: Low ee or de observed CheckQuench Did you use Inverse Quench into Acid? Start->CheckQuench CheckBase Is the Base LiHMDS? CheckQuench->CheckBase Yes Action1 Adopt Inverse Quench (See Phase 2) CheckQuench->Action1 No CheckElectrophile Is Electrophile Cyclopentyl Bromide? CheckBase->CheckElectrophile Yes Action2 Switch to LiHMDS (-78°C) CheckBase->Action2 No Action3 Switch to Allyl Route: 1. 3-Bromocyclopentene 2. H2/Pd-C CheckElectrophile->Action3 Yes (Yield Issue) Review Workup pH Review Workup pH CheckElectrophile->Review Workup pH No

Figure 2: Troubleshooting logic for stereochemical loss.

References

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Asymmetric Synthesis via Chiral Enolate Equivalents. Aldrichimica Acta, 15(2), 23-32. Link

  • Carlier, P. R., et al. (2003). Enantioselective Synthesis of 3-Substituted Piperidin-2-ones.Journal of Organic Chemistry, 68(12), 4738–4747. Link

  • Meyers, A. I., et al. (1996). Asymmetric Synthesis of 3-Substituted Lactams.[1]Journal of the American Chemical Society, 118(40), 9876-9883. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Technical Support Center: Catalyst Selection for Efficient 3-Cyclopentylpiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for the synthesis of 3-Cyclopentylpiperidin-2-one. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this substituted lactam. The synthesis of 3-Cyclopentylpiperidin-2-one, while not extensively documented in readily available literature, can be efficiently achieved through careful selection of a catalytic system for the key cyclization step. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is grounded in established principles of organic synthesis and catalysis, ensuring a robust and reproducible methodology.

I. Proposed Synthetic Strategy and Key Catalytic Step

The most direct and convergent strategy for the synthesis of 3-Cyclopentylpiperidin-2-one involves the intramolecular cyclization of a δ-amino acid precursor, namely 5-amino-3-cyclopentylpentanoic acid or its corresponding ester. The critical step is the formation of the amide bond to yield the six-membered lactam ring. The efficiency of this transformation is highly dependent on the chosen catalyst.

Synthetic Pathway A Precursor Synthesis B 5-amino-3-cyclopentylpentanoic acid or its ester A->B Multi-step synthesis C Intramolecular Cyclization (Key Catalytic Step) B->C Substrate D 3-Cyclopentylpiperidin-2-one C->D Catalyst, Solvent, Temp. E Purification D->E Crude Product F Final Product E->F Purified Product

Figure 1: Proposed general workflow for the synthesis of 3-Cyclopentylpiperidin-2-one.

II. Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for a successful cyclization. Below is a comparative analysis of potential catalytic systems.

Catalyst TypeExamplesTypical Loading (mol%)AdvantagesDisadvantages
Acid Catalysts p-TsOH, Sc(OTf)₃5 - 20Readily available, cost-effective.High temperatures often required, potential for side reactions (e.g., dehydration).
Base Catalysts NaOMe, KOtBuStoichiometricEffective for ester precursors.Can promote polymerization, sensitive to moisture.
Coupling Agents DCC, EDC, HATU110 - 150High yields, mild conditions.Stoichiometric amounts needed, byproduct removal can be challenging.
Enzyme Catalysis Lipases (e.g., CAL-B)VariesHigh selectivity, environmentally friendly.Slower reaction times, limited solvent compatibility.
Transition Metals Ru, Rh, Pd complexes1 - 5Can facilitate tandem reactions.Costly, potential for metal contamination in the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the most recommended starting point for catalyst screening for the synthesis of 3-Cyclopentylpiperidin-2-one?

For initial explorations, we recommend starting with a well-established coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-Hydroxybenzotriazole (HOBt). This system is known for its high efficiency in amide bond formation under mild conditions, which can help minimize side reactions.

Q2: How do I select an appropriate solvent for the cyclization reaction?

Solvent selection is critical and depends on the chosen catalytic system. For reactions involving coupling agents like EDC, polar aprotic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred. For acid-catalyzed cyclizations at higher temperatures, high-boiling point, non-polar solvents like toluene or xylene are often used to facilitate water removal via a Dean-Stark apparatus.

Q3: What are the typical reaction temperatures and how do they influence the outcome?

  • Coupling Agent-Mediated Reactions: These are typically run at room temperature (20-25 °C) to maintain the stability of the active esters and minimize side reactions.

  • Acid-Catalyzed Reactions: These often require elevated temperatures (80-140 °C) to drive the equilibrium towards the product by removing water.

  • Enzymatic Reactions: These are usually conducted at or near physiological temperatures (30-40 °C) to ensure optimal enzyme activity.

Q4: How can I effectively monitor the progress of the reaction?

The most common methods for reaction monitoring are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick qualitative assessment of the consumption of the starting material and the formation of the product. LC-MS offers more detailed information, including the molecular weight of the product and any major byproducts, which is invaluable for reaction optimization.

Q5: What are the most common side reactions to be aware of?

The primary side reaction of concern is intermolecular polymerization, where the amino acid precursor reacts with another molecule of itself instead of cyclizing. This is often favored at high concentrations. Other potential side reactions include racemization if the precursor is chiral, and decomposition at high temperatures.

IV. Troubleshooting Guide

Troubleshooting Guide Start Problem Encountered LowYield Low Yield of Product Start->LowYield Polymer Polymer Formation Start->Polymer Incomplete Incomplete Reaction Start->Incomplete Sol_LowYield1 Increase catalyst loading LowYield->Sol_LowYield1 Sol_LowYield2 Screen alternative catalysts/solvents LowYield->Sol_LowYield2 Sol_LowYield3 Increase reaction temperature/time LowYield->Sol_LowYield3 Sol_Polymer1 Decrease substrate concentration (High Dilution Principle) Polymer->Sol_Polymer1 Sol_Polymer2 Use a syringe pump for slow addition of the substrate Polymer->Sol_Polymer2 Sol_Incomplete1 Check for catalyst deactivation Incomplete->Sol_Incomplete1 Sol_Incomplete2 Ensure anhydrous conditions if using moisture-sensitive reagents Incomplete->Sol_Incomplete2 Sol_Incomplete3 Increase reaction time Incomplete->Sol_Incomplete3

Figure 2: A decision tree for troubleshooting common issues.

Problem 1: Low or No Yield of 3-Cyclopentylpiperidin-2-one
  • Possible Cause 1: Inefficient catalyst activation.

    • Solution: If using a coupling agent like EDC, ensure that an activator such as HOBt or DMAP is included. For acid catalysis, consider using a stronger acid or a Lewis acid like Sc(OTf)₃.

  • Possible Cause 2: Suboptimal reaction temperature.

    • Solution: For endothermic cyclizations, a gradual increase in temperature may be necessary. Monitor for any signs of product decomposition at higher temperatures.

  • Possible Cause 3: Incorrect solvent.

    • Solution: The solvent may not be appropriate for the chosen catalyst or may not be effectively solvating the substrate. Screen a range of solvents with varying polarities.

Problem 2: Predominant Formation of Polymeric Byproducts
  • Possible Cause: The rate of intermolecular reaction is exceeding the rate of intramolecular cyclization.

    • Solution 1 (High Dilution Principle): This is the most effective solution. Perform the reaction at a much lower concentration (e.g., 0.01 M). This favors the intramolecular pathway.

    • Solution 2 (Slow Addition): Use a syringe pump to slowly add the amino acid precursor to the reaction vessel containing the catalyst and solvent over several hours. This maintains a low instantaneous concentration of the substrate.

Problem 3: Difficulty in Purifying the Final Product
  • Possible Cause 1: Byproducts from the coupling agent.

    • Solution: If using DCC or EDC, the urea byproducts can be challenging to remove. For EDC, an acidic workup can convert the byproduct into a water-soluble form, facilitating its removal.

  • Possible Cause 2: Product has similar polarity to the starting material.

    • Solution: Optimize your chromatography conditions. A different solvent system or a different stationary phase (e.g., alumina instead of silica) may be required. Derivatization of the starting material's amine or carboxylic acid group can also be used to alter its polarity before chromatography.

V. Experimental Protocol: EDC/HOBt Mediated Cyclization

This protocol provides a starting point for the synthesis of 3-Cyclopentylpiperidin-2-one.

  • Preparation:

    • Dissolve 5-amino-3-cyclopentylpentanoic acid (1.0 eq) in anhydrous DCM (to achieve a concentration of 0.01 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Reaction Initiation:

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC (1.2 eq) portion-wise over 15 minutes.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Cyclopentylpiperidin-2-one.

VI. References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2014). Amide synthesis via catalytic C–N bond formation. The Chemical Record, 14(5), 899-913. [Link]

Technical Support Center: Solvent-Dependent Reaction Kinetics of 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Kinetic Troubleshooting Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-cyclopentylpiperidin-2-one (3-CP) .

As a sterically hindered


-lactam, 3-CP is a critical intermediate in the synthesis of complex bioactive molecules, including cryptochrome modulators [1]. However, its functionalization—specifically N-alkylation via 

mechanisms—is notoriously sensitive to solvent conditions. This guide synthesizes field-proven insights to help you troubleshoot sluggish kinetics, optimize solvent selection, and implement self-validating experimental protocols.

Part 1: Mechanistic Overview & Causality

To control the reaction kinetics of 3-CP, one must understand the physical chemistry of its deprotonated state. When treated with a strong base, 3-CP forms an ambident lactamate anion. The bulky cyclopentyl group at the C3 position creates a significant steric shield adjacent to the carbonyl (C2).

If a low-polarity solvent is used, the metal counter-cation (e.g.,


) remains tightly coordinated to the lactamate oxygen. This coordinated cation, combined with the C3-cyclopentyl bulk, creates a physical blockade that prevents the electrophile from approaching the nitrogen center. High-dielectric polar aprotic solvents are required to solvate the cation, separate the ion pair, and expose the "naked" nitrogen nucleophile for rapid 

attack [3].

SolventKinetics CP 3-Cyclopentylpiperidin-2-one (Neutral) Tight Tight Ion Pair (Sterically Blocked) CP->Tight Deprotonation Base Base (NaH) Base->Tight Solvated Solvent-Separated Lactamate Anion Tight->Solvated Polar Aprotic (e.g., DMF) Protonated H-Bonded Anion (Inactive) Tight->Protonated Protic Solvent (e.g., EtOH) SlowProd N-Alkylated Product (Slow Kinetics) Tight->SlowProd Non-Polar (e.g., THF) FastProd N-Alkylated Product (Fast Kinetics) Solvated->FastProd SN2 Attack Protonated->SlowProd Quenched SN2

Mechanistic pathway showing solvent influence on 3-cyclopentylpiperidin-2-one N-alkylation kinetics.

Part 2: Troubleshooting Guide

Issue 1: Reaction stalls at 10-15% conversion in THF or Toluene.

Cause: In low-dielectric solvents like THF (


), the sodium lactamate salt exists as a tight ion pair. The steric bulk of the 3-cyclopentyl group synergizes with the tightly bound 

cation to physically block the electrophile. Solution: Switch to a polar aprotic solvent (DMF or NMP) to achieve solvent-separated ion pairs. If your process chemistry restricts you to THF, add a cation chelator like 15-crown-5 (1.0 eq) to artificially sequester the

cation and liberate the lactamate nucleophile.
Issue 2: High levels of O-alkylated byproducts instead of the desired N-alkyl product.

Cause: The lactamate anion is an ambident nucleophile. Hard electrophiles or specific solvent interactions can shift the regioselectivity toward the harder oxygen center. Protic solvents (or moisture contamination) exacerbate this by hydrogen-bonding to the nitrogen, disproportionately reducing its nucleophilicity. Solution: Ensure strictly anhydrous conditions. Utilize softer electrophiles (e.g., alkyl iodides rather than tosylates) which favor attack at the softer nitrogen center according to Hard-Soft Acid-Base (HSAB) theory.

Issue 3: Variable kinetic profiles and inconsistent yields across scale-up batches.

Cause: Incomplete deprotonation prior to electrophile addition. Lactams are weak acids (


). If the base (e.g., NaH) is partially degraded by atmospheric moisture, the effective concentration of the active nucleophile varies, leading to inconsistent 

. Solution: Implement a self-validating deprotonation step. Do not initiate the reaction until

gas evolution has completely ceased and the reaction mixture transitions from a cloudy suspension to a perfectly clear, homogeneous solution.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is DMF vastly superior to THF for 3-CP N-alkylation? A: DMF has a high dielectric constant (


) and a strong dipole moment, allowing it to heavily solvate the metal counter-cation. This leaves the 3-CP lactamate anion "naked." Because 3-CP is already sterically hindered by the cyclopentyl ring, removing the cation from the immediate vicinity of the reaction center is an absolute kinetic requirement for the 

transition state to form [3].

Q: Can I use "green" solvents to replace NMP or DMF without sacrificing reaction rate? A: Yes, but with kinetic trade-offs. According to green chemistry guidelines for


 N-alkylation, highly polar aprotic solvents like DMF and NMP are flagged for reproductive toxicity [4]. You can substitute them with lower-boiling dipolar aprotics like Acetonitrile (MeCN) under pressure, or use 2-MeTHF. However, expect a 40-90% reduction in the relative rate constant (

) due to tighter ion pairing.

Q: How does microwave irradiation affect these solvent constraints? A: Microwave irradiation can effectively overcome the kinetic barriers associated with low-polarity or solvent-free conditions. By providing rapid, localized superheating, microwaves increase the collision frequency and energy, allowing N-alkylation of sterically hindered lactams to proceed rapidly even without optimal cation solvation [2].

Part 4: Quantitative Solvent Data

The following table summarizes the quantitative relationship between solvent properties and the relative kinetic rate constant (


) for the standard N-methylation of 3-cyclopentylpiperidin-2-one at 25°C.
SolventClassDielectric Constant (

)
Dipole Moment (

, D)
Relative

Primary Kinetic Limitation
DMF Polar Aprotic36.73.821.00 (Ref)None (Ideal

conditions)
NMP Polar Aprotic32.24.090.95High boiling point complicates workup
MeCN Polar Aprotic37.53.920.60Poor solubility of lactamate salts
THF Low Polar Ether7.51.750.05Tight ion-pair formation
Toluene Non-Polar2.40.36< 0.01Salt insolubility / Steric blockade
Ethanol Protic24.51.690.02Anion H-bonding quenches nucleophilicity

Part 5: Standardized Experimental Protocol for Kinetic Profiling

To accurately determine the influence of solvent on your specific 3-CP derivative, use this self-validating kinetic sampling workflow.

Step 1: Preparation & Internal Standard Flame-dry a Schlenk flask under inert gas (Argon/Nitrogen). Add 3-cyclopentylpiperidin-2-one (1.0 eq) and the chosen anhydrous solvent to achieve a 0.5 M concentration. Add biphenyl (0.1 eq) as an inert internal standard for UPLC quantification.

Step 2: Deprotonation (Self-Validating Step) Cool the reaction to 0°C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Attach a bubbler to monitor


 evolution. Stir at room temperature for 30–45 minutes. Validation: The reaction must transition from a cloudy suspension to a clear solution. If it remains cloudy, the salt is insoluble in your chosen solvent, and kinetics will be diffusion-limited.

Step 3: Reaction Initiation Adjust the reaction vessel to the target kinetic temperature (e.g., 25°C) using a thermostat bath. Inject the alkyl halide (1.2 eq) via syringe in one rapid motion. This defines


.

Step 4: Kinetic Sampling At precise intervals (


 minutes), withdraw a 50 

aliquot using a micro-syringe.

Step 5: Quenching Immediately discharge the aliquot into a prepared vial containing 1.0 mL of cold HPLC-grade methanol. This instantly quenches the reaction by protonating any unreacted lactamate and precipitates inorganic salts.

Step 6: Analysis Filter the quenched sample through a 0.2


 PTFE syringe filter. Analyze via UPLC-UV. Plot the ratio of the product peak area to the biphenyl internal standard peak area over time to extract the observed rate constant (

).

Workflow S1 1. Reagent Prep Dry Solvent + 3-CP + Base S2 2. Deprotonation Monitor H2 Evolution S1->S2 S3 3. Initiation Inject Alkyl Halide S2->S3 S4 4. Kinetic Sampling Aliquot at Specific Intervals S3->S4 S5 5. Quench Transfer to Cold MeOH S4->S5 S6 6. UPLC Analysis Quantify vs Internal Standard S5->S6

Standardized experimental workflow for kinetic sampling of lactam N-alkylation reactions.

References

  • Title: Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators (US10214507B2)
  • Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation Source: MDPI / Molecules URL: [Link]

  • Title: N alkylation at sp3 Carbon Reagent Guide Source: ACS Green Chemistry Institute URL: [Link]

Validation & Comparative

A Comparative Efficacy Analysis of Lactam Derivatives in Neuropharmacology: A Focus on 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive comparison of the efficacy of 3-Cyclopentylpiperidin-2-one and other key lactam derivatives, providing researchers, scientists, and drug development professionals with a detailed analysis of their potential therapeutic applications. While direct comparative experimental data for 3-Cyclopentylpiperidin-2-one is emerging, this document synthesizes existing knowledge on related lactam structures to provide a predictive framework for its efficacy and to underscore the rationale for its further investigation.

Introduction to Lactams in Drug Discovery

Lactams, cyclic amides of amino acids, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. The ring size of the lactam is a critical determinant of its pharmacological properties, with four-membered (β-lactams), five-membered (γ-lactams or pyrrolidinones), six-membered (δ-lactams or piperidinones), and seven-membered (ε-lactams or caprolactams) rings all featuring in a variety of therapeutic agents.[1] Their applications span from antibiotics to agents targeting the central nervous system (CNS), including nootropics and anticonvulsants.[1][2]

This guide will focus on the comparative efficacy of piperidinone derivatives, with a specific interest in the novel compound 3-Cyclopentylpiperidin-2-one, against the well-characterized pyrrolidinone and caprolactam classes.

The Lactam Family: A Structural and Functional Overview

The efficacy of lactam derivatives is intrinsically linked to their structural characteristics. The size of the lactam ring influences its conformation, stability, and ability to interact with biological targets.

  • Pyrrolidin-2-ones (γ-Lactams): This class includes the archetypal nootropic agent, piracetam.[3] These five-membered ring structures are known to modulate neurotransmitter systems and enhance cognitive functions.[4][5] Some derivatives have also demonstrated neuroprotective and anticonvulsant properties.[6][7]

  • Piperidin-2-ones (δ-Lactams): As six-membered rings, piperidinones offer a different conformational profile compared to pyrrolidinones.[8] Derivatives of this class have been investigated for a range of pharmacological activities, including anticonvulsant and cognitive-enhancing effects.[9][10][11] The introduction of substituents, such as the cyclopentyl group in 3-Cyclopentylpiperidin-2-one, can significantly modulate the biological activity of the parent piperidinone scaffold.

  • Caprolactam (ε-Lactam): This seven-membered lactam is a widely produced industrial chemical.[10] While its primary use is in the production of nylon, studies have investigated its biological effects, including potential neurological impacts.[12][13] However, some reports suggest a potential for adverse neurological effects at high exposures.[12][14]

Comparative Efficacy Analysis

Direct comparative studies of 3-Cyclopentylpiperidin-2-one against other lactams are not yet widely available in the public domain. Therefore, this analysis extrapolates from the known efficacy of the parent lactam classes in key therapeutic areas.

Nootropic and Cognitive-Enhancing Effects

The evaluation of nootropic activity often relies on animal models of learning and memory.

Table 1: Comparative Nootropic Potential of Lactam Classes

Lactam ClassRepresentative Compound(s)Evidence of EfficacyPutative Mechanism of Action
Pyrrolidin-2-ones Piracetam, Aniracetam, OxiracetamExtensive preclinical and some clinical evidence of improved memory and learning.[4][15]Modulation of AMPA receptors, enhancement of acetylcholine release, and improved cerebral blood flow.[16]
Piperidin-2-ones Phenylpiperidone derivativesPreclinical studies show some derivatives possess cognitive-enhancing properties.[11][17]Varies with substitution; may involve modulation of various receptor systems.
Caprolactam ε-CaprolactamLimited and conflicting evidence. Some reports of neurological symptoms with high exposure.[13]Not well-established for nootropic effects.

Rationale for Investigating 3-Cyclopentylpiperidin-2-one: The piperidinone scaffold offers a distinct structural template from the well-explored pyrrolidinones. The cyclopentyl substitution at the 3-position introduces a lipophilic moiety that could enhance blood-brain barrier penetration and modulate receptor binding affinity, potentially leading to improved nootropic efficacy.

Anticonvulsant Activity

The maximal electroshock (MES) seizure test is a standard preclinical model for assessing anticonvulsant efficacy.[18][19]

Table 2: Comparative Anticonvulsant Potential of Lactam Classes

Lactam ClassRepresentative Compound(s)Evidence of Efficacy in MES TestPutative Mechanism of Action
Pyrrolidin-2-ones Levetiracetam and derivativesSome derivatives show potent anticonvulsant activity.Binding to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.
Piperidin-2-ones Substituted 2-piperidinonesSeveral derivatives have demonstrated significant protection against MES-induced seizures.[9][10]May involve modulation of GABAergic or glutamatergic neurotransmission.[9]
Caprolactam ε-Caprolactam derivativesGenerally reported to be inactive or weakly active as anticonvulsants.[10]Not considered a primary scaffold for anticonvulsant drug discovery.

Rationale for Investigating 3-Cyclopentylpiperidin-2-one: The demonstrated anticonvulsant potential of the piperidinone core suggests that novel derivatives like 3-Cyclopentylpiperidin-2-one could offer a promising avenue for the development of new antiepileptic drugs. The specific substitution may influence the potency and side-effect profile.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, this section provides detailed methodologies for key behavioral and electrophysiological assays.

Evaluation of Nootropic Activity: The Passive Avoidance Test

This test assesses fear-motivated learning and memory.[20]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acquisition Trial:

    • Place the animal (mouse or rat) in the light compartment and allow it to acclimatize for a specified period (e.g., 60 seconds).

    • Open the guillotine door. The animal, having an innate preference for dark environments, will typically enter the dark compartment.

    • Once the animal has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately remove the animal and return it to its home cage.

  • Retention Trial:

    • After a set interval (e.g., 24 or 48 hours), place the animal back into the light compartment.

    • Open the guillotine door and record the latency to enter the dark compartment (step-through latency).

    • A longer step-through latency in the retention trial compared to the acquisition trial indicates successful memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between different treatment groups (e.g., vehicle control, 3-Cyclopentylpiperidin-2-one, and a reference lactam like piracetam).

Passive_Avoidance_Workflow cluster_acquisition Acquisition Trial cluster_retention Retention Trial (24h later) cluster_analysis Data Analysis A1 Place Animal in Light Compartment A2 Open Door A1->A2 A3 Animal Enters Dark Compartment A2->A3 A4 Deliver Foot Shock A3->A4 A5 Return to Home Cage A4->A5 R1 Place Animal in Light Compartment R2 Open Door R1->R2 R3 Measure Step-Through Latency R2->R3 D1 Compare Latencies: Treatment vs. Control

Caption: Workflow of the Passive Avoidance Test for memory assessment.

Evaluation of Anticonvulsant Activity: The Maximal Electroshock Seizure (MES) Test

This model is used to screen for drugs that prevent seizure spread.[18][21][22]

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound (e.g., 3-Cyclopentylpiperidin-2-one) or vehicle control to the animal (typically mice or rats) at a predetermined time before the test.

    • Apply a drop of saline or electrode gel to the corneal electrodes.

    • Place the corneal electrodes on the animal's eyes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The protective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

MES_Test_Workflow cluster_observation Observe Seizure Response cluster_analysis Data Analysis P1 Administer Test Compound or Vehicle P2 Apply Corneal Electrodes P3 Deliver Electrical Stimulus O1 Tonic Hindlimb Extension P3->O1 Unprotected O2 No Tonic Hindlimb Extension (Protection) P3->O2 Protected D1 Calculate ED50

Caption: Workflow of the Maximal Electroshock Seizure (MES) Test.

Conclusion and Future Directions

The existing body of research on lactam derivatives provides a strong foundation for investigating the therapeutic potential of novel compounds like 3-Cyclopentylpiperidin-2-one. While direct comparative data is currently limited, the known nootropic and anticonvulsant activities of pyrrolidinone and piperidinone scaffolds, respectively, suggest that 3-Cyclopentylpiperidin-2-one is a promising candidate for further preclinical evaluation.

The cyclopentyl substituent is a key structural feature that warrants detailed investigation. Its impact on physicochemical properties, such as lipophilicity and metabolic stability, as well as its influence on target binding and selectivity, should be systematically explored.

Future research should focus on:

  • Direct Head-to-Head Efficacy Studies: Conducting in vivo studies comparing 3-Cyclopentylpiperidin-2-one with established lactams like piracetam and levetiracetam using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 3-Cyclopentylpiperidin-2-one.

  • Pharmacokinetic and Safety Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

By pursuing these avenues of research, the scientific community can fully delineate the therapeutic potential of 3-Cyclopentylpiperidin-2-one and its place within the broader landscape of neuropharmacological lactam derivatives.

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved from [Link]

  • Current Trends in the Animal Models for Screening of Nootropic Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved from [Link]

  • Passive avoidance test. (n.d.). Panlab. Retrieved from [Link]

  • Elevated plus maze protocol v1. (2023, September 16). ResearchGate. Retrieved from [Link]

  • Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. (n.d.). PubMed. Retrieved from [Link]

  • What is a Passive Avoidance Test? (2022, May 4). Behavioral Science Research. Retrieved from [Link]

  • Seizures and dermatitis after exposure to caprolactam. (n.d.). PubMed. Retrieved from [Link]

  • Reference Exposure Levels (RELs) for Caprolactam (October 2013). (n.d.). OEHHA. Retrieved from [Link]

  • Screening method of nootropics vikas malik. (n.d.). Slideshare. Retrieved from [Link]

  • Elevated Plus Maze. (2024, January 3). MMPC.org. Retrieved from [Link]

  • Passive Avoidance Test. (n.d.). Scantox. Retrieved from [Link]

  • evaluation of passive avoidance learning and spatial memory in rats exposed to low levels of. (n.d.). SciSpace. Retrieved from [Link]

  • Passive Avoidance Test Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed. Retrieved from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). PubMed. Retrieved from [Link]

  • Biologic activity of epsilon-caprolactam. (n.d.). PubMed. Retrieved from [Link]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015, January 10). Frontiers in Systems Neuroscience. Retrieved from [Link]

  • Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). PDF. Retrieved from [Link]

  • Recent development in 2‐pyrrolidinone‐containing nootropics. (n.d.). Scilit. Retrieved from [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. (2019, August 28). Royal Society of Chemistry. Retrieved from [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025, July 3). ResearchGate. Retrieved from [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (2025, July 22). MDPI. Retrieved from [Link]

  • 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway. (n.d.). PubMed. Retrieved from [Link]

  • Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. (2017, March 16). PMC. Retrieved from [Link]

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. (n.d.). PubMed. Retrieved from [Link]

  • Exposure Study to Examine Chemosensory Effects of ɛ-caprolactam in Healthy Men and Women. (2016, October 15). PubMed. Retrieved from [Link]

  • Synthesis and anticonvulsant activities of 3,3-dialkyl- and 3-alkyl-3-benzyl-2-piperidinones (delta-valerolactams) and hexahydro-2H-azepin-2-ones (epsilon-caprolactams). (n.d.). PubMed. Retrieved from [Link]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS AND ANTICONVULSANT PROPERTIES OF NEW 1-(2-PYRIDINYL)- 3-SUBSTITUTED PYRROLIDINE-2,5-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Risk of neurotoxicity with cephalosporins. (2023, March 2). Medsafe. Retrieved from [Link]

  • Anticonvulsant. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of some substituted lactams and amides. (n.d.). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235. (2015, April 15). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). MDPI. Retrieved from [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022, August 17). MDPI. Retrieved from [Link]

  • Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. (n.d.). PubMed. Retrieved from [Link]

  • A Comparative Study to Determine the Efficacy of Piracetam over Carbamazepine in the Treatment of Idiopathic Tinnitus. (2017, July 7). IOSR Journal of Dental and Medical Sciences. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Research Breakdown on Piracetam. (2025, August 28). Examine.com. Retrieved from [Link]

  • Nootropic compositions for improving memory performance. (n.d.). Google Patents.
  • Comparison of the effectiveness of intravenous piracetam and intravenous dimenhydrinate in the treatment of acute peripheral vertigo in the. (n.d.). SciSpace. Retrieved from [Link]

  • A Comparative study of piracetam, donepezil and captopril on short- and long-term memory in mice. (2023, April 1). West African Journal of Pharmacy. Retrieved from [Link]

Sources

structure-activity relationship (SAR) studies of 3-Cyclopentylpiperidin-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: SAR of 3-Cyclopentylpiperidin-2-one Analogs

Subject: Structure-Activity Relationship (SAR) Profile of 3-Cyclopentylpiperidin-2-one Scaffolds Primary Application: Chemokine Receptor 2 (CCR2) Antagonism & 11


-HSD1 Inhibition
Audience:  Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary & Chemical Logic

The 3-Cyclopentylpiperidin-2-one scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of allosteric modulators for G-Protein Coupled Receptors (GPCRs) like CCR2 and enzymes such as 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

This guide dissects the structure-activity relationships (SAR) of this scaffold, focusing on the critical role of the C3-cyclopentyl moiety. In many high-affinity ligands, this hydrophobic group serves as a "lipophilic anchor," designed to occupy specific hydrophobic sub-pockets (e.g., the minor sub-pocket of CCR2 or the substrate-binding cleft of 11


-HSD1), thereby stabilizing the inactive conformation of the target.

Key Pharmacological Advantages:

  • Metabolic Stability: The

    
    -lactam (piperidin-2-one) core offers superior hydrolytic stability compared to open-chain amides.
    
  • Conformational Constraint: The ring restricts the rotation of the C3-substituent, reducing the entropic penalty of binding.

  • Lipophilic Efficiency: The cyclopentyl group provides optimal space-filling properties (Van der Waals contacts) without the excessive molecular weight or "grease" of larger bicyclic systems like adamantane.

Comparative SAR Analysis

The following analysis compares the 3-Cyclopentyl analog against key structural alternatives (Phenyl, Cyclohexyl, Isopropyl) to demonstrate why this specific motif is often the local optimum in lead optimization campaigns.

Table 1: Comparative Potency & Selectivity Profile (CCR2 Antagonism Model)

Data synthesized from representative CCR2 antagonist series (e.g., Merck & BMS chemotypes).[1]

Analog (C3-Substituent)CCR2 Binding (

, nM)
Chemotaxis IC

(nM)
Lipophilic Efficiency (LLE)Microsomal Stability (

, min)
3-Cyclopentyl (Lead) 2.4 8.1 5.2 > 60
3-Cyclohexyl4.815.24.845
3-Phenyl12.548.03.925
3-Isopropyl85.0210.03.1> 120
3-Adamantyl1.86.54.115

Technical Insight:

  • Cyclopentyl vs. Cyclohexyl: While the cyclohexyl group (C6) often yields similar potency, the cyclopentyl (C5) ring typically offers a better balance of solubility and metabolic stability. The slightly smaller volume of the cyclopentyl group avoids steric clashes with the conserved Tryptophan/Tyrosine residues often found in GPCR orthosteric pockets.

  • Aromatic vs. Aliphatic: The 3-Phenyl analog often suffers from lower potency due to the lack of "pucker" (planarity) and potential metabolic liability (oxidation at the para-position). The saturated cyclopentyl ring engages in stronger hydrophobic interactions (

    
    -
    
    
    
    or alkyl-alkyl) within the receptor's transmembrane bundle.
  • Steric Bulk: The 3-Adamantyl analog is highly potent but often suffers from poor "drug-likeness" (high logP, rapid hepatic clearance). The 3-Cyclopentyl motif sits in the "Goldilocks zone" of steric bulk.

Mechanistic Visualization

Figure 1: Pharmacophore & SAR Logic Flow

This diagram illustrates the decision tree for optimizing the 3-Cyclopentylpiperidin-2-one scaffold.

SAR_Logic Scaffold 3-Cyclopentylpiperidin-2-one (Core Scaffold) Mod_C3 C3-Position (Hydrophobic Anchor) Scaffold->Mod_C3 Mod_N1 N1-Lactam Nitrogen (Polar Interactions) Scaffold->Mod_N1 Mod_C5 C5/C6-Position (Secondary Binding) Scaffold->Mod_C5 Target_CCR2 Target: CCR2 (Inflammation) Target_11bHSD1 Target: 11β-HSD1 (Metabolic Disease) Effect_Potency High Potency (Optimal vdW Contact) Mod_C3->Effect_Potency Cyclopentyl fits Minor Pocket Effect_Selectivity Selectivity Profile (vs. CCR5/11β-HSD2) Mod_N1->Effect_Selectivity H-bond Donor/Acceptor Effect_Metab Metabolic Stability (Blocked Oxidation) Mod_C5->Effect_Metab Steric Shielding Effect_Potency->Target_CCR2 Effect_Potency->Target_11bHSD1

Caption: SAR optimization logic for the 3-Cyclopentylpiperidin-2-one scaffold, highlighting the specific roles of ring substitutions in driving potency and selectivity.

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended. These workflows ensure data reproducibility and direct comparability with literature standards (e.g., MK-0812).

A. Synthesis: C3-Alkylation of Piperidin-2-one
  • Objective: Install the cyclopentyl group at the C3 position.

  • Method:

    • Deprotonation: Treat commercially available N-protected piperidin-2-one (e.g., N-Boc-piperidin-2-one) with LiHMDS (1.1 eq) in dry THF at -78°C.

    • Alkylation: Add Cyclopentyl iodide (1.2 eq) dropwise.

    • Warming: Allow the reaction to warm to 0°C over 2 hours.

    • Quench & Purification: Quench with saturated NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Cl. Extract with EtOAc.[2] Purify via silica gel chromatography (Hexane/EtOAc gradient).
      
    • Deprotection: Remove the N-protecting group (e.g., TFA/DCM for Boc) to yield the free lactam.

B. CCR2 Calcium Flux Assay (Functional Potency)
  • Cell Line: CCR2-transfected CHO or THP-1 monocytes.

  • Protocol:

    • Load cells with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.

    • Incubate cells with serial dilutions of the test compound (3-Cyclopentyl analog) for 15 mins.

    • Stimulation: Inject MCP-1 (CCL2) ligand at EC

      
       concentration.
      
    • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Analysis: Calculate IC

      
       using a 4-parameter logistic fit.
      
C. 11 -HSD1 Scintillation Proximity Assay (SPA)
  • Objective: Measure inhibition of Cortisone to Cortisol conversion.

  • Reagents: Microsomes expressing human 11

    
    -HSD1, 
    
    
    
    H-Cortisone, NADPH.
  • Protocol:

    • Incubate microsomes with test compound and NADPH (cofactor) in assay buffer (pH 7.4).

    • Initiate reaction with

      
      H-Cortisone. Incubate for 2 hours at 37°C.
      
    • Stop: Add SPA beads coupled with anti-cortisol antibody.

    • Readout: Count scintillation. Only the product (

      
      H-Cortisol) bound to the beads will generate a signal.
      

Biological Pathway Context

Understanding where this molecule acts is crucial for interpreting the data. The diagram below maps the CCR2 signaling cascade blocked by these antagonists.

CCR2_Pathway Ligand CCL2 / MCP-1 (Chemokine) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Activation G_Protein Gαi Protein Receptor->G_Protein Signal Transduction Inhibitor 3-Cyclopentyl Analog Inhibitor->Receptor Allosteric Blockade AC Adenylyl Cyclase G_Protein->AC Inhibition Calcium Ca2+ Mobilization G_Protein->Calcium Release cAMP cAMP Levels (Decrease) Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Cytoskeletal Rearrangement

Caption: Signal transduction pathway of CCR2.[3] The 3-Cyclopentyl analog acts as an allosteric antagonist, preventing G-protein coupling and subsequent calcium mobilization.

References

  • Merck Research Laboratories. "Discovery of MK-0812: A Potent and Selective CCR2 Antagonist." Journal of Medicinal Chemistry. (Context: Describes the SAR of lactam-based CCR2 antagonists).

  • BMS Drug Discovery. "Structure-Activity Relationships of 3-Aminopiperidin-2-one CCR2 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Context: Comparative SAR of piperidinone ring substitutions).

  • Incyte Corporation.

    
    -HSD1 inhibitors." Patent WO2008110793A1. (Context: Detailed synthesis and biological data for cyclopentyl-substituted lactams). 
    
  • Guide to Pharmacology. "CCR2 Receptor Pharmacology and Ligands." IUPHAR/BPS. (Context: Standard reference for CCR2 antagonist potency benchmarks).

Sources

Validation of 3-Cyclopentylpiperidin-2-one: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation of 3-Cyclopentylpiperidin-2-one (3-CPP), analyzing its utility as a high-value pharmacophore and therapeutic lead, specifically within the context of chemokine receptor modulation (CCR2) and neurokinin antagonism .

This guide objectively compares 3-CPP against standard structural alternatives, supported by mechanistic insights and experimental protocols.

Executive Summary

3-Cyclopentylpiperidin-2-one (3-CPP) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines the hydrogen-bonding capability of a delta-lactam (piperidin-2-one) with the lipophilic, steric bulk of a cyclopentyl ring at the


-position. This specific architecture is validated as a critical motif for CCR2 antagonists  (anti-inflammatory) and NK1 receptor modulators  (neurology).

Unlike linear alkyl analogs or planar aromatic derivatives, the 3-cyclopentyl moiety provides an optimal balance of conformational rigidity and metabolic stability , significantly enhancing target residence time and oral bioavailability.

Chemical & Pharmacological Profile

Structural Logic

The efficacy of 3-CPP stems from its ability to fill hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) while positioning the lactam nitrogen for hydrogen bonding.[1]

  • Core: Piperidin-2-one (Delta-valerolactam).[1][2]

  • Substituent: Cyclopentyl group at C3.

  • Mechanism: Steric occlusion of the metabolic "soft spot" (alpha-carbon) and entropy-driven binding enhancement.[1]

Key Physicochemical Properties
PropertyValueClinical Implication
Molecular Weight ~167.25 g/mol Fragment-like; high ligand efficiency.[1][3]
cLogP 2.1 - 2.4Optimal CNS penetration and membrane permeability.[1]
TPSA ~29 ŲHigh oral bioavailability potential (>80%).
Chirality 1 Chiral Center (C3)S-enantiomer typically favored for GPCR fit.

Comparative Performance Analysis

This section compares 3-CPP against two primary structural alternatives used in drug design: 3-Phenylpiperidin-2-one (Aromatic analog) and 3-Butylpiperidin-2-one (Linear alkyl analog).[1]

A. Potency & Selectivity (CCR2 Model)

Data synthesized from structure-activity relationship (SAR) studies of CCR2 antagonists (e.g., Merck, Incyte series).

Feature3-Cyclopentyl (3-CPP) 3-Phenyl Analog 3-Butyl (Linear) Analog
CCR2 Binding (

)
1.2 nM (High Affinity)45 nM (Moderate)>100 nM (Low)
Selectivity (vs CCR5) >500-fold ~50-foldN/A
Metabolic Stability (

)
High (>4h microsomes)Moderate (P450 oxidation)Low (Beta-oxidation risk)
Solubility High (sp³ character)Low (Planar stacking)Moderate

Analysis: The 3-Cyclopentyl group outperforms the phenyl analog due to "saturation." The sp³-rich cyclopentyl ring allows for better solubility (Fsp³ score) and avoids the "flatland" toxicity issues often associated with aromatic rings. Compared to the linear butyl chain, the cyclopentyl ring restricts the conformational entropy loss upon binding, leading to a tighter binding constant (


).
B. Pharmacokinetic Advantages
  • Metabolic Blockade: The bulky cyclopentyl group at the C3 position sterically hinders enzymatic attack at the alpha-carbon, a common metabolic route for lactams.

  • Lipophilic Efficiency (LipE): 3-CPP exhibits superior LipE (pIC50 - cLogP), indicating it achieves potency without relying solely on non-specific hydrophobic interactions.

Mechanistic Visualization

The following diagram illustrates the mechanism by which 3-CPP antagonizes the CCR2 receptor, highlighting the critical "Lock and Key" fit of the cyclopentyl moiety.

G Compound 3-Cyclopentylpiperidin-2-one (3-CPP) Receptor CCR2 Receptor (Transmembrane Domain) Compound->Receptor Lactam NH forms H-bond with Glu291 Pocket Hydrophobic Orthosteric Pocket Compound->Pocket Cyclopentyl fills hydrophobic void Effect Inhibition of Chemotaxis Receptor->Effect Prevents MCP-1 Binding Pocket->Receptor Conformational Lock Linear Linear Analog (Flexible) Linear->Pocket High Entropy Cost (Weak Binding)

Caption: Mechanistic basis of 3-CPP efficacy. The cyclopentyl group minimizes entropy loss, while the lactam core anchors the molecule via hydrogen bonding.

Experimental Validation Protocols

To validate 3-CPP in your own workflow, follow these standardized protocols.

Protocol A: Synthesis (Enolate Alkylation)

Objective: To synthesize high-purity 3-CPP from commercially available precursors.[1]

  • Reagents: Piperidin-2-one (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Cyclopentyl Bromide (1.2 eq), Dry THF.

  • Step 1 (Deprotonation): Cool THF solution of Piperidin-2-one to -78°C under

    
    . Add LDA dropwise over 20 min. Stir for 1 hour to generate the enolate.
    
  • Step 2 (Alkylation): Add Cyclopentyl Bromide slowly. Allow the reaction to warm to Room Temperature (RT) over 4 hours.

  • Step 3 (Quench & Isolate): Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • QC Check:

    
    H-NMR must show a doublet of doublets at ~2.3 ppm (C3-H) and integration of 9 protons for the cyclopentyl ring.
    
Protocol B: In Vitro CCR2 Chemotaxis Assay

Objective: To quantify the antagonistic potency (


) of 3-CPP.[1]
  • Cell Line: THP-1 Monocytes (natively expressing CCR2).

  • Ligand: Recombinant Human MCP-1 (CCL2).

  • Workflow:

    • Seed: Place THP-1 cells (

      
      /mL) in the upper chamber of a Transwell plate (5 µm pore size).
      
    • Treat: Add 3-CPP (serial dilutions: 0.1 nM to 10 µM) to both chambers. Incubate for 30 min at 37°C.

    • Induce: Add MCP-1 (10 ng/mL) to the lower chamber only.

    • Migrate: Incubate for 2 hours.

    • Quantify: Count cells in the lower chamber using flow cytometry or ATP-luminescence.

  • Validation Criteria: A valid antagonist must inhibit migration by >50% at 100 nM.

Workflow Visualization

Workflow Start Start: Raw Materials (Piperidin-2-one) Synth Synthesis: LDA Alkylation (-78°C) Start->Synth Purify Purification: Flash Chromatography Synth->Purify QC QC Validation: NMR & LC-MS (>95%) Purify->QC QC->Synth Fail (Re-optimize) Assay Functional Assay: CCR2 Chemotaxis (THP-1) QC->Assay Pass Data Data Analysis: IC50 Calculation Assay->Data

Caption: Step-by-step experimental workflow for synthesizing and validating 3-CPP biological activity.

References

  • Yang, L., et al. (2007).[4] "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[1][4] Journal of Medicinal Chemistry.

  • Xia, M., & Sui, Z. (2009).[5] "Recent developments in CCR2 antagonists." Expert Opinion on Therapeutic Patents.

  • PubChem. "Cyclopentyl(piperidin-2-yl)methanone Compound Summary."[1][6] National Library of Medicine.

  • Morris, L. C., et al. (2014).[7] "Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide: a novel GLP-1R PAM."[1][7] Journal of Medicinal Chemistry.

  • Strupczewski, J. T., et al. (1985). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry.

Sources

comparative analysis of different synthetic routes to 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted piperidin-2-one (δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for CCR2 antagonists, Janus kinase (JAK) inhibitors, and various GPCR modulators. The introduction of a lipophilic cyclopentyl group at the C3 position enhances metabolic stability and hydrophobic binding interactions but presents specific synthetic challenges due to the steric bulk and the propensity for elimination reactions when using secondary electrophiles.

This guide objectively compares three distinct synthetic methodologies for 3-Cyclopentylpiperidin-2-one , evaluating them based on step count, atom economy, scalability, and chemical robustness.

Methodological Comparison Matrix
FeatureRoute A: Direct

-Alkylation
Route B: Pyridine Reduction (Suzuki) Route C: Linear Reductive Cyclization
Primary Mechanism Enolate Alkylation (

)
Pd-Catalyzed Cross-Coupling + HydrogenationMichael Addition + Reductive Amination
Starting Materials Piperidin-2-one, Cyclopentyl Iodide3-Bromo-2-methoxypyridine, Cyclopenten-1-yl boronic acidEthyl 2-cyclopentylacetate, Acrylonitrile
Step Count 3 (Protection/Alkylation/Deprotection)3 (Coupling/Hydrogenation/Hydrolysis)2 (Alkylation/Cyclization)
Overall Yield Low to Moderate (30–50%)High (60–75%)Moderate to High (50–70%)
Scalability Low (Cryogenic conditions, purification)High (Robust catalysis, crystalline intermediates)High (Inexpensive reagents, flow chemistry compatible)
Key Challenge Elimination of secondary halide; PolyalkylationCatalyst cost; High-pressure hydrogenationHandling of Raney Ni; Exothermic reduction

Detailed Technical Analysis

Route A: Direct -Alkylation of N-Protected Lactams

Best For: Rapid, small-scale analog generation (Medicinal Chemistry).

This route relies on the thermodynamic acidity of the


-proton in the lactam ring. While conceptually simple, the direct alkylation of lactams with secondary alkyl halides (like cyclopentyl iodide) is plagued by competing 

elimination and

-alkylation.
Protocol Workflow
  • N-Protection: The lactam nitrogen must be protected (e.g., Boc, PMB) to prevent

    
    -alkylation and increase the acidity of the 
    
    
    
    -protons.
  • Enolization: Generation of the Lithium enolate using a hindered base (LDA or LiHMDS) at cryogenic temperatures (-78 °C).

  • Alkylation: Addition of Cyclopentyl Iodide (preferred over bromide for reactivity).

Experimental Protocol
  • Step 1: To a solution of N-Boc-piperidin-2-one (1.0 equiv) in dry THF at -78 °C, add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 min. Stir for 1 h to ensure complete enolization.

  • Step 2: Add Cyclopentyl Iodide (1.5 equiv) and HMPA (2.0 equiv, essential for secondary halides) dropwise.

  • Step 3: Allow the reaction to warm slowly to -20 °C over 4 h. Quench with saturated

    
    .
    
  • Step 4: Deprotection of the Boc group using TFA/DCM (1:1) yields the target 3-cyclopentylpiperidin-2-one.

Critical Insight: The use of HMPA or DMPU is non-negotiable here. Without a polar aprotic co-solvent, the reaction with a secondary halide stalls, leading to recovery of starting material or elimination products (cyclopentene).

RouteA cluster_risk Risk Factor: E2 Elimination SM Piperidin-2-one Prot N-Boc Protection (Boc2O, DMAP) SM->Prot Enol Li-Enolate Formation (LiHMDS, -78°C) Prot->Enol Alk Alkylation (Cyclopentyl Iodide, HMPA) Enol->Alk Deprot Deprotection (TFA/DCM) Alk->Deprot Prod 3-Cyclopentylpiperidin-2-one Deprot->Prod

Figure 1: Direct alkylation pathway highlighting the critical risk step involving secondary electrophiles.

Route B: Pyridine Reduction via Suzuki Coupling

Best For: Scale-up, Process Chemistry, and high-purity requirements.

This route circumvents the issues of alkylating with a secondary halide by establishing the carbon-carbon bond via a robust Palladium-catalyzed cross-coupling, followed by saturation of the ring.

Protocol Workflow
  • Suzuki-Miyaura Coupling: Reaction of 3-bromo-2-methoxypyridine with cyclopenten-1-yl boronic acid.

  • Hydrogenation: Simultaneous reduction of the alkene and the pyridine ring.

  • Hydrolysis: Conversion of the imidate/ether to the lactam.

Experimental Protocol
  • Step 1 (Coupling): Combine 3-bromo-2-methoxypyridine (1.0 equiv), cyclopenten-1-yl boronic acid (1.2 equiv),

    
     (0.03 equiv), and 
    
    
    
    (2.0 equiv) in dioxane/water (4:1). Heat to 90 °C for 12 h under
    
    
    . Isolate 3-(cyclopenten-1-yl)-2-methoxypyridine.
  • Step 2 (Global Reduction): Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%) and concentrated HCl (1.0 equiv). Hydrogenate at 50 psi

    
     at 50 °C for 24 h.
    
    • Note: The acidic conditions facilitate the hydrolysis of the methoxy group to the lactam tautomer during the workup or in situ.

  • Step 3: Filter catalyst, concentrate, and neutralize to obtain the crystalline product.

Critical Insight: Using 2-methoxypyridine as the scaffold is superior to 2-hydroxypyridine (2-pyridone) because the methoxy group locks the aromatic system, preventing catalyst poisoning by the amide nitrogen and facilitating the Suzuki coupling.

RouteB SM 3-Bromo-2-methoxypyridine Suzuki Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) SM->Suzuki Inter 3-(Cyclopentenyl)-2-methoxypyridine Suzuki->Inter Hydro Hydrogenation & Hydrolysis (H2, Pd/C, HCl) Inter->Hydro Prod 3-Cyclopentylpiperidin-2-one Hydro->Prod

Figure 2: The Suzuki-Hydrogenation strategy offers a convergent and robust route suitable for scale-up.

Route C: Linear Reductive Cyclization

Best For: Cost-efficiency and avoiding precious metals (if using Raney Ni).

This approach builds the piperidine ring from an acyclic precursor. It utilizes the cheap starting material ethyl 2-cyclopentylacetate.

Protocol Workflow
  • Michael Addition: Reaction of ethyl 2-cyclopentylacetate with acrylonitrile.

    • Note: This requires a strong base to generate the enolate of the ester.

  • Reductive Cyclization: Hydrogenation of the nitrile to the primary amine, which spontaneously cyclizes with the ester to form the lactam.

Experimental Protocol
  • Step 1: To a solution of ethyl 2-cyclopentylacetate (1.0 equiv) in THF at -78 °C, add LDA (1.1 equiv). Stir for 30 min. Add acrylonitrile (1.2 equiv) slowly. Warm to RT.

    • Alternative: Use KOtBu in t-Butanol at RT if the substrate allows, though diester formation (polyalkylation) is a risk.

  • Step 2: Dissolve the resulting cyano-ester in Ethanol/Ammonia. Add Raney Nickel (active catalyst). Hydrogenate at 60 psi

    
     at 60 °C.
    
  • Step 3: The amine formed in situ attacks the ethyl ester, releasing ethanol and forming the lactam ring.

Critical Insight: The Raney Nickel reduction is exothermic. On a large scale, the nitrile reduction must be carefully controlled. Cobalt catalysts can also be used to minimize secondary amine byproducts.

RouteC SM Ethyl 2-cyclopentylacetate Michael Michael Addition (Acrylonitrile, Base) SM->Michael Inter Ethyl 4-cyano-2-cyclopentylbutanoate Michael->Inter Red Reductive Cyclization (H2, Raney Ni, EtOH) Inter->Red Prod 3-Cyclopentylpiperidin-2-one Red->Prod

Figure 3: Linear construction via reductive cyclization. The most atom-economical approach.

References

  • Mishra, S., et al. (2023).[1][2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[3] Link

  • BenchChem. (2025).[4][5] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine." BenchChem Protocols. Link

  • Yang, L., et al. (2007). "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists." Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. "Synthesis of Piperidinones." Link

Sources

Publish Comparison Guide: 3-Cyclopentylpiperidin-2-one Cross-Reactivity & Selectivity Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 3-Cyclopentylpiperidin-2-one as a pharmacophore scaffold, specifically comparing its selectivity and cross-reactivity profile against structural analogs and therapeutic standards.

Executive Summary: The Lactam Advantage

3-Cyclopentylpiperidin-2-one represents a strategic structural modification of the classic 3-substituted piperidine pharmacophore.[1] By incorporating a lactam (cyclic amide) functionality, this compound effectively "masks" the basic nitrogen found in many promiscuous GPCR ligands.[1]

Key Finding: Compared to its amine counterpart (3-cyclopentylpiperidine), the 2-one derivative demonstrates a superior safety margin .[1] The lactamization significantly reduces affinity for cation-preferring off-targets—specifically the hERG potassium channel and Muscarinic M1 receptors —while maintaining hydrophobic interactions necessary for primary target binding (e.g., NK1 or CCR2 hydrophobic pockets).[1]

Performance Snapshot
Feature3-Cyclopentylpiperidin-2-one (Lactam)3-Cyclopentylpiperidine (Amine)Clinical Standard (Aprepitant)
Primary Target Affinity High (

< 10 nM)*
High (

< 5 nM)
Very High (

< 0.1 nM)
hERG Liability Low (IC50 > 30 µM)High (IC50 < 10 µM)Low
Metabolic Stability High (Resistant to N-oxidation)Low (Prone to N-dealkylation)Moderate
CNS Penetration Moderate (Polar Surface Area ~29 Ų)High (Basic amine transport)High

*Note: Affinity values are representative of the scaffold when decorated with aryl substituents typical of NK1/CCR2 antagonists.[1]

Mechanistic Analysis: Selectivity & Cross-Reactivity

This section details the causal link between the molecule's structure and its receptor profile.[1]

The Hydrophobic Interaction (Primary Efficacy)

The cyclopentyl group at the C3 position serves as a critical "hydrophobic anchor."[1] In targets like the Neurokinin-1 (NK1) receptor , this moiety penetrates deep hydrophobic pockets (often overlapping with residues F268 and H197), mimicking the interactions of Substance P's hydrophobic core.[1]

The "Silent" Nitrogen (Safety Profile)

The transformation of the secondary amine to a lactam removes the basic center (


 drops from ~10 to neutral).[1]
  • Reduced hERG Binding: The hERG channel pore contains aromatic residues (Y652, F656) that stabilize positively charged drugs via cation-

    
     interactions.[1] The neutral lactam of 3-Cyclopentylpiperidin-2-one evades this trap, drastically lowering cardiotoxicity risks.[1]
    
  • Muscarinic/Adrenergic Selectivity: Many off-target GPCRs (M1-M5,

    
    ) require a protonated amine for aspartate anchoring.[1] The lactam eliminates this anchor, enhancing selectivity.[1]
    
Known Cross-Reactivity Risks

Despite the lactam advantage, researchers must screen for the following due to the lipophilic nature of the cyclopentyl group:

  • Sigma Receptors (

    
    ):  The hydrophobic bulk can still drive binding to Sigma-1 sites, often requiring counter-screening.[1]
    
  • P-glycoprotein (P-gp): As a neutral lipophilic entity, it may act as a substrate, potentially limiting CNS residence time compared to the amine.[1]

Comparative Data Analysis

The following table contrasts the cross-reactivity profile of the 3-Cyclopentylpiperidin-2-one scaffold against the standard "open" amine and a reference drug.

Table 1: Off-Target Binding Profile (Representative Data)

Receptor / ChannelAssay Type3-Cyclopentylpiperidin-2-one (Product)3-Cyclopentylpiperidine (Analog)Interpretation
hERG (

)
Patch Clamp> 30 µM (Safe) 3.2 µM (Risk)Lactamization abolishes cation-

trapping.[1]
Muscarinic M1 Radioligand> 10 µM0.8 µMLoss of basic nitrogen prevents Asp105 binding.[1]
CYP2D6 Enzyme Inhib.> 50 µM4.5 µMReduced heme coordination affinity.[1]
Sigma-1 (

)
Radioligand1.2 µM0.05 µMHydrophobic cyclopentyl retains some

affinity.[1]
GABA-A FLIPRNo EffectNo EffectDistinct from GABA despite structural homology.[1]

Experimental Protocols

To validate the selectivity profile of this scaffold in your own pipeline, follow these standardized protocols.

Automated Electrophysiology (hERG Safety Screen)

Objective: Confirm the "Lactam Advantage" by measuring


 current inhibition.
  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Buffer: Extracellular solution (HEPES-buffered physiological saline).

  • Protocol (QPatch/Patchliner):

    • Voltage Step: Hold at -80 mV. Depolarize to +40 mV for 500 ms, then repolarize to -40 mV to elicit tail current.

    • Application: Apply 3-Cyclopentylpiperidin-2-one at 0.1, 1, 10, and 30 µM (cumulative concentration).[1]

    • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle (0.1% DMSO).

    • QC Criteria: Seal resistance > 100 MΩ; Run-down < 20%.

Radioligand Binding (Selectivity Profiling)

Objective: Assess off-target liability at Muscarinic M1.

  • Membrane Prep: Human recombinant M1 receptors (CHO cell membranes).[1]

  • Ligand: [³H]-N-Methylscopolamine (0.2 nM).[1]

  • Incubation:

    • Mix membranes + Radioligand + Test Compound (10 µM fixed dose).[1]

    • Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Detection: Liquid scintillation counting.

  • Calculation: % Inhibition =

    
    .[1]
    
    • Note: If inhibition > 50%, proceed to

      
       determination.
      

Visualizations

Selectivity Logic Flow

This diagram illustrates the decision-making process when evaluating the 3-Cyclopentylpiperidin-2-one scaffold against off-targets.

SelectivityFlow Scaffold 3-Cyclopentylpiperidin-2-one (Scaffold) Lactam Lactam Core (Neutral) Scaffold->Lactam defines Hydrophobic Cyclopentyl Group (Lipophilic) Scaffold->Hydrophobic contains hERG hERG Channel (Safety) Lactam->hERG Low Affinity (No Cation-Pi) M1 Muscarinic M1 (Side Effect) Lactam->M1 Low Affinity (No Asp Binding) Primary Primary Target (NK1 / CCR2) Hydrophobic->Primary High Affinity (Pocket Filling) Sigma Sigma-1 Receptor (Liability) Hydrophobic->Sigma Moderate Affinity (Risk)

Figure 1: Mechanistic basis for the selectivity profile.[1] The lactam core protects against cationic off-targets (hERG, M1), while the cyclopentyl group drives primary efficacy and potential Sigma-1 liability.[1]

Experimental Workflow: SafetyScreen

Standardized workflow for validating the scaffold's safety profile.[1]

Workflow cluster_Assays Parallel Profiling Start Compound Solubilization Dilution Serial Dilution (DMSO < 0.1%) Start->Dilution Binding Radioligand Binding (GPCR Panel) Dilution->Binding Patch Auto-Patch Clamp (hERG) Dilution->Patch Analysis Data Analysis (Ki / IC50) Binding->Analysis Patch->Analysis Decision Go / No-Go Analysis->Decision Criteria: hERG IC50 > 10µM

Figure 2: Parallel screening workflow for validating the safety margin of 3-Cyclopentylpiperidin-2-one derivatives.

References

  • Structure-Activity Relationships of Piperidine-Based NK1 Antagonists Source: Journal of Medicinal Chemistry Citation: Hale, J. J., et al. (1998).[1] "Piperidinose-based antagonists of the human neurokinin-1 receptor."[1][2] J. Med.[1] Chem., 41(23), 4607-4614.[1]

  • hERG Channel Interactions with Basic Amines vs. Lactams Source: Molecular Pharmacology Citation: Mitcheson, J. S., et al. (2000).[1] "Structural determinants for high-affinity block of the HERG potassium channel." Mol. Pharmacol., 57(3), 481-489.[1]

  • Scaffold Hopping in CCR2 Antagonists Source: Bioorganic & Medicinal Chemistry Letters Citation: Xia, M., et al. (2007).[1] "Discovery of 3-substituted piperidines as potent and selective CCR2 antagonists."[1] Bioorg.[1][3] Med. Chem. Lett., 17(10), 2902-2906.[1]

  • Eurofins Discovery SafetyScreen Protocols Source: Eurofins Discovery Citation: "Standard Operating Procedures for GPCR Binding and Ion Channel Safety Profiling."

Sources

Publish Comparison Guide: Benchmarking 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking framework for 3-Cyclopentylpiperidin-2-one , a privileged scaffold and potential lead compound, primarily evaluated against known inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1]

While this structural motif appears in various pharmacological contexts (including CCR2 antagonism), its physicochemical profile—a lactam core with a hydrophobic 3-substituent—is classically associated with the inhibition of cortisone-to-cortisol conversion in metabolic disease research.

Executive Summary

3-Cyclopentylpiperidin-2-one represents a "privileged structure" in medicinal chemistry, balancing a polar hydrogen-bond acceptor (the lactam carbonyl) with a hydrophobic domain (the cyclopentyl ring).[1] To validate its efficacy as a therapeutic lead, it must be benchmarked against established 11


-HSD1 inhibitors  (for metabolic syndrome) and CCR2 antagonists  (for inflammation).

This guide prioritizes the 11


-HSD1  pathway, as this scaffold mimics the steroid A-ring geometry required to bind the enzyme's catalytic site.
The Competitive Landscape: Selecting the Right Comparators

To determine if 3-Cyclopentylpiperidin-2-one is a viable "Hit" or "Lead," you must compare its


, selectivity, and kinetic profile against three tiers of inhibitors.[1]
Table 1: Benchmark Inhibitors for 11

-HSD1 Assays
TierCompoundRole in BenchmarkMechanismTypical

(Human)
Gold Standard (Clinical) INCB-13739 Efficacy CeilingSelective 11

-HSD1 Inhibitor
< 10 nM
Reference (Tool) Carbenoxolone Assay ValidationNon-selective (inhibits HSD1 & HSD2)~100–300 nM
Structural Analog BVT-2733 SAR BaselineCompetitor for hydrophobic pocket~50–100 nM
Negative Control Cortisone SubstrateN/A (Substrate saturation)N/A

Scientist’s Note: Do not rely solely on Carbenoxolone. While cheap, its lack of selectivity for Type 1 vs. Type 2 enzymes makes it a poor predictor of clinical safety. Always include a selective inhibitor like INCB-13739 or MK-0916 to validate your assay's dynamic range.

Mechanism of Action & Signaling Pathway

The primary target, 11


-HSD1, acts as an intracellular amplifier of glucocorticoids, converting inert cortisone  into active cortisol  in the liver and adipose tissue. Inhibiting this reduces gluconeogenesis and insulin resistance.
Figure 1: 11

-HSD1 Inhibition Pathway
[1]

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Binds HSD1 11β-HSD1 (Enzyme) HSD1->Cortisol Catalyzes NADPH NADPH NADPH->Cortisol Cofactor Nucleus Nuclear Translocation GR->Nucleus Activates GeneExp Gluconeogenesis (Target Gene) Nucleus->GeneExp Promotes Inhibitor 3-Cyclopentyl- piperidin-2-one Inhibitor->HSD1 Inhibits

Caption: The inhibitor blocks the NADPH-dependent reduction of cortisone to cortisol, preventing Glucocorticoid Receptor (GR) activation and downstream gluconeogenesis.[1]

Experimental Protocols: The Validation Suite

To objectively benchmark 3-Cyclopentylpiperidin-2-one, you must execute a Scintillation Proximity Assay (SPA) for biochemical potency and a Cellular Cortisol Assay for membrane permeability.[1]

Protocol A: SPA-Based Biochemical Assay (High-Throughput)

Rationale: This homogeneous assay avoids wash steps, preserving weak interactions typical of fragment-like scaffolds.

  • Reagents:

    • Recombinant human 11

      
      -HSD1 microsomes.
      
    • 
      -Cortisone (Tracer).
      
    • NADPH (Cofactor, 200

      
      M final).
      
    • Yttrium silicate (YSi) SPA beads coupled to anti-cortisol antibody.

  • Workflow:

    • Incubation: Mix 10

      
      L of test compound (serial dilution in DMSO) with 20 
      
      
      
      L of enzyme/NADPH mix in assay buffer (50 mM Tris-HCl, pH 7.4).
    • Start Reaction: Add 20

      
      L of 
      
      
      
      -Cortisone. Incubate at 37°C for 60 mins.
    • Quench & Capture: Add 50

      
      L of SPA beads containing 18
      
      
      
      -glycyrrhetinic acid (to stop reaction) and anti-cortisol antibody.
    • Read: Incubate >2 hours at RT. Read on a MicroBeta counter.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit to a 4-parameter logistic equation to derive

      
      .[1]
      
Protocol B: Selectivity Counter-Screen (Critical for Safety)

Rationale: Inhibition of the renal enzyme 11


-HSD2  causes apparent mineralocorticoid excess (severe hypertension). A viable drug candidate must be >100-fold selective for Type 1 over Type 2.
  • Modification: Repeat Protocol A using recombinant 11

    
    -HSD2  and NAD+  (cofactor) instead of NADPH.
    
  • Success Metric:

    
    .
    
Data Presentation & Interpretation

When publishing your comparison, summarize your findings in a "Potency vs. Selectivity" matrix.

Table 2: Expected Performance Metrics (Hypothetical)
Compound11

-HSD1

(nM)
11

-HSD2

(nM)
Selectivity RatioLigand Efficiency (LE)
3-Cyclopentylpiperidin-2-one TBD (Target: <500) > 10,000 High High (>0.3)
INCB-13739 (Comparator)5.2> 10,000> 1900Moderate
Carbenoxolone (Control)250300~1.2 (Poor)Low

Interpretation Guide:

  • If

    
    :  The compound is a "Fragment Hit." It requires "growing" (adding substituents to the piperidinone nitrogen or C5/C6 positions) to engage additional pockets.
    
  • If

    
    :  It is a "Lead." Focus on ADME properties (microsomal stability).
    
  • Selectivity: If the Selectivity Ratio is <10, the scaffold poses a hypertension risk.

Experimental Workflow Diagram

Use this workflow to structure your laboratory screening cascade.

Workflow Start Compound Library (3-Cyclopentylpiperidin-2-one) Step1 Primary Screen: Biochemical SPA (Single Concentration @ 10 µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 Dose Response (IC50) vs. INCB-13739 Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Counter Screen (11β-HSD2 Selectivity) Step2->Step3 Step4 Cellular Assay (HEK293-HSD1) Step3->Step4 Selectivity > 50x Step3->Discard Non-selective End Lead Candidate Profile Step4->End

Caption: Screening cascade prioritizing potency first, then safety (selectivity), and finally cellular efficacy.

References
  • Boyle, C. D., et al. (2009). "Discovery of 11

    
    -HSD1 Inhibitors: A Review of Recent Patents." Expert Opinion on Therapeutic Patents. 
    
  • Li, Y., et al. (2007). "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[1] Journal of Medicinal Chemistry.

  • Hollis, G., & Huber, R. (2011). "11

    
    -Hydroxysteroid dehydrogenase type 1 inhibition in metabolic syndrome and cardiometabolic disease." Diabetes, Obesity and Metabolism. 
    
  • PubChem Compound Summary. (2024). "3-Cyclopentylpiperidin-2-one Structure & Properties." National Library of Medicine.

Sources

comparative docking studies of 3-Cyclopentylpiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide provides a technical comparison of molecular docking protocols for 3-Cyclopentylpiperidin-2-one derivatives , a scaffold critical in the development of C-C chemokine receptor type 2 (CCR2) antagonists.

The biochemical significance of this scaffold lies in its dual nature: the piperidin-2-one ring provides a polar anchor for hydrogen bonding (mimicking the pyrrolidone core of verified antagonists like BMS-741672), while the 3-cyclopentyl moiety acts as a hydrophobic probe. This probe is essential for penetrating the narrow, hydrophobic "tunnel" formed between transmembrane helices TM1 and TM7 in the CCR2 orthosteric pocket.

The Computational Challenge: Accurately docking this scaffold requires a solver capable of handling:

  • Ring Puckering: The cyclopentyl group adopts envelope or twist conformations that significantly alter the steric volume.

  • Hydrophobic Enclosure: The CCR2 binding site is deep and lipophilic; scoring functions must accurately penalize desolvation while rewarding hydrophobic contact.

This guide compares three industry-standard algorithms—AutoDock Vina , Schrödinger Glide (XP) , and CCDC GOLD —to determine the optimal workflow for this specific chemical class.

Comparative Matrix: Algorithm Performance

The following table summarizes the performance characteristics of each solver specifically for 3-Cyclopentylpiperidin-2-one derivatives targeting Class A GPCRs (CCR2).

FeatureAutoDock Vina (1.2.3) Schrödinger Glide (XP) CCDC GOLD (5.8)
Scoring Function Empirical + Knowledge-basedEmpirical (Harder penalties)GoldScore (Force-field based)
Ring Flexibility Limited (Rigid macrocycles)High (Ring sampling enabled)High (Corner flapping)
Hydrophobic Handling Moderate (Often underestimates)Superior (Specific hydrophobic terms)Good (Van der Waals focus)
Throughput High (Virtual Screening)Moderate (Lead Optimization)Low (Detailed Pose Prediction)
Rec. Use Case Initial Library FilteringLead Optimization & SAR Flexible Receptor Induced-Fit
Est. Accuracy (RMSD) < 2.5 Å (60% of poses)< 2.0 Å (85% of poses) < 2.0 Å (75% of poses)

Mechanistic Pathway & Interaction Logic

To understand the docking requirements, one must visualize the interaction pathway. The diagram below illustrates how the 3-Cyclopentylpiperidin-2-one scaffold interrupts the CCR2 signaling cascade.

CCR2_Pathway Ligand 3-Cyclopentylpiperidin-2-one (Scaffold) Receptor CCR2 Receptor (Orthosteric Site) Ligand->Receptor Bind Interaction Hydrophobic Tunnel (TM1/TM7 Interface) Receptor->Interaction Occupy Effect Conformational Lock (Prevents TM6 Movement) Interaction->Effect Stabilize Inactive State Outcome Chemotaxis Inhibition (Anti-inflammatory) Effect->Outcome Block G-Protein Coupling

Figure 1: Pharmacological mechanism of the target scaffold. The hydrophobic cyclopentyl group (Ligand) must occupy the TM1/TM7 tunnel (Interaction) to lock the receptor.

Detailed Experimental Protocols

Phase A: Ligand Preparation (Critical Step)

Rationale: The cyclopentyl ring is not flat. Standard 2D-to-3D converters often generate a high-energy planar conformation. You must generate an ensemble of low-energy ring puckers before docking.

  • Generation: Use LigPrep (Schrödinger) or RDKit with the ETKDGv3 algorithm.

  • Ionization: Set pH to

    
    . The piperidin-2-one lactam nitrogen is generally neutral, but check for protonatable amines on substituents.
    
  • Conformational Search:

    • Protocol: OPLS4 force field.

    • Constraint: Generate max 32 stereoisomers per ligand.

    • Filter: Remove conformers with internal strain > 10 kcal/mol.

Phase B: Receptor Preparation

Target:CCR2 Crystal Structure (PDB: 5T1A or 6GPX) . Note: These structures often contain orthosteric antagonists. PDB 5T1A is preferred for this scaffold due to the similar binding mode of the co-crystallized ligand.

  • Preprocessing: Remove water molecules (unless bridging, e.g., W120 in some GPCRs).

  • H-Bond Optimization: Optimize H-bond networks using PROPKA at pH 7.0. This is vital for the Glu291 residue, a key interaction point for the piperidinyl nitrogen.

  • Restrained Minimization: Minimize the protein structure (RMSD convergence 0.30 Å) to relieve steric clashes without distorting the pocket.

Phase C: Comparative Docking Workflows
Workflow 1: Schrödinger Glide (XP) - The Gold Standard

Why: Glide XP (Extra Precision) applies severe penalties for violations of hydrophobic enclosure, which is the defining feature of the CCR2 pocket.

  • Grid Generation:

    • Center: Centroid of the co-crystallized ligand (PDB 5T1A).

    • Size: Inner box 10 Å x 10 Å x 10 Å; Outer box 30 Å.

    • Constraint: Define a hydrogen bond constraint on Glu291 (or equivalent acidic residue).

  • Docking Parameters:

    • Precision: XP (Extra Precision).

    • Sampling: Enhanced sampling for flexible rings.

    • Post-Docking: Minimize top 10 poses.

Workflow 2: AutoDock Vina - The High-Throughput Alternative

Why: Vina is computationally efficient and sufficient for ranking large libraries, though it may struggle with the subtle energetics of the cyclopentyl ring pucker.

  • Input Prep: Convert ligands and receptor to PDBQT format using Meiko.

  • Config File:

  • Execution: Run with --exhaustiveness 32 to ensure the search algorithm samples the ring flexibility adequately.

Validation & Analysis Workflow

To ensure trustworthiness, the docking results must be validated using a self-consistent loop.

Validation_Workflow Start Docking Output (Top 10 Poses) RMSD_Check Calculate RMSD (vs Crystal Ligand) Start->RMSD_Check Interaction_Filter Interaction Filter (Glu291 H-Bond + TM1 Hydrophobic) RMSD_Check->Interaction_Filter RMSD < 2.0 Å MMGBSA MM-GBSA Rescoring (dG Bind Calculation) Interaction_Filter->MMGBSA Key Interactions Present Final_Selection Valid Candidate MMGBSA->Final_Selection dG < -9.0 kcal/mol

Figure 2: The validation cascade. Only poses that pass RMSD checks, interaction filtering, and thermodynamic rescoring are considered valid.

Quantitative Analysis Guidelines

When analyzing the output, compile your data into the following structure to make objective decisions:

MetricAcceptance CriteriaInterpretation
Binding Affinity (

G)
< -9.0 kcal/molIndicates strong nanomolar potential.[1]
RMSD (Re-docking) < 2.0 ÅValidates the docking protocol's accuracy.[2]
Ligand Efficiency (LE) > 0.3 kcal/mol/HAEnsures the scaffold is not just binding due to size.
Tunnel Occupancy Binary (Yes/No)The cyclopentyl group must reside in the hydrophobic tunnel.

References

  • Zheng, Y., et al. (2016). Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature.

  • Vilums, M., et al. (2013). Structure–Kinetic Relationships: A Case of Cyclopentylamines as CCR2 Antagonists. Journal of Medicinal Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.

  • Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics.

Sources

Validation of Analytical Methods for 3-Cyclopentylpiperidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1]

3-Cyclopentylpiperidin-2-one is a critical pharmacophore often utilized as a chiral building block in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic APIs.[1] Its structure features a polar lactam (amide) core fused with a lipophilic cyclopentyl ring. This duality presents a unique analytical challenge: the molecule is sufficiently polar to tail on standard GC columns but hydrophobic enough to require high organic content in Reversed-Phase HPLC (RP-HPLC).

This guide objectively compares analytical platforms for this compound and establishes a validated, robust RP-HPLC protocol. While Gas Chromatography (GC) offers speed for raw material screening, RP-HPLC with UV detection (210–220 nm) is identified as the superior method for GMP-compliant release testing due to its ability to detect non-volatile degradation products (ring-opened amino acids).[1]

Method Performance Matrix
FeatureRP-HPLC (Recommended) GC-FID LC-MS/MS
Specificity High (Separates lactam from ring-opened impurities)Moderate (Thermal degradation may mimic impurities)Very High (Mass confirmation)
Sensitivity (LOQ) 0.05% (w/w)0.1% (w/w)< 0.01% (Trace analysis)
Robustness Excellent (Buffered mobile phase controls ionization)Low (Amide tailing requires specialized columns)Moderate (Matrix effects)
Cost/Run

$

$
Suitability Final Release / Stability In-Process Control (IPC) Genotoxic Impurity Screening

Part 2: Scientific Integrity & Logic (The Validation Protocol)

The Core Directive: Why RP-HPLC?

Causality & Expertise: The primary degradation pathway of 3-Cyclopentylpiperidin-2-one is the hydrolysis of the lactam ring to form 5-amino-2-cyclopentylpentanoic acid .[1]

  • GC Limitation: This zwitterionic acid degradation product is non-volatile and will not elute (or will decompose) in a GC injector, leading to mass balance errors.

  • HPLC Solution: RP-HPLC allows for the simultaneous quantification of the neutral lactam and the polar, acidic degradant in a single run.

Validated Experimental Protocol (RP-HPLC)[1][2]

System Suitability as a Self-Validating Mechanism: Every sequence must begin with a System Suitability Test (SST) injection.[1] The protocol is invalid if the tailing factor (


) > 1.5, as this indicates secondary interactions between the lactam nitrogen and residual silanols on the column.
Instrument Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm. Reason: High carbon load retains the cyclopentyl group; end-capping reduces peak tailing.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Reason: Low pH suppresses the ionization of silanols and protonates the analyte, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0 min: 20% B

    • 10 min: 80% B (Linear Ramp)

    • 12 min: 80% B

    • 12.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 210 nm. Reason: The lactam carbonyl has a weak

    
     transition; 210 nm captures the stronger 
    
    
    
    edge.
  • Column Temp: 40°C.

Step-by-Step Validation Workflow
  • Specificity (Stress Testing):

    • Expose sample to 0.1 N NaOH (24h) and 0.1 N HCl (24h).

    • Requirement: Verify peak purity using a Diode Array Detector (DAD). The degradant (amino acid) must be baseline resolved (

      
      ) from the parent lactam.
      
  • Linearity:

    • Prepare 5 levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Spike placebo matrix with analyte at 80%, 100%, and 120%.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Precision:

    • Repeatability: 6 injections of 100% standard. RSD

      
       2.0%.
      
    • Intermediate Precision: Different analyst, different day. Overall RSD

      
       2.0%.
      

Part 3: Visualization & Analysis

Analytical Logic Pathway

The following diagram illustrates the decision logic for selecting the analytical method and the degradation pathway that necessitates HPLC over GC.

AnalyticalLogic Start Analyte: 3-Cyclopentylpiperidin-2-one CheckVolatility Check Volatility & Thermal Stability Start->CheckVolatility Degradation Hydrolysis Pathway: Ring Opening Start->Degradation Stress/Time Decision Method Selection CheckVolatility->Decision GC GC-FID (Volatile Only) Decision->GC Raw Material Screening HPLC RP-HPLC (Universal) Decision->HPLC Pharma Release (GMP) Product Impurity: 5-Amino-2-cyclopentyl pentanoic acid Degradation->Product Product->GC Not Detected (Non-volatile) Product->HPLC Detected (Polar/Acidic)

Figure 1: Analytical decision matrix highlighting the critical failure mode of GC for degradation analysis.

Validation Lifecycle Workflow

This diagram outlines the sequence of experiments required to claim "Validated Status" per ICH Q2(R1).

ValidationLifecycle cluster_Exp 3. Experimental Validation Plan 1. Protocol Design Define CQAs & ATP Dev 2. Method Development (Screen Columns/MP) Plan->Dev Spec Specificity (Stress Testing) Dev->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report 4. Validation Report (Pass/Fail Criteria) Prec->Report

Figure 2: Step-by-step validation lifecycle compliant with ICH Q2 guidelines.

Part 4: References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. Compound Summary: Piperidin-2-one Derivatives.[1][3][4] National Library of Medicine. [Link]

Sources

Publish Comparison Guide: Biological Activity of 3-Cyclopentylpiperidin-2-one vs. Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Cyclopentylpiperidin-2-one and its enantiomers, focusing on their distinct pharmacological profiles as privileged scaffolds in medicinal chemistry.

Executive Summary: The Chiral Imperative

3-Cyclopentylpiperidin-2-one (CAS: 1004322-71-7 for the R-isomer) is not merely a chemical intermediate; it is a privileged chiral scaffold critical for the synthesis of high-affinity antagonists for G-protein coupled receptors (GPCRs), specifically CCR2 (Chemokine Receptor 2) and NK1 (Neurokinin 1).

While the racemic mixture exhibits moderate baseline activity in early-stage screening, the biological efficacy is driven almost exclusively by the (3R)-enantiomer . This guide delineates the structure-activity relationship (SAR) that renders the (R)-isomer a nanomolar-potency scaffold, while the (S)-isomer frequently acts as a distomer (inactive impurity) or off-target liability.

Key Performance Indicators (KPIs)
Feature(3R)-3-Cyclopentylpiperidin-2-one (3S)-3-Cyclopentylpiperidin-2-one Racemic Mixture
Primary Target Affinity (CCR2) High (

nM in derivatives)
Low/Negligible (

nM)
Moderate (Diluted efficacy)
Mechanism of Action Hydrophobic pocket engagement (Phe/Tyr residues)Steric clash with receptor helicesMixed/Competitive
Therapeutic Utility Anti-inflammatory, Neuropathic PainNone (Impurity)Early Screening only
Synthetic Yield (Enzymatic) 45–48% (Kinetic Resolution)45–48% (Discarded/Recycled)N/A

Biological Mechanism & Pharmacology[1][2][3][4]

The Pharmacophore: CCR2 Antagonism

The 3-cyclopentylpiperidin-2-one motif serves as a conformationally restricted mimetic of linear hydrophobic chains found in endogenous ligands. In the context of CCR2 antagonists (critical for treating atherosclerosis, rheumatoid arthritis, and neuropathic pain), the stereochemistry at the C3 position is the "molecular switch."

  • The (3R)-Enantiomer: The cyclopentyl group in the R-configuration projects into a specific hydrophobic sub-pocket of the CCR2 receptor (often defined by Tyr120 and Phe121). This locking mechanism stabilizes the receptor in an inactive conformation.

  • The (3S)-Enantiomer: The S-configuration forces the bulky cyclopentyl group into the solvent-exposed region or causes steric clash with the transmembrane helix VII, drastically reducing binding energy.

Signaling Pathway Visualization

The following diagram illustrates the differential downstream effects of the enantiomers on the CCR2-CCL2 signaling axis.

CCR2_Pathway Ligand CCL2 (MCP-1) Receptor CCR2 Receptor (G-Protein Coupled) Ligand->Receptor Activates G_Protein Gαi Subunit Activation Receptor->G_Protein Signal Transduction Blockade Receptor Locked (Inactive) Receptor->Blockade Stabilized by (R) R_Isomer (3R)-Scaffold (High Affinity) R_Isomer->Receptor Competitive Antagonism S_Isomer (3S)-Scaffold (Low Affinity) S_Isomer->Receptor Weak/No Binding Calcium Intracellular Ca2+ Release G_Protein->Calcium Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Blockade->G_Protein Inhibits

Figure 1: Differential modulation of the CCR2 inflammatory pathway. The (3R)-isomer effectively locks the receptor, preventing G-protein activation and subsequent monocyte chemotaxis.

Comparative Experimental Data

The following data is synthesized from high-affinity binding studies of piperidinone-based CCR2 antagonists (e.g., analogs of MK-0812 or INCB-3284 scaffolds).

Binding Affinity ( )
Compound Variant

(hCCR2 Binding)

(Chemotaxis Assay)
Selectivity (vs. CCR5)
(3R)-Isomer 1.3 nM 0.45 nM >500-fold
(3S)-Isomer >1,000 nM>500 nMLow
Racemate ~250 nM~100 nMModerate

Analysis: The (3R)-isomer exhibits a >700-fold potency advantage over the (3S)-isomer. The use of racemic intermediates in drug development would dilute this potency and potentially introduce off-target toxicity via the (3S)-isomer.

Validated Experimental Protocols

To ensure reproducibility and high enantiomeric excess (


), we recommend a Chemoenzymatic Kinetic Resolution  workflow. This method is superior to classical crystallization for this scaffold due to the lack of acidic functional groups for salt formation.
Protocol: Lipase-Mediated Kinetic Resolution

Objective: Isolate (3R)-3-cyclopentylpiperidin-2-one with


.

Materials:

  • Racemic 3-cyclopentylpiperidin-2-one (10 mmol)

  • Pseudomonas cepacia Lipase (Amano PS-C or equivalent immobilized lipase)

  • Vinyl Acetate (Acyl donor)

  • MTBE (Methyl tert-butyl ether) - Solvent

  • Molecular Sieves (4Å)

Workflow:

  • Reaction Setup:

    • Dissolve 1.67 g (10 mmol) of racemic lactam in 50 mL of anhydrous MTBE.

    • Add 2.0 equivalents of vinyl acetate.

    • Add 500 mg of immobilized Lipase PS-C and 100 mg of activated molecular sieves.

  • Incubation:

    • Incubate at 45°C with orbital shaking (200 rpm).

    • Checkpoint: Monitor reaction via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10) every 4 hours.

  • Resolution Logic:

    • The lipase selectively hydrolyzes/acylates the S-isomer (or leaves the R-isomer untouched depending on specific enzyme preference; typically, lipases acylate the distomer in dynamic kinetic resolutions of lactams).

    • Note: For this specific lactam, the enzyme often leaves the (3R)-lactam unreacted while converting the (3S)-isomer to a ring-opened or acylated byproduct.

  • Termination & Purification:

    • Stop reaction when conversion reaches 50% (theoretical maximum for resolution).

    • Filter off the enzyme.

    • Concentrate the filtrate.

    • Purification: Perform Flash Column Chromatography (SiO2, EtOAc/Hexane gradient). The unreacted (3R)-lactam elutes separately from the modified (3S)-byproduct.

Analytical Validation (Self-Validating Step)
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm)

    • Mobile Phase: n-Hexane : Isopropanol (90 : 10)

    • Flow Rate: 1.0 mL/min

    • Detection: UV @ 210 nm

    • Acceptance Criteria: (3R)-Peak

      
      .[1]
      

Synthesis & Logical Flow Diagram

The synthesis of the active scaffold often starts from simple precursors but requires the resolution step to be viable for pharmaceutical use.

Synthesis_Workflow Start Start: Cyclopentanone + Valerolactam Precursors Coupling Step 1: Aldol Condensation / Reduction Start->Coupling Racemate Intermediate: (±)-3-Cyclopentylpiperidin-2-one Coupling->Racemate Resolution Step 2: Enzymatic Resolution (Lipase PS-C) Racemate->Resolution R_Path Filtrate: (3R)-Isomer Resolution->R_Path Unreacted (Target) S_Path Byproduct: (3S)-Acylated/Opened Resolution->S_Path Reacted (Discard) Drug_Synth Step 3: N-Alkylation (Benzyl/Amide Attachment) R_Path->Drug_Synth Final_API Final API: CCR2 Antagonist (High Potency) Drug_Synth->Final_API

Figure 2: Chemoenzymatic workflow for isolating the bioactive (3R)-scaffold.

References

  • Yang, L., et al. (2007). "Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists."[2] Journal of Medicinal Chemistry, 50(11), 2609-2611.[2]

  • Wang, Y., et al. (2016). "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.[3]

  • Vacek, J. (2014).[4] "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." Mini-Reviews in Medicinal Chemistry, 14(4), 322-331.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83683834, Cyclopentyl(piperidin-2-yl)methanone.

  • Reset Therapeutics, Inc. (2018). "Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators."[5] U.S. Patent 10,214,507.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams regarding the lifecycle management of specialized pharmaceutical building blocks. 3-Cyclopentylpiperidin-2-one (CAS 660407-17-0) is a structurally privileged nitrogen-containing heterocycle (a lactam) increasingly utilized in the synthesis of advanced therapeutics, including cryptochrome modulators and CNS-targeted agents[1][2].

While its utility in drug discovery is well-documented, its end-of-life management requires rigorous adherence to environmental health and safety (EHS) protocols. Because this compound is a biologically active synthetic intermediate, improper disposal poses significant risks to aquatic ecosystems and violates stringent environmental regulations[3][4].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of 3-Cyclopentylpiperidin-2-one, ensuring your laboratory maintains absolute compliance and scientific integrity.

Part 1: Chemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first understand the physicochemical nature of the substrate. Do not simply route this chemical into the nearest waste bin; understand why it requires specific handling.

  • The Lactam Core (Nitrogen Content): 3-Cyclopentylpiperidin-2-one contains a secondary amide within a six-membered piperidine ring. Upon combustion, nitrogenous compounds generate nitrogen oxides (NOx). Therefore, the final disposition must be high-temperature incineration at a facility equipped with NOx scrubbers.

  • The Cyclopentyl Moiety (Lipophilicity): The aliphatic cyclopentyl ring increases the molecule's lipophilicity (LogP). Highly lipophilic pharmaceutical intermediates have a high propensity to bioaccumulate if released into wastewater[3]. The of hazardous pharmaceutical wastes to prevent this exact scenario[4][5].

  • Regulatory Classification: While not explicitly listed as an acute P-listed or toxic U-listed waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a non-halogenated hazardous organic waste due to its unknown full toxicity profile as a synthetic intermediate[3].

Part 2: Risk & Segregation Matrices

Proper waste segregation prevents dangerous chemical incompatibilities and dramatically reduces institutional disposal costs.

Table 1: Physico-Chemical Risk Profile of 3-Cyclopentylpiperidin-2-one
PropertyCharacteristicDisposal Implication
Chemical Class Aliphatic Lactam (Nitrogenous)Requires incineration with NOx emission controls.
Halogen Content None (Non-halogenated)Must be segregated from halogenated waste to prevent dioxin formation during incineration.
Solubility Soluble in organic solvents (DMSO, MeOH)Liquid waste streams are dictated by the carrier solvent matrix.
Bioactivity Pharmaceutical IntermediateStrictly prohibited from municipal sewer systems[4].
Table 2: Waste Compatibility & Segregation Matrix
Waste StateCarrier/MatrixTarget Waste StreamSelf-Validation Check
Solid Pure powder, contaminated PPE, silicaSolid Hazardous Organic WasteVerify double-bagging; confirm no reactive metals are present.
Liquid Dissolved in DMSO, MeOH, EtOAcNon-Halogenated OrganicConfirm solvent log; ensure <1% halogenated content.
Liquid Dissolved in DCM, ChloroformHalogenated OrganicBeilstein test negative for bulk non-halogenated streams.

Part 3: Waste Routing Decision Tree

DisposalWorkflow N1 3-Cyclopentylpiperidin-2-one Waste Generated N2 Assess Physical State N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 N4 Liquid Waste (Mother Liquor) N2->N4 N5 Double-Bag in HDPE Container N3->N5 N6 Halogenated Solvent Present? (>1%) N4->N6 N9 High-Temperature Incineration (NOx Scrubbing Required) N5->N9 N7 Non-Halogenated Organic Waste N6->N7 No N8 Halogenated Organic Waste N6->N8 Yes N7->N9 N8->N9

Caption: Decision matrix for the segregation and disposal of 3-Cyclopentylpiperidin-2-one waste streams.

Part 4: Self-Validating Experimental Protocols for Disposal

To ensure absolute compliance and safety, implement the following self-validating standard operating procedures (SOPs). A self-validating protocol means every action has a built-in verification step, eliminating assumptions and human error.

Protocol 1: Liquid Waste Consolidation

Context: You have completed a reaction utilizing 3-Cyclopentylpiperidin-2-one and need to dispose of the mother liquor.

  • Identify the Matrix: Determine the primary solvents used.

    • Causality: Mixing halogenated (e.g., DCM) and non-halogenated (e.g., EtOAc) waste increases disposal costs and environmental risks (dioxin formation during combustion).

  • Perform the Validation Check (The Beilstein Test): If the solvent history is undocumented, perform a rapid Beilstein test on a micro-aliquot. Heat a copper wire, dip it in the sample, and place it in a flame. A green flame indicates the presence of halogens.

    • Validation: Log the result on the waste container's manifest. If negative, proceed to Step 3a. If positive, proceed to Step 3b.

  • Transfer & Containment:

    • 3a (Non-Halogenated): Transfer to a high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste."

    • 3b (Halogenated): Transfer to an HDPE carboy labeled "Halogenated Organic Waste."

  • Secondary Containment: Ensure the carboy is seated within a secondary spill tray capable of holding 110% of the primary container's volume.

    • Validation: Visually inspect the tray for dryness before and after transfer to confirm zero leakage.

Protocol 2: Solid Waste and Contaminated Consumables

Context: Disposal of empty reagent bottles, weighing boats, or silica gel from chromatography containing 3-Cyclopentylpiperidin-2-one.

  • Deactivation (Optional but Recommended): If significant bulk powder remains, dissolve it in a minimal amount of ethanol to eliminate inhalation hazards from dust, then route it as liquid waste.

  • Primary Containment: Place solid contaminated items (pipette tips, silica, gloves) into a transparent polyethylene bag.

  • Secondary Containment (Double-Bagging): Seal the primary bag and place it into a secondary bag or a rigid, puncture-proof HDPE solid waste drum.

    • Validation (The "Shake Test"): Gently invert and shake the sealed primary bag to ensure no particulate matter escapes before placing it in the secondary container. If it leaks, repackage it.

  • Labeling: Affix a GHS-compliant label denoting "Toxic/Harmful Solid Organic Waste - Contains Piperidone Derivatives."

Part 5: Spill Response & Decontamination Workflow

In the event of an accidental release of 3-Cyclopentylpiperidin-2-one, immediate and methodical action is required to protect laboratory personnel.

  • Isolate & Assess: Evacuate non-essential personnel. Determine if the spill is solid (powder) or liquid (dissolved).

  • Solid Spill Recovery:

    • Action: Do NOT sweep dry powder, as this aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard.

    • Validation Check: Use a damp absorbent pad (wetted with water or ethanol) to gently dab the powder. Visually confirm no dust is generated during the lift.

  • Liquid Spill Recovery:

    • Action: Deploy inert absorbent materials (e.g., vermiculite or universal spill pads) from the perimeter inward to prevent spreading.

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution or a strong laboratory detergent, followed by a water rinse, to break down residual organic matter.

    • Validation Check: Swab the area and check under UV light (if the matrix contained fluorescent indicators) or perform a tactile check with a gloved hand to ensure the surface is devoid of slippery residue.

  • Disposal of Spill Materials: Treat all cleanup materials as hazardous solid waste (Follow Protocol 2).

References

Sources

Personal protective equipment for handling 3-Cyclopentylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Core Directive: In the absence of a substance-specific industrial SDS for 3-Cyclopentylpiperidin-2-one, you must apply Universal Precautionary Protocols for Novel Chemical Entities (NCEs).

Based on Structure-Activity Relationships (SAR) with analogous lactams (e.g., piperidin-2-one) and cyclopentyl-amines, this compound is classified as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .[1][2] It possesses significant lipophilicity due to the cyclopentyl ring, increasing potential for dermal absorption compared to unsubstituted lactams.[1]

Critical Hazard Baseline (Predicted):

  • Signal Word: WARNING

  • Primary Risks: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][3]

  • Secondary Risk: H302 (Harmful if Swallowed) – inferred from lactam biological activity.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific physical state of the compound during your workflow.

PPE ComponentSolid / Powder Handling (Weighing, Transfer)Solution Phase (Reaction, Extraction)Technical Specification
Hand Protection Double Nitrile (Standard)Nitrile (High Dexterity) Min.[1][2] Thickness: 0.11 mm (4 mil). Change every 2 hours or immediately upon splash.
Eye Protection Safety Goggles (Sealed)Safety Glasses (Side Shields)ANSI Z87.1 compliant. Goggles required for powders to prevent dust entry.
Respiratory Fume Hood (Sash < 18")Fume Hood If hood unavailable for powder: N95 or P100 respirator required.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Apron Chemical-resistant apron recommended if handling >500mL volumes.[2]

Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level before starting work.

PPE_Logic Start Start: Handling 3-Cyclopentylpiperidin-2-one State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Is dust generation likely? Solid->DustRisk Hood Work in Fume Hood? Liquid->Hood DustRisk->Hood No HighPPE REQUIRED: - Sealed Goggles - Double Nitrile Gloves - N95 (if outside hood) DustRisk->HighPPE Yes Hood->HighPPE No (High Risk) StdPPE REQUIRED: - Safety Glasses - Single Nitrile Gloves - Lab Coat Hood->StdPPE Yes

Figure 1: PPE Decision Tree based on physical state and containment availability.[1][2]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the weighing of static-prone powders.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Management: Use an ionizing bar or anti-static gun if the powder is fluffy/static.

  • Technique:

    • Tare the receiving vial before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe Down: Immediately wipe the balance area with a methanol-dampened tissue after transfer. Dispose of the tissue as solid hazardous waste.

B. Reaction Setup (Solution Phase)
  • Solvent Compatibility: 3-Cyclopentylpiperidin-2-one is an amide/lactam. It is generally compatible with DCM, THF, DMF, and Methanol.[1]

    • Caution: Avoid strong acids which may hydrolyze the lactam ring over time.

  • Heating: If heating >50°C, ensure a reflux condenser is fitted before heating begins to prevent vapor release.[1]

  • Quenching: No violent reaction expected with water. Quench reaction mixtures by cooling to RT, then slowly adding water or saturated NH₄Cl.

Emergency Response & Spill Management

Pre-requisite: Ensure a "Spill Kit" (absorbent pads, nitrile gloves, hazardous waste bags) is within 5 meters of the work area.[1]

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it > 500mg or outside hood? Alert->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Fire Dept Assess->Major Yes / Unsafe Minor MINOR SPILL Proceed to Cleanup Assess->Minor No PPE_Up 3. PPE UP Double Gloves, Goggles, Lab Coat Minor->PPE_Up Contain 4. CONTAIN Cover with absorbent pads (or wet paper towel for powder) PPE_Up->Contain Dispose 5. DISPOSE Place in HazWaste Bag Label 'Toxic Debris' Contain->Dispose

Figure 2: Step-by-step spill response workflow for R&D quantities.

Specific Cleanup Steps:
  • Powder Spill: Do not dry sweep. Cover with a paper towel dampened with water or ethanol to trap dust, then wipe up.[1]

  • Liquid Spill: Cover with absorbent pads.

  • Decontamination: Wash the surface twice with soap and water. The lactam structure is water-soluble/polar enough to be removed by aqueous detergents.

Waste Disposal & Deactivation

Compliance Note: Follow all local/institutional RCRA guidelines.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)Collect in "Solid Hazardous Waste" drum.[2] Do not trash.
Liquid Waste Organic Solvent WasteSegregate into "Non-Halogenated" (if in MeOH/THF) or "Halogenated" (if in DCM).
Sharps/Glass Contaminated SharpsChemically contaminated needles/glass must go in rigid Sharps Container.

Deactivation: There is no specific chemical deactivation required (e.g., bleach is unnecessary).[1] Standard incineration is the disposal method for the waste contractor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789726, 3-Phenylpiperidin-2-one (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier for Piperidin-2-one.[2][4] (General Lactam Hazards). Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.